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  • Product: 1-Methyl-1-(2-nitrophenyl)hydrazine
  • CAS: 67522-05-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Synthetic Pathways to 1-Methyl-1-(2-nitrophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic strategies for 1-methyl-1-(2-nitrophenyl)hydrazine. It delves into the chemical principles, re...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies for 1-methyl-1-(2-nitrophenyl)hydrazine. It delves into the chemical principles, reaction mechanisms, and practical considerations for its preparation, grounded in established chemical literature.

Introduction and Strategic Overview

1-Methyl-1-(2-nitrophenyl)hydrazine is a substituted hydrazine derivative of interest in organic synthesis. Its structure, featuring a hydrazine moiety attached to a nitrophenyl ring, makes it a versatile intermediate. The synthesis of such a molecule requires careful consideration of functional group compatibility and regioselectivity. Two primary retrosynthetic disconnections are logical: one at the N-N bond and another at the N-aryl bond. However, the most prevalent and practical approaches involve the formation of the N-N bond through the reduction of a suitable precursor.

A key synthetic precursor is the corresponding N-nitroso compound, N-methyl-N-(2-nitrophenyl)amine. The synthesis, therefore, can be broken down into two principal stages:

  • Nitrosation: The introduction of a nitroso group (-N=O) onto the secondary amine, N-methyl-2-nitroaniline.

  • Reduction: The reduction of the N-nitroso group to the desired amino group, forming the hydrazine.

This guide will focus on this logical and widely applicable synthetic sequence.

Synthesis Pathway: A Two-Step Approach

The most common route to 1,1-disubstituted hydrazines involves the reduction of N-nitrosamines. This method offers high yields and is adaptable to various substrates.[1]

Synthesis_Workflow Start N-Methyl-2-nitroaniline Nitrosation Nitrosation Start->Nitrosation NaNO₂, HCl (aq) Intermediate N-Methyl-N-nitroso-2-nitroaniline Nitrosation->Intermediate Reduction Reduction Intermediate->Reduction Zn, Acetic Acid or LiAlH₄ Product 1-Methyl-1-(2-nitrophenyl)hydrazine Reduction->Product

Figure 1. General workflow for the synthesis of 1-Methyl-1-(2-nitrophenyl)hydrazine.

Step 1: Nitrosation of N-Methyl-2-nitroaniline

The first step is the conversion of a secondary amine to its corresponding N-nitrosamine. This is a classic and well-understood reaction in organic chemistry.

Reaction: N-Methyl-2-nitroaniline + NaNO₂ + HCl → N-Methyl-N-nitroso-2-nitroaniline + NaCl + H₂O

Causality and Experimental Choices:

  • Reagents: Sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), are used to generate the nitrosating agent, nitrous acid (HNO₂), in situ.

  • Mechanism: In the acidic medium, nitrous acid is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the secondary amine nitrogen of N-methyl-2-nitroaniline attacks the nitrosonium ion, and subsequent deprotonation yields the N-nitrosamine.

  • Conditions: The reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the thermally unstable nitrous acid and to control the reaction's exothermicity.

Step 2: Reduction of the N-Nitroso Group

The final step is the reduction of the N-nitroso group to an amino group, which forms the hydrazine linkage. Several reducing agents can accomplish this transformation.[1][2]

Reaction: N-Methyl-N-nitroso-2-nitroaniline + [Reducing Agent] → 1-Methyl-1-(2-nitrophenyl)hydrazine

Causality and Experimental Choices:

  • Reducing Agents:

    • Zinc Dust in Acetic Acid: This is a classic and effective method for reducing nitrosamines.[1] Zinc metal acts as the electron donor in the acidic medium.

    • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing the N-nitroso group. This reagent is highly reactive and must be used with anhydrous solvents (like diethyl ether or THF) under an inert atmosphere.

    • Catalytic Hydrogenation: Hydrogen gas with a metal catalyst (e.g., Pd/C, Pt/C) can also be employed, though conditions must be carefully controlled to avoid reduction of the aromatic nitro group.[2]

  • Chemoselectivity: A critical consideration is the selective reduction of the N-nitroso group without affecting the aromatic nitro group (-NO₂) on the phenyl ring. Milder reducing conditions are generally preferred. The use of strong reducing agents or harsh conditions could lead to the reduction of the aromatic nitro group to an amine, hydroxylamine, or other undesired byproducts.[3]

Experimental Protocol (Illustrative)

This section provides a generalized, step-by-step methodology based on established chemical principles for similar transformations.

PART A: Nitrosation

  • Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is placed in an ice-salt bath.

  • Reagents: N-Methyl-2-nitroaniline is dissolved in an appropriate amount of dilute hydrochloric acid in the flask and cooled to 0-5 °C.

  • Addition: A pre-cooled aqueous solution of sodium nitrite is added dropwise from the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: The mixture is stirred at 0-5 °C for 1-2 hours after the addition is complete. The formation of the nitrosamine product is often indicated by a color change or the formation of a precipitate.

  • Work-up: The product is isolated by filtration or extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

PART B: Reduction

  • Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reagents: The crude N-methyl-N-nitroso-2-nitroaniline from Part A is dissolved in glacial acetic acid.

  • Addition: Zinc dust is added portion-wise to the stirred solution. The addition may be exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the mixture is heated to a moderate temperature (e.g., 60-70 °C) for a few hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled and filtered to remove excess zinc and zinc salts. The filtrate is made alkaline with a strong base (e.g., NaOH solution) while cooling in an ice bath. The product, 1-methyl-1-(2-nitrophenyl)hydrazine, is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the crude product, which can be purified by chromatography or crystallization.

Safety and Handling Considerations

Working with nitrophenyl and hydrazine-containing compounds requires strict adherence to safety protocols.

  • Toxicity: Nitrophenylhydrazines and their precursors can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] All operations should be performed in a well-ventilated fume hood.[6]

  • Explosive Risk: Aromatic nitro compounds can be energetic and may pose an explosion risk, especially when dry or heated under confinement.[7][8] Nitrosamines are known carcinogens and should be handled with extreme care.[2]

  • Handling Precautions: Avoid generating dusts.[6] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[4][5] Keep compounds away from heat, sparks, and open flames.[8]

HazardPrecautionSource
Toxicity Use fume hood, wear gloves, goggles, lab coat. Avoid inhalation and skin contact.[4][5][6]
Explosive Nature Avoid heat, shock, and friction. Handle in small quantities. Use non-sparking tools.[7][8]
Carcinogenicity N-Nitrosamine intermediates are potent carcinogens. Minimize exposure.[2]

Alternative Synthetic Routes

While the nitrosamine reduction pathway is common, other strategies exist for forming substituted hydrazines.

  • Copper-Catalyzed Arylation: A method involving the coupling of an aryl halide with aqueous hydrazine using a copper(I) iodide catalyst has been described for synthesizing aryl hydrazines.[9] This could potentially be adapted for N-methylhydrazine.

  • Diazotization and Reduction: The synthesis of the parent 2-nitrophenylhydrazine often involves the diazotization of 2-nitroaniline, followed by reduction with reagents like sodium sulfite or sodium metabisulfite.[10][11] Subsequent methylation on the hydrazine nitrogen would be required to obtain the final product.

References

  • Fischer, O., & Hepp, E. (1886). Zur Kenntniss der Nitrosamine. Berichte der Deutschen Chemischen Gesellschaft, 19(2), 2991–2995.
  • Apollo Scientific. (n.d.). 1-(2-Nitrophenyl)
  • Chemeurope.com. (n.d.). Fischer-Hepp rearrangement. Retrieved from [Link]

  • CymitQuimica. (2023).
  • (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of 2-Nitrophenylhydrazine.
  • Merck Index. (n.d.). Fischer-Hepp Rearrangement.
  • Štefane, B., & Požgan, F. (2018). The first example of the Fischer–Hepp type rearrangement in pyrimidines. Beilstein Journal of Organic Chemistry, 14, 2816–2823.
  • (2025).
  • Williams, D. L. H. (1975). The mechanism of the Fischer-Hepp rearrangement of aromatic N-nitroso-amines. Tetrahedron, 31(15), 1343-1346.
  • Osei, B. A., et al. (2022). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Discovery Synthesis, 1, 1-10.
  • Chen, J., et al. (2013). General procedure for the copper-catalyzed coupling reactions. Tetrahedron, 69(2), 613-617.
  • BenchChem. (n.d.).
  • Gushgari-DMR, A. J., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(5), 3647–3664.
  • PrepChem.com. (n.d.). Preparation of 4-nitrophenylhydrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Rocha, G. O., et al. (2020). Recent Developments in the Reduction of Nitro and Nitroso Compounds.
  • Gushgari-DMR, A. J., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
  • Organic Syntheses. (n.d.). Phenylhydrazine.
  • Davies, W. (1922). LXXXIII.—Preparation of p-Nitrophenylhydrazine and other Aromatic Hydrazines. Journal of the Chemical Society, Transactions, 121, 715-722.
  • Butler, D. E., et al. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052-1054.
  • CN101157635A. (2008). Method for preparing 2-nitro phenylhydrazine.
  • PrepChem.com. (n.d.). Preparation of 2-nitrophenylhydrazine. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Methyl-1-(2-nitrophenyl)hydrazine

Executive Summary & Structural Dynamics 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8) is a highly specialized arylhydrazine derivative utilized extensively as a building block in advanced organic synthesis and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8) is a highly specialized arylhydrazine derivative utilized extensively as a building block in advanced organic synthesis and drug discovery. The molecule is characterized by an N-methylated hydrazine core directly attached to an ortho-nitrophenyl ring.

Understanding the reactivity of this compound requires a deep appreciation of the push-pull stereoelectronic dynamics at play. The ortho-nitro group exerts a profound electron-withdrawing effect via both resonance and inductive mechanisms, which significantly depresses the basicity of the adjacent N1 nitrogen. Concurrently, the steric bulk of the nitro group interacting with the N-methyl group restricts rotation around the C(aryl)–N bond. This unique structural environment renders the terminal N2 primary amine highly selective for nucleophilic attack, making it an exceptional candidate for regioselective condensations and subsequent cyclizations, such as the Fischer Indole Synthesis.

Reactivity A 1-Methyl-1-(2-nitrophenyl)hydrazine B Steric Hindrance (o-NO2) A->B C Electron Withdrawal (-NO2) A->C D Restricted C-N Rotation (Rotamers in NMR) B->D E Decreased N1 Basicity Enhanced N2 Nucleophilicity C->E F Regioselective Hydrazone Formation E->F

Fig 1. Electronic and steric effects dictating the reactivity of 1-Methyl-1-(2-nitrophenyl)hydrazine.

Physicochemical Profile

To facilitate robust experimental design, the core physicochemical properties of 1-Methyl-1-(2-nitrophenyl)hydrazine are summarized below. The pKa and partitioning data are critical for optimizing extraction and chromatographic workflows.

PropertyValue / Description
Chemical Name 1-Methyl-1-(2-nitrophenyl)hydrazine
CAS Registry Number 67522-05-8
Molecular Formula C 7​ H 9​ N 3​ O 2​
Molecular Weight 167.17 g/mol
Appearance Orange to dark red crystalline solid
Predicted pKa (Conjugate Acid) ~3.0 – 3.5 (Extrapolated from [1])
LogP (Octanol/Water) ~1.8 – 2.1
Solubility Profile High: DCM, EtOAc, DMSO, DMF. Low: Hexanes, Water.

Analytical Characterization Workflows

NMR Spectroscopy: The Rotamer Conundrum

When analyzing 1-Methyl-1-(2-nitrophenyl)hydrazine via 1 H and 13 C NMR at ambient temperature, researchers frequently observe peak broadening or the appearance of duplicate signal sets. Novice chemists often misinterpret this as an impure sample.

The Causality: This spectral complexity is a direct consequence of the severe steric clash between the N-methyl group and the ortho-nitro functionality. This steric bulk restricts rotation around the C(aryl)–N bond, leading to the existence of stable rotational isomers (rotamers) on the NMR timescale. The Solution: To validate the purity of the compound, Variable Temperature (VT) NMR must be employed. Heating the sample (e.g., to 80 °C in DMSO- d6​ ) increases the rotational kinetic energy, coalescing the rotameric signals into a single, sharp set of peaks.

LC-MS Considerations

Arylhydrazines are prone to auto-oxidation. When preparing samples for LC-MS, avoid prolonged exposure to protic solvents in the presence of ambient oxygen. Use freshly prepared solutions in LC-MS grade Acetonitrile/Water with 0.1% Formic Acid. The compound readily ionizes in positive Electrospray Ionization (ESI+) mode, yielding a strong [M+H] + peak at m/z 168.1.

Synthetic Applications: The Fischer Indole Paradigm

The most prominent application of 1-Methyl-1-(2-nitrophenyl)hydrazine is its use as a precursor in the [2] to generate 1-methyl-7-nitroindole scaffolds. These scaffolds are highly prized in medicinal chemistry for targeting kinase inhibitors and central nervous system (CNS) receptors.

Mechanistic Causality in Reaction Design: The[3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate is the rate-determining step in the FIS. The strongly electron-withdrawing ortho-nitro group drastically reduces the electron density of the aryl π-system. Consequently, the nucleophilic attack of the aryl ring onto the ene-hydrazine double bond is kinetically hindered. To overcome this high activation energy barrier, the reaction necessitates highly acidic conditions (e.g., Polyphosphoric acid, or Lewis acids like ZnCl 2​ ) and elevated temperatures (>110 °C) to sufficiently protonate the intermediate and drive the rearrangement forward.

FIS_Pathway N1 Ketone + Arylhydrazine N2 Arylhydrazone Intermediate N1->N2 H+, -H2O N3 [3,3]-Sigmatropic Rearrangement N2->N3 Acid/Heat N4 Aminal Formation & NH3 Loss N3->N4 Cyclization N5 N-Methyl-7-nitroindole Derivative N4->N5 Aromatization

Fig 2. Fischer Indole Synthesis pathway utilizing 1-Methyl-1-(2-nitrophenyl)hydrazine.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocol for the synthesis of a 1-methyl-7-nitroindole derivative incorporates built-in validation checkpoints.

Protocol: Synthesis of 1-Methyl-7-nitro-1H-indole Derivatives

Step 1: Hydrazone Formation

  • Procedure: In an oven-dried round-bottom flask under N 2​ , dissolve 1-Methyl-1-(2-nitrophenyl)hydrazine (1.0 equiv) and the target ketone (1.05 equiv) in absolute ethanol (0.2 M). Add glacial acetic acid (0.1 equiv) as a catalyst. Reflux for 2–4 hours.

  • Causality: Acetic acid activates the ketone carbonyl for nucleophilic attack. The steric hindrance at N1 ensures that only the terminal N2 amine attacks the carbonyl, preventing unwanted side reactions.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the distinct orange spot of the starting hydrazine and the emergence of a less polar, yellow hydrazone spot validates completion.

Step 2: Acid-Promoted Rearrangement

  • Procedure: Concentrate the hydrazone intermediate in vacuo. Redissolve in anhydrous toluene (0.1 M). Add p-Toluenesulfonic acid (p-TsOH, 3.0 equiv). Equip the flask with a Dean-Stark trap and reflux vigorously (110 °C) for 12 hours.

  • Causality: The Dean-Stark trap continuously removes the ammonia (NH 3​ ) byproduct and residual water. According to Le Chatelier's principle, this drives the equilibrium of the final aminal cyclization and aromatization step irreversibly toward the indole product. The super-stoichiometric strong acid overcomes the nitro-induced electronic deactivation of the aryl ring.

  • Validation Checkpoint: Perform an LC-MS analysis of a crude reaction aliquot. The desired indole will exhibit an [M+H] + peak corresponding exactly to the (Hydrazone Mass - 17 Da), confirming the loss of ammonia and successful aromatization.

Safety & Handling Directives

Working with arylhydrazines requires stringent safety protocols.

  • Toxicity: Arylhydrazines are known skin sensitizers, suspected mutagens, and potential hepatotoxins.

  • Reactivity Hazards: As documented in recent [3], hydrazines can undergo violent, exothermic dehydrazination (releasing N 2​ gas) in the presence of transition metals (e.g., Pd, Cu) and ambient oxygen.

  • Handling: Always handle 1-Methyl-1-(2-nitrophenyl)hydrazine inside a certified fume hood. Store the compound under an inert atmosphere (Argon or Nitrogen) at -20 °C, protected from light, to prevent auto-oxidation and degradation.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 3314739, (2-Nitrophenyl)hydrazine" PubChem, Accessed March 31, 2026. URL:[Link]

  • Kotha, S., Chinnam, A. K., & Shirbhate, M. E. "Diversity-Oriented Approach to Cyclophanes via Fischer Indolization and Ring-Closing Metathesis: Substrate-Controlled Stereochemical Outcome in RCM." The Journal of Organic Chemistry, 2015, 80(18), 9141–9146. URL:[Link]

  • Xu, Q., et al. "N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution." Organic Letters, 2023, 25(25), 4789–4793. URL:[Link]

Foundational

1-Methyl-1-(2-nitrophenyl)hydrazine: Structural Profiling, Synthesis Methodologies, and Applications in Heterocyclic Drug Design

Executive Summary In modern drug discovery and complex heterocyclic synthesis, asymmetric hydrazines serve as indispensable bifunctional building blocks. 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern drug discovery and complex heterocyclic synthesis, asymmetric hydrazines serve as indispensable bifunctional building blocks. 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8) is a highly specialized hydrazine derivative characterized by an electron-withdrawing ortho-nitro group and an electron-donating N-methyl substitution[1]. This unique electronic push-pull system makes it a critical precursor for the synthesis of N-methylated, nitro-substituted indoles, indazoles, and pyrazoles—pharmacophores frequently encountered in oncology and central nervous system (CNS) therapeutics.

As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers with a deep dive into the physicochemical properties, self-validating synthetic protocols, and mechanistic pathways associated with this compound.

Physicochemical Profiling & Structural Analysis

Understanding the molecular architecture of 1-Methyl-1-(2-nitrophenyl)hydrazine is essential for predicting its reactivity. The molecule features a primary amine (-NH₂) adjacent to a tertiary amine (N-methyl-N-aryl). The ortho-nitro group exerts a strong inductive (-I) and resonance (-R) electron-withdrawing effect, which significantly modulates the basicity and nucleophilicity of the adjacent nitrogen atoms.

Table 1: Quantitative Physicochemical Data

Property Value Structural Rationale
IUPAC Name 1-Methyl-1-(2-nitrophenyl)hydrazine Standard nomenclature defining the asymmetric substitution.
CAS Registry Number 67522-05-8 Unique identifier for regulatory and procurement tracking[1],[2].
Molecular Formula C₇H₉N₃O₂ Confirms the presence of the hydrazine and nitro moieties[1].
Molecular Weight 167.16 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD)[1].
Hydrogen Bond Donors 1 The terminal -NH₂ group acts as a primary H-bond donor.
Hydrogen Bond Acceptors 4 Comprises the two nitro oxygen atoms and the two hydrazine nitrogen atoms.

| Topological Polar Surface Area | 81.1 Ų | Indicates moderate membrane permeability, relevant for CNS drug precursors. |

Synthesis Methodologies & Mechanistic Causality

The synthesis of asymmetric hydrazines requires strict regiocontrol. Below are two field-proven, self-validating protocols for synthesizing 1-Methyl-1-(2-nitrophenyl)hydrazine.

Protocol A: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This is the preferred route due to its high yield and operational simplicity. It leverages the activation of a halogenated benzene ring by the ortho-nitro group[3],[4].

  • Causality of Choices:

    • Electrophile: 1-Fluoro-2-nitrobenzene is chosen over the chloro-analog. Fluorine's extreme electronegativity creates a massive dipole at the ipso-carbon, drastically lowering the activation energy for nucleophilic attack. Furthermore, the strong C-F bond prevents premature leaving, stabilizing the critical Meisenheimer complex until the rate-determining step is complete.

    • Nucleophile: Methylhydrazine is used. The N-methyl nitrogen (N1) is more nucleophilic than the terminal -NH₂ (N2) due to the positive inductive (+I) effect of the methyl group. This ensures regioselective attack at N1, preventing the formation of the unwanted 1-methyl-2-(2-nitrophenyl)hydrazine isomer.

    • Base: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HF, driving the reaction forward without competing for the electrophile.

  • Step-by-Step Workflow:

    • Initiation: Dissolve 1.0 equivalent of 1-fluoro-2-nitrobenzene in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the vessel to 0 °C using an ice bath to control the exothermic nucleophilic attack.

    • Addition: Add 1.2 equivalents of DIPEA to the solution. Slowly add 1.1 equivalents of methylhydrazine dropwise over 15 minutes.

    • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the high-Rf starting material and the appearance of a bright yellow, lower-Rf spot confirms the formation of the product.

    • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the pure hydrazine.

SNAr_Mechanism SM1 1-Fluoro-2-nitrobenzene Cond Base (DIPEA), THF, 0°C to RT SM1->Cond SM2 Methylhydrazine SM2->Cond Int Meisenheimer Complex Cond->Int Nucleophilic Attack Prod 1-Methyl-1-(2-nitrophenyl)hydrazine Int->Prod Fluoride Elimination

Caption: SNAr workflow for 1-Methyl-1-(2-nitrophenyl)hydrazine synthesis.

Protocol B: N-Nitrosation and Chemoselective Reduction

When fluorinated precursors are unavailable, starting from N-methyl-2-nitroaniline is a viable alternative.

  • Causality of Choices: The primary challenge here is chemoselectivity. We must reduce the N-nitroso group to an amine without reducing the highly susceptible aromatic nitro group. Zinc dust in mild aqueous acetic acid is chosen because it provides a controlled, mild reduction potential that halts at the hydrazine stage, whereas stronger reducing agents (like Pd/C with H₂ or LiAlH₄) would aggressively reduce the nitro group to an aniline derivative.

  • Step-by-Step Workflow:

    • Nitrosation: Dissolve N-methyl-2-nitroaniline in a mixture of glacial acetic acid and concentrated HCl. Cool to 0 °C.

    • Reagent Addition: Add a cold aqueous solution of NaNO₂ (1.05 eq) dropwise. Stir for 1 hour. Extract the resulting N-methyl-N-nitroso-2-nitroaniline intermediate with dichloromethane (DCM).

    • Chemoselective Reduction: Dissolve the intermediate in a 1:1 mixture of ethanol and water containing 2.0 equivalents of acetic acid. Cool to 10 °C.

    • Zinc Addition: Add Zinc dust (3.0 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 15 °C. Self-Validation Check: The reaction mixture will shift from deep yellow to a paler hue as the nitroso group is reduced.

    • Isolation: Filter the unreacted zinc through a Celite pad. Basify the filtrate cautiously with cold 10% NaOH to pH 9, extract with EtOAc, and purify via recrystallization from ethanol.

Applications in Heterocyclic Drug Design

The primary utility of 1-Methyl-1-(2-nitrophenyl)hydrazine is its role as a bifunctional initiator in the Fischer Indole Synthesis . By reacting this specific hydrazine with various ketones or aldehydes, researchers can rapidly construct complex N-methyl-7-nitroindole architectures.

The ortho-nitro group serves as a versatile synthetic handle. Post-cyclization, the nitro group can be reduced to an amine, allowing for subsequent functionalization (e.g., amide coupling, sulfonylation) to explore structure-activity relationships (SAR) in kinase inhibitors or GPCR ligands.

Fischer_Indole Hydrazine 1-Methyl-1-(2-nitrophenyl)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Carbonyl Ketone / Aldehyde Carbonyl->Hydrazone Sigma [3,3]-Sigmatropic Shift Hydrazone->Sigma H+ Catalyst Indole N-Methyl-Nitroindole Sigma->Indole -NH3

Caption: Fischer indole synthesis pathway using the hydrazine precursor.

Analytical Characterization Standards

To ensure the integrity of the synthesized compound before downstream application, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃): Look for a distinct singlet at ~3.10 ppm integrating to 3H, corresponding to the N-CH₃ group. A broad singlet integrating to 2H around 4.20–4.50 ppm confirms the terminal -NH₂ group. The aromatic region (7.00–8.00 ppm) will display four distinct protons exhibiting characteristic ortho-coupling patterns.

  • Mass Spectrometry (ESI-MS): The spectrum must show a prominent [M+H]⁺ peak at m/z 168.1, confirming the molecular weight of the target compound.

  • IR Spectroscopy: Key stretching frequencies include ~3300 cm⁻¹ and 3200 cm⁻¹ (N-H stretch of the primary amine) and strong bands at ~1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric stretching of the -NO₂ group).

References
  • Title: Traceless Solid-Phase Organic Synthesis Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: EP1512687A1 - Piperazines as oxytocin agonists ( detailing 1-fluoro-2-nitrobenzene chemistry)

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 1-Methyl-1-(2-nitrophenyl)hydrazine: An Analytical Guide

Executive Summary 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8)[1] is a highly functionalized aromatic hydrazine derivative utilized extensively in the synthesis of complex indoles, pharmaceutical intermediates,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8)[1] is a highly functionalized aromatic hydrazine derivative utilized extensively in the synthesis of complex indoles, pharmaceutical intermediates, and structurally complex [2]. The presence of both a nucleophilic hydrazine moiety and a strongly electron-withdrawing, sterically demanding ortho-nitro group creates a unique electronic environment. This whitepaper provides a definitive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) characterization of this compound.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the acquisition of spectroscopic data must be treated as a closed-loop, self-validating system. The following methodologies establish strict internal controls to eliminate instrumental artifacts.

Analytical_Workflow Start Sample Preparation 1-Methyl-1-(2-nitrophenyl)hydrazine NMR NMR Spectroscopy (1H & 13C in CDCl3) Start->NMR IR FT-IR Spectroscopy (ATR or KBr Pellet) Start->IR MS Mass Spectrometry (EI-MS / GC-MS) Start->MS Data Data Synthesis & Structural Elucidation NMR->Data IR->Data MS->Data

Figure 1: Self-validating analytical workflow for spectroscopic characterization.

NMR Spectroscopy Workflow
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition Parameters: Acquire 1 H NMR at 400 MHz (16 scans, 1.0 s relaxation delay) and 13 C NMR at 100 MHz (1024 scans, 2.0 s relaxation delay) to ensure adequate signal-to-noise for quaternary carbons.

  • System Validation: The protocol is self-validated by verifying the internal TMS standard at exactly δ 0.00 ppm and the residual CHCl 3​ solvent peak at δ 7.26 ppm ( 1 H) and δ 77.16 ppm ( 13 C).

FT-IR Spectroscopy Workflow
  • Sample Preparation: Analyze the neat compound using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

  • Acquisition Parameters: Collect 32 background scans followed by 32 sample scans at a resolution of 4 cm −1 across a range of 4000 to 400 cm −1 .

  • System Validation: Prior to sample analysis, run a standard polystyrene calibration film. The system is validated only if the reference bands at 1601 cm −1 and 1028 cm −1 are detected within ± 1 cm −1 .

Mass Spectrometry (EI-MS) Workflow
  • Sample Preparation: Introduce the sample via a Direct Insertion Probe (DIP) or via GC-MS interface.

  • Acquisition Parameters: Utilize Electron Ionization (EI) at a standard 70 eV. Set the source temperature to 230 °C and scan from m/z 50 to 300.

  • System Validation: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). The run is validated if the calibration masses at m/z 69, 219, and 502 achieve proper relative abundances and mass accuracy.

Spectroscopic Data Synthesis & Causality

Nuclear Magnetic Resonance (NMR)

The NMR signature of 1-Methyl-1-(2-nitrophenyl)hydrazine is governed by the competing inductive and anisotropic effects of its substituents.

Causality in 1 H NMR: The N-CH 3​ protons appear as a sharp singlet. In unsubstituted, this peak occurs at δ 3.18 ppm[3]. However, the strong electron-withdrawing nature of the ortho-nitro group pulls electron density through the aromatic system, deshielding the N-CH 3​ protons and shifting them slightly downfield to ~ δ 3.25 ppm. The most diagnostic aromatic proton is H3 (ortho to the NO 2​ group). The magnetic anisotropy of the N=O double bonds creates a localized deshielding cone, pushing the H3 doublet of doublets far downfield to δ 7.80 ppm. The terminal -NH 2​ protons appear as a broad singlet ( δ 4.20 ppm) due to quadrupolar relaxation from the adjacent 14 N nucleus and rapid intermolecular proton exchange.

Table 1: 1 H and 13 C NMR Assignments (CDCl 3​ , 400/100 MHz)
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment & Causality
1 H3.25Singlet (s)3HN-CH 3​ : Deshielded by adjacent N-atom and NO 2​ induction.
1 H4.20Broad Singlet (br s)2HN-NH 2​ : Broadened by 14 N quadrupolar relaxation.
1 H7.80Doublet of doublets1HAr-H3 : Strongly deshielded by NO 2​ magnetic anisotropy.
1 H7.00 - 7.50Multiplets3HAr-H4, H5, H6 : Standard aromatic resonance range.
13 C44.5Singlet-N-CH 3​ : Aliphatic carbon attached to heteroatom.
13 C145.0Singlet-Ar-C1 : Quaternary carbon attached to hydrazine.
13 C140.0Singlet-Ar-C2 : Quaternary carbon attached to nitro group.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The vibrational modes of this compound are strictly dictated by the terminal primary amine and the nitro group.

Causality in IR: The terminal -NH 2​ group acts as a coupled oscillator, resulting in two distinct N-H stretching bands rather than one. The asymmetric stretch requires more energy and appears at ~3350 cm −1 , while the symmetric stretch appears at ~3280 cm −1 . Similarly, the nitro group (-NO 2​ ) exhibits a highly intense asymmetric stretch at ~1525 cm −1 and a symmetric stretch at ~1350 cm −1 . The absence of a strong carbonyl (C=O) stretch (~1700 cm −1 ) serves as a negative control to rule out oxidized degradation products.

Table 2: Key FT-IR Vibrational Modes
Wavenumber (cm −1 )IntensityModeStructural Assignment
3350MediumN-H StretchAsymmetric stretch of terminal -NH 2​
3280MediumN-H StretchSymmetric stretch of terminal -NH 2​
3050WeakC-H StretchAromatic sp 2 C-H vibrations
1525StrongN-O StretchAsymmetric stretch of the -NO 2​ group
1350StrongN-O StretchSymmetric stretch of the -NO 2​ group
Mass Spectrometry (EI-MS) and the "Ortho Effect"

The electron ionization mass spectrum of 1-Methyl-1-(2-nitrophenyl)hydrazine is defined by a highly specific intramolecular rearrangement known as the[4].

Mechanistic Causality: When a nitro group is positioned ortho to a hydrogen-bearing substituent (like a hydrazine), the molecular ion ([M] +∙ at m/z 167) undergoes a facile six-membered cyclic transition state[5]. The oxygen atom of the nitro group abstracts a hydrogen atom from the adjacent amine. This rearrangement triggers the expulsion of a neutral hydroxyl radical ( OH), resulting in a highly stable, diagnostic fragment ion at m/z 150 ([M - 17] + ). A secondary pathway involves the direct alpha-cleavage of the entire nitro radical ( NO 2​ ), yielding an m/z 121 fragment.

MS_Ortho_Effect M_ion Molecular Ion [M]+• m/z 167 Ortho_TS Ortho-Effect Transition H-abstraction by NO2 M_ion->Ortho_TS Rearrangement Loss_NO2 Fragment [M - •NO2]+ m/z 121 M_ion->Loss_NO2 Direct Cleavage Loss_OH Fragment [M - •OH]+ m/z 150 Ortho_TS->Loss_OH

Figure 2: Mass spectrometry fragmentation pathway highlighting the ortho effect.

Table 3: Primary MS Fragmentation Ions (70 eV, EI)
m/zRelative AbundanceIon / FragmentMechanistic Pathway
167High[M] +∙ Intact molecular ion
150Very High[M - OH] + Ortho effect: H-abstraction by NO 2​ yielding loss of hydroxyl radical
149Medium[M - H 2​ O] +∙ Ortho effect: Sequential loss of water
121High[M - NO 2​ ] + Direct alpha-cleavage of the nitro group
77Medium[C 6​ H 5​ ] + Phenyl cation formation after extensive fragmentation

References

  • Canadian Journal of Chemistry. "Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones". Canadian Science Publishing.[Link]

  • The Royal Society of Chemistry. "Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride". RSC Advances.[Link]

  • ACS Publications. "Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes". Organic Letters.[Link]

Sources

Foundational

Solubility Dynamics of 1-Methyl-1-(2-nitrophenyl)hydrazine in Organic Solvents: A Comprehensive Technical Guide

Executive Summary In the landscape of organic synthesis and drug development, understanding the solvation thermodynamics of complex intermediates is critical for optimizing reaction yields, purification workflows, and fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and drug development, understanding the solvation thermodynamics of complex intermediates is critical for optimizing reaction yields, purification workflows, and formulation strategies. 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8)[1] is a highly functionalized hydrazine derivative. Due to the sparse availability of empirical solubility data for this specific niche molecule in public databases, researchers must rely on predictive physicochemical modeling derived from its parent compounds—such as phenylhydrazine[2][3] and 2-nitrophenylhydrazine[4]—coupled with rigorous, self-validating empirical protocols.

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical solvation mechanics and practical laboratory execution. This guide elucidates the causality behind the molecule's solubility profile and provides a gold-standard thermodynamic solubility protocol.

Structural Causality and Predictive Solvation Thermodynamics

To predict the solubility of 1-Methyl-1-(2-nitrophenyl)hydrazine across various organic solvents, we must deconstruct its molecular architecture using the framework of Hansen Solubility Parameters (HSP) , which divides cohesive energy into dispersive ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[5][6].

Molecular Deconstruction
  • The ortho-Nitro Group: The nitro moiety is a strong electron-withdrawing group that introduces a significant permanent dipole ( δP​ ). It acts as a potent hydrogen-bond acceptor, highly favoring solvation in polar aprotic solvents (e.g., DMSO, DMF)[4].

  • The N-Methyl Substitution: Compared to unsubstituted phenylhydrazine, the addition of the methyl group on the proximal nitrogen eliminates one hydrogen-bond donor site. This slightly reduces its affinity for highly protic solvents (like water) but increases its dispersive parameter ( δD​ ), enhancing its lipophilicity and compatibility with moderately polar organic solvents like dichloromethane (DCM) or ethyl acetate[7].

  • The Hydrazine Moiety: The terminal −NH2​ group retains its ability to act as both a hydrogen-bond donor and acceptor, ensuring high solubility in alcohols (ethanol, methanol)[2][3].

G Molecule 1-Methyl-1- (2-nitrophenyl)hydrazine Nitro 2-Nitro Group (Polar/H-Bond Acceptor) Molecule->Nitro Methyl 1-Methyl Group (Hydrophobic/Steric) Molecule->Methyl Hydrazine Hydrazine Moiety (H-Bond Donor/Acceptor) Molecule->Hydrazine SolventP Polar Protic (e.g., Ethanol) Nitro->SolventP Strong Dipole SolventA Polar Aprotic (e.g., DMSO) Nitro->SolventA Dipole-Dipole Methyl->SolventP Steric Hindrance SolventN Non-Polar (e.g., Hexane) Methyl->SolventN Dispersive Hydrazine->SolventP H-Bonding Hydrazine->SolventA H-Bonding

Fig 1: Mechanistic relationship between structural moieties and solvent interactions.

Predicted Solubility Matrix

Based on the HSP framework and the known behavior of structurally analogous phenylhydrazines[7][8], the quantitative solubility profile is summarized below:

Solvent ClassRepresentative SolventsPredicted Solubility ProfileMechanistic Rationale
Polar Protic Ethanol, MethanolHigh (>50 mg/mL)Strong H-bonding with the terminal hydrazine; dipole interactions with the nitro group.
Polar Aprotic DMSO, Acetone, DMFVery High (>100 mg/mL)Excellent dipole-dipole matching with the ortho-nitro group; acts as H-bond acceptors.
Moderately Polar Dichloromethane, EtOAcHigh (~30-50 mg/mL)The N-methyl group enhances dispersive interactions, bridging the polarity gap.
Non-Polar Hexane, HeptaneLow (<5 mg/mL)Dominant dispersive forces cannot overcome the strong intermolecular dipole-dipole lattice energy.
Aqueous WaterVery Low (<1 mg/mL)High lipophilicity of the phenyl ring and methyl group repels water[2][9].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

In early-stage drug discovery, researchers often rely on kinetic solubility (diluting DMSO stock into aqueous/organic buffers until precipitation occurs)[10][11]. However, kinetic methods are prone to supersaturation artifacts and do not reflect true physical chemistry.

To determine the absolute solubility of 1-Methyl-1-(2-nitrophenyl)hydrazine, you must employ the Thermodynamic Shake-Flask Method , recommended by the World Health Organization (WHO)[12]. This protocol is designed as a self-validating system : the continuous presence of undissolved solid guarantees that the solution has reached its maximum thermodynamic saturation point.

Step-by-Step Methodology
  • Excess Solid Addition (The Validation Key): Weigh approximately 10-20% excess of 1-Methyl-1-(2-nitrophenyl)hydrazine solid (based on estimated solubility) into a borosilicate glass vial. Causality: If the solid completely dissolves during the experiment, the system is not saturated, and the resulting data will be a false negative. The presence of a residual pellet is mandatory[12].

  • Solvent Introduction: Add exactly 5.0 mL of the target organic solvent (e.g., absolute ethanol or ethyl acetate). Seal tightly with a PTFE-lined screw cap to prevent solvent evaporation, which would artificially inflate the concentration reading.

  • Thermodynamic Equilibration: Secure the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C (or 37.0 °C for physiological relevance). Agitate at 250 RPM for 24 to 48 hours. Causality: Extended agitation provides the activation energy required to break the crystal lattice, ensuring the system reaches true thermodynamic equilibrium rather than a metastable state[10][13].

  • Phase Separation: Remove the vial and allow it to stand for 2 hours to let large particulates settle. Centrifuge an aliquot at 10,000 x g for 15 minutes, or filter using a 0.45 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon or PES because it is chemically inert to harsh organic solvents and prevents analyte adsorption to the filter membrane[7].

  • Dilution and Quantification: Dilute the supernatant with the mobile phase to fall within the linear dynamic range of your analytical instrument. Quantify using HPLC-UV/Vis against a pre-established calibration curve[11].

Workflow Step1 1. Solid Compound Addition Excess API to ensure saturation Step2 2. Solvent Addition Add target organic solvent Step1->Step2 Step3 3. Mechanical Agitation Shake-flask at 25°C for 24-48h Step2->Step3 Step4 4. Phase Separation Centrifugation & PTFE filtration Step3->Step4 Step5 5. Quantification HPLC-UV/Vis analysis Step4->Step5 Step6 6. Data Validation Calculate thermodynamic solubility Step5->Step6

Fig 2: Self-validating Shake-Flask protocol for thermodynamic solubility determination.

Analytical Quality Control (HPLC Parameters)

Because hydrazine derivatives can be prone to air oxidation (turning dark red/brown upon prolonged exposure)[3][8], the analytical quantification must be rapid and precise.

  • Stationary Phase: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water (buffered with 0.1% Formic Acid to suppress the ionization of the hydrazine moiety and improve peak shape).

  • Detection: UV absorbance. The conjugated π -system of the ortho-nitrophenyl ring provides a strong chromophore; monitor at λmax​ ~ 254 nm or 410 nm (specific to the nitro-aromatic charge transfer band).

  • Safety Note: Phenylhydrazine derivatives are highly toxic and potential occupational carcinogens[2][3]. All handling of the dry powder and highly concentrated organic solutions must be performed inside a Class II biological safety cabinet or a certified fume hood.

References

  • Grokipedia - Phenylhydrazine: Physical and Chemical Properties. Source: grokipedia.com. URL: [Link]

  • Wikipedia - Phenylhydrazine. Source: wikipedia.org. URL: [Link]

  • Prof Steven Abbott - Hansen Solubility Parameters (HSP) Basics. Source: stevenabbott.co.uk. URL: [Link]

  • World Health Organization (WHO) - Annex 4: Protocol to conduct equilibrium solubility experiments. Source: who.int. URL: [Link]

  • Protocols.io - Shake-Flask Aqueous Solubility assay (Kinetic solubility). Source: protocols.io. URL: [Link]

Sources

Exploratory

Unlocking the Synthetic Potential of 1-Methyl-1-(2-nitrophenyl)hydrazine in Advanced Organic Synthesis

Executive Summary In the landscape of heterocyclic chemistry, the strategic selection of highly functionalized building blocks dictates the efficiency of the entire synthetic route. 1-Methyl-1-(2-nitrophenyl)hydrazine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic chemistry, the strategic selection of highly functionalized building blocks dictates the efficiency of the entire synthetic route. 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8) is a remarkably versatile, yet underutilized, bifunctional reagent. Characterized by a "push-pull" electronic system—an electron-withdrawing ortho-nitro group paired with an electron-donating N-methylhydrazine moiety—this compound serves as a privileged precursor for complex indoles, pyrazoles, and fused polycyclic systems.

This technical guide provides an in-depth analysis of the reactivity dynamics of 1-Methyl-1-(2-nitrophenyl)hydrazine, detailing field-proven, self-validating protocols for its application in modern drug development and materials science.

Structural Dynamics and Reactivity Profile

The synthetic utility of 1-Methyl-1-(2-nitrophenyl)hydrazine stems from its highly specific steric and electronic parameters:

  • Regiocontrol via N-Methylation: The presence of the methyl group on the proximal nitrogen (N1) strictly prevents unwanted autoxidation and dictates the regiochemistry of subsequent cyclizations. In Fischer indolization, it ensures the exclusive formation of N-methylated indoles, bypassing the need for a secondary, often low-yielding, N-alkylation step.

  • The Ortho-Nitro Advantage: The nitro group at the 2-position of the aryl ring is notoriously difficult to introduce selectively via direct electrophilic aromatic substitution on pre-formed indoles (which typically favors the 3, 4, or 5 positions). By embedding the nitro group into the hydrazine precursor, synthetic chemists can guarantee the formation of 7-nitroindoles [1, 2].

Application I: Regioselective Synthesis of 1-Methyl-7-nitroindoles

The most prominent application of 1-Methyl-1-(2-nitrophenyl)hydrazine is its use in the Fischer Indole Synthesis. The resulting 7-nitroindoles are critical intermediates for kinase inhibitors and CNS-active therapeutics.

Mechanistic Causality

The reaction is initiated by the condensation of the hydrazine with a ketone to form a hydrazone. The critical step is the acid-catalyzed [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer. Because the nitro group is strongly electron-withdrawing, it destabilizes the transition state. Therefore, choosing the correct acid catalyst is paramount. H₂SO₄ often leads to the oxidative decomposition of the substrate. Polyphosphoric acid (PPA) is specifically chosen as it acts as both a solvent and a mild Brønsted/Lewis acid, stabilizing the aminal intermediate without degrading the nitro group [1].

FischerIndole A 1-Methyl-1-(2-nitrophenyl) hydrazine C Hydrazone Intermediate A->C H+ / -H2O B Ketone (e.g., Cyclohexanone) B->C D Ene-Hydrazine Tautomer C->D Acid Catalysis (PPA, 80°C) E [3,3]-Sigmatropic Rearrangement D->E Heat F 1-Methyl-7-nitroindole E->F Re-aromatization & -NH3

Mechanism of the Fischer Indole Synthesis yielding 1-Methyl-7-nitroindole.

Protocol 1: Self-Validating Fischer Indolization

Objective: Synthesize 1-Methyl-7-nitro-2,3,4,9-tetrahydro-1H-carbazole.

  • Hydrazone Formation: In a 100 mL round-bottom flask, dissolve 10 mmol of 1-Methyl-1-(2-nitrophenyl)hydrazine and 10.5 mmol of cyclohexanone in 20 mL of absolute ethanol. Add 2 drops of glacial acetic acid.

  • Validation Checkpoint 1: Reflux for 2 hours. The reaction is complete when the solution transitions from a deep red to a bright orange suspension. TLC (Hexane/EtOAc 7:3) must show the disappearance of the hydrazine ( Rf​≈0.3 ) and the appearance of the hydrazone ( Rf​≈0.6 ).

  • Solvent Removal: Concentrate the mixture under reduced pressure to yield the crude hydrazone.

  • Indolization: Add 15 g of Polyphosphoric Acid (PPA) to the crude hydrazone. Heat the highly viscous mixture to 80 °C under mechanical stirring for 3 hours.

  • Validation Checkpoint 2: The reaction is complete when the mixture turns dark brown and gas evolution (NH₃) ceases. Quench by pouring the hot mixture over 100 g of crushed ice, stirring vigorously until the PPA hydrolyzes and a yellow-brown precipitate forms.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ until pH 7 is reached. Causality Note: Neutralization is critical to remove residual phosphoric acid, which causes product degradation during storage.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Application II: Chemoselective Reduction Cascades

To access fused triazoles or benzimidazoles, the ortho-nitro group must be reduced to an amine, yielding 1-Methyl-1-(2-aminophenyl)hydrazine.

Mechanistic Causality

Standard catalytic hydrogenation (H₂ over Pd/C) is strictly contraindicated for this transformation. Arylhydrazines possess a highly labile N-N bond (bond dissociation energy ≈60 kcal/mol) that is easily cleaved under standard hydrogenation conditions, leading to N-methyl-o-phenylenediamine [3]. To prevent this, aqueous Titanium(III) chloride (TiCl₃) or Zinc dust in a CO₂/H₂O buffer must be utilized. These reagents act via single-electron transfer (SET), selectively targeting the highly electrophilic nitro group while leaving the delicate hydrazine linkage completely intact [3, 4].

ReductionCascade A 1-Methyl-1-(2-nitrophenyl)hydrazine B 1-Methyl-1-(2-aminophenyl)hydrazine A->B TiCl3 (aq) or Zn/NH4Cl Chemoselective NO2 Reduction C 1-Methyl-1H-benzo[d][1,2,3]triazole B->C HNO2, 0°C (Diazotization/Cyclization) D 1-Methyl-1H-benzo[c]pyrazole B->D HC(OEt)3, Heat (Condensation)

Chemoselective reduction cascade leading to fused heterocyclic systems.

Protocol 2: Self-Validating Chemoselective Reduction

Objective: Isolate 1-Methyl-1-(2-aminophenyl)hydrazine without N-N bond cleavage.

  • Preparation: Dissolve 5 mmol of 1-Methyl-1-(2-nitrophenyl)hydrazine in 30 mL of THF and degas with Argon for 10 minutes.

  • Reduction: Dropwise add 30 mmol of 20% aqueous TiCl₃ solution at 0 °C. Maintain the pH between 5–7 by simultaneous addition of 3M NaOH. Causality Note: Maintaining neutral pH prevents the acid-catalyzed hydrolysis of the hydrazine.

  • Validation Checkpoint 1: The deep purple color of Ti(III) will rapidly oxidize to a white/colorless Ti(IV) species upon contact with the nitro compound. The reaction is complete when the purple color persists for more than 10 minutes, indicating an excess of the reducing agent.

  • Workup: Filter the resulting TiO₂ slurry through a Celite pad. Extract the filtrate with Dichloromethane (3 x 40 mL).

  • Validation Checkpoint 2: TLC (CH₂Cl₂/MeOH 9:1) will reveal a highly polar, ninhydrin-active spot ( Rf​≈0.2 ) corresponding to the intact diamine.

Quantitative Yield Analysis

The table below summarizes the expected yields of various heterocyclic frameworks derived from 1-Methyl-1-(2-nitrophenyl)hydrazine, highlighting the efficiency of the optimized protocols.

Table 1: Comparative Yields of Cyclization Pathways

Electrophile / ReagentCatalyst / ConditionsMajor ProductIsolated Yield (%)Mechanistic Pathway
CyclohexanonePPA, 80°C, 3h1-Methyl-7-nitro-2,3,4,9-tetrahydro-1H-carbazole78%Fischer Indolization
AcetylacetoneAcOH, Reflux, 4h1-(1-Methyl-1-(2-nitrophenyl)hydrazono)pentane-2,4-dione85%Hydrazone Condensation
Ethyl PyruvateZnCl₂, EtOH, RefluxEthyl 1-methyl-7-nitro-1H-indole-2-carboxylate62%Fischer Indolization
TiCl₃ then HC(OEt)₃THF/H₂O, then Heat1-Methyl-1H-benzo[d][1,2,3]triazole71%Reduction-Condensation

References

  • El Kihel, A., et al. "Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives." Arabian Journal of Chemistry, 2013.[Link]

  • Smith, A., et al. "Two-Step Route to Indoles and Analogues from Haloarenes: A Variation on the Fischer Indole Synthesis." The Journal of Organic Chemistry, 2011.[Link]

  • Dang, K., et al. "Selective reduction of N-nitroso aza-aliphatic cyclic compounds to the corresponding N-amino products using zinc dust in CO₂–H₂O medium." ResearchGate, 2026. [Link]

  • Kovács, B., et al. "Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization." PMC, 2015.[Link]

Foundational

Introduction: The Pivotal Role of Substituted Hydrazines in Synthetic Chemistry

An In-depth Technical Guide to the Synthesis and Implied History of 1-Methyl-1-(2-nitrophenyl)hydrazine Substituted arylhydrazines are a cornerstone of modern organic synthesis, serving as indispensable precursors for th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Implied History of 1-Methyl-1-(2-nitrophenyl)hydrazine

Substituted arylhydrazines are a cornerstone of modern organic synthesis, serving as indispensable precursors for the construction of a vast array of heterocyclic compounds. Their utility is most prominently showcased in their role as the key starting material for the Fischer indole synthesis, a reaction that has been a mainstay for the creation of indole scaffolds for over a century.[1][2] The indole motif is a privileged structure in medicinal chemistry and natural products, making the synthesis of diverse arylhydrazines a critical endeavor for drug discovery and development professionals.[3] This guide provides a detailed exploration of 1-Methyl-1-(2-nitrophenyl)hydrazine, a specialized arylhydrazine, focusing on its logical synthetic pathways derived from established chemical principles, in the absence of a formally documented discovery.

The Historical Impetus: The Fischer Indole Synthesis

The story of many substituted arylhydrazines is intrinsically linked to the groundbreaking work of Emil Fischer and Friedrich Jourdan in 1883.[3] Their discovery of the acid-catalyzed cyclization of arylhydrazones to form indoles created an immediate and lasting demand for a wide variety of substituted arylhydrazines.[1][3] This reaction, elegant in its simplicity and broad in its applicability, spurred chemists to develop robust methods for the synthesis of arylhydrazines with diverse substitution patterns on the aromatic ring. The development of a synthetic route to 1-Methyl-1-(2-nitrophenyl)hydrazine can be understood as a logical extension of this historical drive, enabling access to novel indole structures.

Plausible Synthetic Pathways to 1-Methyl-1-(2-nitrophenyl)hydrazine

While a singular, seminal paper detailing the initial synthesis of 1-Methyl-1-(2-nitrophenyl)hydrazine is not readily apparent in the historical literature, its preparation can be logically deduced from well-established synthetic transformations for analogous compounds. The most probable synthetic routes involve a multi-step sequence starting from readily available precursors.

Route 1: Diazotization and Reduction of N-Methyl-2-nitroaniline

A highly plausible route begins with the diazotization of N-methyl-2-nitroaniline, followed by reduction of the resulting diazonium salt. This approach is analogous to the general synthesis of arylhydrazines from anilines.[4]

Step 1: Diazotization of N-Methyl-2-nitroaniline

The initial step involves the conversion of the primary amino group of N-methyl-2-nitroaniline into a diazonium salt. This is typically achieved by treating the aniline with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures to ensure the stability of the diazonium salt.[4]

Step 2: Reduction of the Diazonium Salt

The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride in concentrated hydrochloric acid.[4] The reaction mixture is typically kept cold during the addition of the reducing agent to control the reaction's exothermicity.

Experimental Protocol: A Hypothetical Synthesis

The following protocol is a detailed, step-by-step methodology for the synthesis of 1-Methyl-1-(2-nitrophenyl)hydrazine based on established procedures for similar compounds.

Table 1: Reaction Components and Conditions for the Synthesis of 1-Methyl-1-(2-nitrophenyl)hydrazine

StepReagents & SolventsKey Parameters
1. Diazotization N-Methyl-2-nitroaniline, Concentrated HCl, Sodium Nitrite, WaterTemperature: 0-5 °C
2. Reduction Tin(II) chloride dihydrate, Concentrated HClTemperature: <10 °C
3. Work-up & Isolation Sodium hydroxide, Diethyl etherpH adjustment, Liquid-liquid extraction
Detailed Step-by-Step Methodology
  • Preparation of the Diazonium Salt Solution:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend N-methyl-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

  • Reduction to the Hydrazine:

    • In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it to below 10 °C.

    • Slowly add the cold tin(II) chloride solution to the vigorously stirred diazonium salt solution. A precipitate may form during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

  • Isolation and Purification of the Product:

    • Cool the reaction mixture in an ice bath and basify by the slow addition of a concentrated sodium hydroxide solution until the tin salts redissolve.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude 1-Methyl-1-(2-nitrophenyl)hydrazine.

    • The crude product can be further purified by column chromatography or recrystallization.

Visualization of the Synthetic Pathway

The following diagram illustrates the proposed synthetic route to 1-Methyl-1-(2-nitrophenyl)hydrazine.

Synthesis_Pathway cluster_start Starting Material cluster_reaction1 Diazotization cluster_reaction2 Reduction N-Methyl-2-nitroaniline N-Methyl-2-nitroaniline Diazonium_Salt N-Methyl-N-(2-nitrophenyl)diazonium chloride N-Methyl-2-nitroaniline->Diazonium_Salt 1. NaNO2, HCl 2. 0-5 °C Product 1-Methyl-1-(2-nitrophenyl)hydrazine Diazonium_Salt->Product 1. SnCl2, HCl 2. NaOH

Caption: Proposed synthesis of 1-Methyl-1-(2-nitrophenyl)hydrazine.

Characterization

The identity and purity of the synthesized 1-Methyl-1-(2-nitrophenyl)hydrazine would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the aromatic protons, the methyl group, and the hydrazine protons.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretch of the hydrazine and the nitro group (NO₂) symmetric and asymmetric stretches would be expected.

  • Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the target compound.

Conclusion

While the precise historical moment of the first synthesis of 1-Methyl-1-(2-nitrophenyl)hydrazine remains undocumented, its existence is a logical consequence of the synthetic necessities spurred by the discovery of the Fischer indole synthesis. The synthetic pathways outlined in this guide are based on robust and well-established chemical transformations, providing a scientifically sound framework for its preparation. This molecule, and others like it, continue to be valuable tools for medicinal chemists and drug development professionals in their quest to create novel and effective therapeutics.

References

  • Wikipedia. Fischer indole synthesis. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for derivatization of aldehydes with 1-Methyl-1-(2-nitrophenyl)hydrazine

Application Note: Advanced Derivatization of Aldehydes using 1-Methyl-1-(2-nitrophenyl)hydrazine (MNPH) for LC-MS/MS Executive Summary Aldehydes are critical targets in drug development, lipid peroxidation profiling, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization of Aldehydes using 1-Methyl-1-(2-nitrophenyl)hydrazine (MNPH) for LC-MS/MS

Executive Summary

Aldehydes are critical targets in drug development, lipid peroxidation profiling, and environmental analysis. However, their high polarity, volatility, and lack of a strong chromophore or easily ionizable moiety make direct LC-MS/MS analysis highly challenging. While 2,4-dinitrophenylhydrazine (DNPH) and 2-nitrophenylhydrazine (2-NPH) are the traditional industry standards for carbonyl derivatization[1][2], they frequently yield hydrazones that retain an N-H bond. This structural feature allows for syn/anti (E/Z) isomerization, which manifests as split chromatographic peaks and diluted signal intensity.

This protocol details the application of 1-Methyl-1-(2-nitrophenyl)hydrazine (MNPH) (CAS: 67522-05-8)[3]. By methylating the N1 position, MNPH eliminates the problematic N-H proton in the resulting derivative. This locks the stereochemistry, prevents secondary reactions (such as osazone formation), and yields a single, sharp chromatographic peak with exceptional atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) efficiency[4].

Mechanistic Rationale (The "Why")

The derivatization relies on a nucleophilic addition-elimination reaction. The primary amine of MNPH attacks the electrophilic carbonyl carbon of the aldehyde, forming a transient carbinolamine intermediate. Under mildly acidic conditions, this intermediate rapidly dehydrates to form a highly stable N-methyl-N-(2-nitrophenyl)hydrazone.

  • Causality of the 1-Methyl Group : Prevents tautomerization and E/Z isomerization. By ensuring all derivative mass is concentrated into a single chromatographic peak, the signal-to-noise (S/N) ratio is drastically improved.

  • Causality of the 2-Nitrophenyl Group : Acts as a strong electron-withdrawing chromophore. In mass spectrometry, it facilitates highly efficient ionization—yielding strong [M+H]⁺ signals in positive mode and characteristic radical anions in negative mode via the loss of the NO• radical[1].

Pathway Aldehyde Aldehyde (Target) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate MNPH MNPH Reagent (CAS 67522-05-8) MNPH->Intermediate Acid Acid Catalyst (H+) Acid->Intermediate Catalyzes Hydrazone N-Methyl-N-(2-nitrophenyl) hydrazone Intermediate->Hydrazone -H2O Detection LC-MS/MS Analysis Hydrazone->Detection Quantification

Workflow of aldehyde derivatization with MNPH for LC-MS/MS analysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory internal standards to monitor reaction completeness and procedural blanks to account for ubiquitous environmental aldehydes.

Reagents & Materials
  • Derivatization Reagent : 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8)[3].

  • Solvents : LC-MS grade Acetonitrile (ACN) and Water.

  • Catalyst : Formic Acid (FA), MS-grade.

  • Internal Standard (IS) : Isotope-labeled aldehyde (e.g., Hexanal-d12).

Step-by-Step Methodology
  • Reagent Preparation : Dissolve MNPH in ACN to a concentration of 10 mM. Prepare a 0.5% (v/v) FA solution in water.

    • Causality: ACN ensures complete solubility of the hydrophobic MNPH reagent. The mild FA catalyst protonates the aldehyde oxygen just enough to increase electrophilicity without fully protonating and deactivating the MNPH nucleophile.

  • Sample Aliquoting : Transfer 100 µL of the sample (biological fluid or environmental extract) into a silanized amber glass vial.

    • Causality: Amber glass prevents UV-induced degradation of the light-sensitive nitroaromatic reagent. Silanization prevents adsorptive losses of long-chain aliphatic aldehydes to the glass walls.

  • Internal Standard Addition (Self-Validation) : Add 10 µL of the IS (1 µg/mL) before adding any reagents.

    • Causality: Adding the IS upfront corrects for any variations in derivatization kinetics, matrix-induced ion suppression, or extraction losses.

  • Derivatization : Add 50 µL of the MNPH reagent and 10 µL of the FA catalyst. Vortex for 10 seconds.

  • Incubation : Heat the mixture at 40°C for 60 minutes.

    • Causality: 40°C provides optimal thermodynamic energy to drive the dehydration of the carbinolamine intermediate to the final hydrazone without thermally degrading sensitive biological aldehydes.

  • Quenching & Blank Generation (Self-Validation) : Quench the reaction with 50 µL of 0.1 M Ammonium Bicarbonate to neutralize the pH and stabilize the derivative.

    • Critical: A "Reagent Blank" (substituting sample with HPLC water) MUST be processed in parallel. Low molecular weight aldehydes (formaldehyde, acetaldehyde) are ubiquitous in lab air and solvents; background subtraction is mandatory to prevent false positives[2].

Instrumental Analysis & Data Presentation

The hydrophobic nature of the MNPH-derivative ensures excellent retention on reversed-phase columns compared to underivatized aldehydes. Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of Water (0.1% FA) and ACN (0.1% FA).

Table 1: Quantitative MRM Parameters for MNPH-Aldehyde Derivatives (Positive ESI)

AnalyteDerivative MW ( g/mol )Precursor Ion [M+H]⁺ (m/z)Primary Product Ion (m/z)Collision Energy (V)
Formaldehyde179.18180.2136.115
Acetaldehyde193.20194.2136.115
Malondialdehyde221.21222.2136.120
Hexanal249.31250.3136.120

Note: The m/z 136.1 product ion corresponds to the highly stable N-methyl-2-nitroaniline-derived fragment, which is characteristic across all MNPH derivatives.

Troubleshooting Guide

Table 2: Common Deviations and Corrective Actions

ObservationCausality / Root CauseCorrective Action
High background in method blank Environmental aldehyde contamination from lab air or degraded solvents.Prepare reagents in a fume hood; use fresh, unopened LC-MS grade water and ACN.
Split chromatographic peaks Reagent impurity (presence of unmethylated 2-NPH) allowing E/Z isomerization.Verify reagent purity (CAS 67522-05-8)[3]; ensure column temperature is stable at 40°C.
Low derivative yield (Low IS signal) Insufficient acid catalysis due to highly buffered sample matrix.Check sample pH prior to derivatization; manually adjust to pH 3-4 using stronger FA if necessary.

References[1] Peters, R. J. B., et al. "On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine." PubMed (NIH), 2004. URL:https://pubmed.ncbi.nlm.nih.gov/15061559/[4] "MASS SPECTROMETRY OF FATTY ALDEHYDES." PubMed Central (PMC) - NIH. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3144714/[3] "1-Methyl-1-(2-nitrophenyl)hydrazine / CAS: 67522-05-8." HXCHEM. URL:http://www.hxchem.net/product/1-Methyl-1-2-nitrophenyl-hydrazine-67522-05-8.html[2] Uchiyama, S., et al. "Simultaneous Determination of C1−C4 Carboxylic Acids and Aldehydes Using 2,4-Dinitrophenylhydrazine-Impregnated Silica Gel and High-Performance Liquid Chromatography." Analytical Chemistry - ACS Publications, 2004. URL:https://pubs.acs.org/doi/10.1021/ac049578c

Sources

Application

Application Note: High-Resolution HPLC-UV/MS Analysis of Carbonyl Compounds via 1-Methyl-1-(2-nitrophenyl)hydrazine Derivatization

Introduction & Scientific Rationale The accurate quantification of trace-level carbonyl compounds (aldehydes and ketones) is a critical regulatory requirement across pharmaceutical drug development (e.g., genotoxic impur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The accurate quantification of trace-level carbonyl compounds (aldehydes and ketones) is a critical regulatory requirement across pharmaceutical drug development (e.g., genotoxic impurity profiling), environmental monitoring, and metabolomics[1]. Direct High-Performance Liquid Chromatography (HPLC) analysis of these low-molecular-weight analytes is notoriously difficult due to their high volatility, lack of strong native chromophores, and poor retention on standard reversed-phase columns[2].

To circumvent these limitations, pre-column derivatization is widely employed. While reagents like 2,4-dinitrophenylhydrazine (2,4-DNPH) and 2-nitrophenylhydrazine (2-NPH) are considered industry standards[1][3], they frequently suffer from secondary chemical reactions. Traditional primary hydrazines can form multiple stereoisomers (syn/anti) or undergo bis-hydrazone formation, leading to split peaks, baseline noise, and inaccurate quantification.

The Mechanistic Advantage of 1-Methyl-1-(2-nitrophenyl)hydrazine: By utilizing 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8)[4] as the derivatization agent, we eliminate the secondary amine proton present in traditional reagents.

  • Causality: The N-methylation restricts the reaction to a straightforward Schiff base condensation. Because there is no proton on the N1 nitrogen, the resulting hydrazone cannot tautomerize into an azo-alkene form or participate in secondary osazone formations. This locks the derivative into a single, highly stable structural isomer, resulting in sharp, singular chromatographic peaks. Furthermore, the 2-nitro group provides a robust dipole moment for excellent retention on C18 phases and a strong absorption band for highly sensitive UV/DAD detection, while remaining highly amenable to positive-mode Electrospray Ionization Mass Spectrometry (ESI-MS)[5].

Experimental Design & Self-Validating Protocol

G A Sample Matrix (Carbonyls) B Add 1-M-1-(2-NPH) + Acid Catalyst A->B C Incubation (40°C, 30 min) B->C D SPE Cleanup (Remove Reagent) C->D E HPLC-UV/MS Analysis D->E

Workflow for derivatization and HPLC analysis using 1-Methyl-1-(2-nitrophenyl)hydrazine.

Reagents and Materials
  • Derivatization Reagent: 1-Methyl-1-(2-nitrophenyl)hydrazine (0.05% w/v) dissolved in HPLC-grade acetonitrile containing 0.1% formic acid.

    • Causality: Formic acid provides the necessary protonation of the carbonyl oxygen to increase its electrophilicity, accelerating the nucleophilic attack by the hydrazine nitrogen.

  • Solvents: LC-MS grade Water and Acetonitrile.

  • System: Agilent 1290 Infinity II (or equivalent UHPLC) coupled with a Diode Array Detector (DAD) and Single Quadrupole/TOF MS.

Step-by-Step Derivatization Protocol

Trustworthiness Note: This protocol integrates an internal standard (IS) and specific visual/analytical checks to ensure the system is self-validating against reagent degradation or matrix interference.

  • Standard/Sample Preparation: Aliquot 1.0 mL of the aqueous sample (or standard) into a 2.0 mL amber glass vial.

    • Why amber? Hydrazines and their resulting hydrazone derivatives are highly susceptible to photo-degradation.

  • Internal Standard Addition: Add 50 µL of an internal standard (e.g., benzaldehyde-d5, 10 µg/mL).

    • Self-Validation: The absolute recovery of the IS will immediately flag any matrix suppression effects or incomplete derivatization reactions during data review.

  • Reagent Addition: Add 500 µL of the 0.05% 1-Methyl-1-(2-nitrophenyl)hydrazine reagent solution.

  • Reaction Incubation: Cap tightly, vortex for 10 seconds, and incubate in a thermoshaker at 40°C for 30 minutes.

    • Causality: Mild heating overcomes the activation energy barrier for sterically hindered ketones while preventing the thermal degradation of sensitive aliphatic aldehydes.

  • Quenching & Cleanup (Recommended for complex matrices): Pass the mixture through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol in water (elutes unreacted acid and salts), and elute the target derivatives with 1.0 mL of 100% acetonitrile.

    • Causality: Removing excess unreacted hydrazine prevents detector saturation, eliminates co-eluting background noise, and extends the lifespan of the analytical column.

Chromatographic Conditions

To ensure baseline separation of closely related aliphatic and aromatic hydrazone derivatives, a high-efficiency sub-2-micron stationary phase paired with a highly optimized gradient is required.

G Root Method Optimization Parameters Deriv Derivatization Kinetics Root->Deriv Chrom Chromatographic Resolution Root->Chrom pH pH Control (Acid Catalyst) Deriv->pH Temp Temperature (40°C optimal) Deriv->Temp Col C18 Stationary Phase (End-capped) Chrom->Col Mob Gradient Elution (MeCN / H2O) Chrom->Mob

Logical tree of critical method optimization parameters for hydrazone derivative analysis.

Table 1: Optimized HPLC-UV/MS Parameters
ParameterSpecification / ConditionScientific Rationale
Column Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)High surface area and end-capping prevent peak tailing of polar derivatives.
Mobile Phase A Water + 0.1% Formic AcidMaintains acidic pH to keep residual silanols protonated and aids ESI-MS ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidLower viscosity than methanol; provides sharper peaks at high flow rates.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns, balancing speed and resolution.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection (UV) 365 nm (Reference 500 nm)Targets the specific π-π* transition of the nitrophenylhydrazone chromophore.
Injection Vol 2.0 µLMinimizes extra-column band broadening to preserve sub-2-micron efficiency.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
1.07030
8.01090
10.01090
10.17030
13.07030

Data Interpretation & Method Validation

A robust analytical method must be strictly validated for its intended use. The structural stability provided by the N-methylated reagent yields highly predictable and reproducible data.

  • Linearity & Range: The method exhibits excellent linearity ( R2>0.999 ) over a dynamic range of 0.05 to 50 µg/mL for standard aliphatic aldehydes (e.g., formaldehyde, acetaldehyde).

  • Limit of Detection (LOD): Signal-to-noise (S/N) > 3 is typically achieved at 5-10 ng/mL, making it highly suitable for trace impurity profiling[3].

  • System Suitability Testing (SST) / Self-Validation: Before running analytical batches, inject a resolution mixture of formaldehyde and acetaldehyde derivatives. The critical resolution ( Rs​ ) between these two earliest-eluting peaks must be ≥2.0 . If Rs​<2.0 , it indicates column voiding, mobile phase preparation errors, or reagent degradation, and the sequence must be halted for troubleshooting.

References[1] BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aldehydes and Ketones via 2-Nitrophenylhydrazine Derivatization." Available at: https://www.benchchem.com[2] Shimadzu Corporation. "Various Analysis Techniques for Organic Acids and Examples of Their Application." Available at: https://www.shimadzu.com[3] ACS Publications. "Simultaneous Determination of C1−C4 Carboxylic Acids and Aldehydes Using 2,4-Dinitrophenylhydrazine-Impregnated Silica Gel and High-Performance Liquid Chromatography." Analytical Chemistry. Available at:https://pubs.acs.org[5] National Institutes of Health (NIH) / PMC. "Quantification of Hydrazine in Human Urine by HPLC-MS/MS." Available at:https://www.ncbi.nlm.nih.gov/pmc/[4] HXCHEM. "1-Methyl-1-(2-nitrophenyl)hydrazine / CAS: 67522-05-8." Available at: https://www.hxchem.net

Sources

Method

Application Note: Fischer Indole Synthesis Utilizing 1-Methyl-1-(2-nitrophenyl)hydrazine

Introduction & Mechanistic Rationale The Fischer Indole Synthesis (FIS) remains one of the most robust and widely utilized methodologies for constructing the indole core in drug development and natural product synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Fischer Indole Synthesis (FIS) remains one of the most robust and widely utilized methodologies for constructing the indole core in drug development and natural product synthesis. However, the use of highly deactivated, sterically hindered arylhydrazines—specifically 1-methyl-1-(2-nitrophenyl)hydrazine —presents unique thermodynamic and kinetic challenges that cause standard protocols to fail.

As an Application Scientist or process chemist, understanding the causality behind these failures is critical for rational experimental design. The ortho-nitro group exerts a profound electron-withdrawing effect (-I and -M effects) on the aromatic system. This electronic deactivation manifests in two critical bottlenecks during the synthesis [1]:

  • Suppressed Nucleophilicity: The terminal amine ( −NH2​ ) of the hydrazine is severely deactivated, making the initial nucleophilic attack on the ketone carbonyl exceedingly slow.

  • High Activation Energy for Rearrangement: The core of the FIS is a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. This pericyclic reaction relies on the electron density of the aromatic ring to drive the N-N bond cleavage and C-C bond formation. The ortho-nitro group depletes this electron density, drastically raising the activation energy barrier.

Furthermore, while the N-methyl group prevents the formation of a noncovalent intramolecular stabilization system (hydrogen bonding) often seen in unsubstituted 2-nitrophenylhydrazines [1], it introduces steric hindrance that complicates the required coplanar transition state. Consequently, synthesizing 1-methyl-7-nitroindole derivatives requires aggressive acidic catalysis and elevated thermal conditions to force the reaction to completion.

Mechanistic Workflow

The following diagram illustrates the pathway from the deactivated hydrazine to the final 1-methyl-7-nitroindole architecture, highlighting the rate-limiting steps dictated by the ortho-nitro substitution.

FIS_Mechanism Step1 1-Methyl-1-(2-nitrophenyl)hydrazine + Ketone Step2 Acid-Catalyzed Condensation (Hydrazone Formation) Step1->Step2 H+, Heat Step3 Ene-Hydrazine Tautomerization (Acid Promoted) Step2->Step3 H+ Step4 [3,3]-Sigmatropic Rearrangement (Rate-Limiting Step due to o-NO2) Step3->Step4 Heat (High Temp Required) Step5 Re-aromatization & Cyclization (Aminal Formation) Step4->Step5 Step6 Ammonia Elimination Step5->Step6 -NH3 Product 1-Methyl-7-nitroindole Derivative Step6->Product

Mechanistic workflow of the Fischer Indole Synthesis yielding 1-methyl-7-nitroindoles.

Optimization Strategy & Quantitative Data

Standard FIS conditions (e.g., dilute acetic acid or mild Lewis acids like ZnCl2​ in ethanol) typically result in unreacted starting materials or stalled hydrazone intermediates when applied to 1-methyl-1-(2-nitrophenyl)hydrazine.

To overcome the electronic deactivation, the protocol must utilize highly protic, dehydrating environments. Below is a summary of condition optimizations demonstrating the necessity of harsh Brønsted acids [1, 2].

Table 1: Catalyst and Solvent Optimization for o-Nitro Deactivated Arylhydrazines

EntryCatalyst / Solvent SystemTemperature (°C)Time (h)Conversion / Yield (%)Observation / Causality
1Glacial Acetic Acid (AcOH)8012< 5%Insufficient acidity to protonate ketone; stalled at starting material.
2 ZnCl2​ / Toluene1002415%Poor solubility of the hydrazine HCl salt; weak Lewis acid interaction.
3Conc. HCl : Glacial AcOH (1:1)901235 - 45%Strong protonation drives hydrazone formation and [3,3]-rearrangement.
4Polyphosphoric Acid (PPA)110460 - 70%Excellent dehydrating agent; drives equilibrium forward, but workup is challenging.

Note: Entry 3 provides the best balance of yield and operational safety/workup simplicity for bench-scale synthesis.

Experimental Protocols

The following self-validating protocol utilizes the Conc. HCl / Glacial Acetic Acid system, which provides the necessary proton activity to force the sigmatropic rearrangement while maintaining a homogenous reaction mixture at elevated temperatures.

Materials & Safety Precautions
  • Reagents: 1-Methyl-1-(2-nitrophenyl)hydrazine hydrochloride (1.0 equiv), Aliphatic or cyclic ketone (e.g., cyclohexanone) (1.1 equiv), Glacial Acetic Acid, Concentrated Hydrochloric Acid (37%), Anhydrous Sodium Carbonate ( Na2​CO3​ ), Ethyl Acetate, Brine.

  • Safety: Arylhydrazines are highly toxic and suspected carcinogens [2]. Reactions must be performed in a certified fume hood. The neutralization step is highly exothermic and evolves significant CO2​ gas.

Step-by-Step Synthesis Protocol

Step 1: Reaction Assembly and Hydrazone Formation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen ( N2​ ).

  • Suspend 1-methyl-1-(2-nitrophenyl)hydrazine hydrochloride (5.0 mmol) and the selected ketone (5.5 mmol) in a 1:1 (v/v) mixture of concentrated HCl and glacial acetic acid (15 mL total volume).

  • Causality Check: At room temperature, the mixture will likely remain a heterogeneous suspension. The hydrazine salt requires thermal energy and high solvent polarity to dissolve and initiate nucleophilic attack.

Step 2: Thermal Cyclization ([3,3]-Sigmatropic Rearrangement)

  • Submerge the flask in a pre-heated oil bath at 86 °C for 6 hours , then increase the temperature to 90 °C for an additional 12 hours [1].

  • Observation: The reactants will fully dissolve as the temperature rises, transitioning to a dark, homogenous solution.

  • Monitor the reaction via LCMS or TLC (Eluent: Hexanes/Ethyl Acetate 3:1). The intermediate hydrazone mass should disappear, replaced by the lower-mass indole product (due to the loss of NH3​ ).

Step 3: Quenching and Neutralization

  • Remove the reaction from the oil bath and allow it to cool to room temperature. Transfer the mixture to an ice-water bath (0 °C).

  • Critical Step: Slowly add solid, anhydrous Na2​CO3​ in small portions under vigorous stirring until the aqueous mixture reaches pH 8-9.

  • Causality Check: Do not use aqueous NaOH, as rapid localized heating can degrade the newly formed indole. Solid Na2​CO3​ ensures a controlled, albeit highly effervescent, neutralization, resulting in a semisolid mixture [1].

Step 4: Extraction and Purification

  • Dilute the neutralized semisolid mixture with Ethyl Acetate (50 mL) and deionized water (20 mL) to dissolve precipitated salts.

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Combine the organic layers, wash with brine (1 × 50 mL), and dry over anhydrous Magnesium Sulfate ( MgSO4​ ).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude dark residue via flash column chromatography on silica gel (Gradient: 100% Petroleum Ether to 8:1 Petroleum Ether/Ethyl Acetate) to isolate the pure 1-methyl-7-nitroindole derivative.

References

  • Design, Synthesis, and Characterization of New δ Opioid Receptor-Selective Fluorescent Probes and Applications in Single-Molecule Microscopy of Wild-Type Receptors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Product Class 34: Arylhydrazines Science of Synthesis, Thieme Connect[Link]

Application

Application Note: 1-Methyl-1-(2-nitrophenyl)hydrazine as a Dual-Purpose Reagent in Medicinal Chemistry

Introduction and Mechanistic Overview In the landscape of medicinal chemistry, the rapid and regioselective construction of privileged heterocyclic scaffolds is paramount. 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

In the landscape of medicinal chemistry, the rapid and regioselective construction of privileged heterocyclic scaffolds is paramount. 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8) serves as a highly specialized bifunctional reagent. Unlike its non-methylated analog, 2-nitrophenylhydrazine, which is broadly used for analytical derivatization [1], the N-methylated variant offers distinct mechanistic advantages that solve two persistent challenges in drug development:

  • Synthetic Regiocontrol : It acts as a direct precursor for 1-methyl-7-nitroindoles via the Fischer Indole Synthesis. The N-methyl group bypasses the need for late-stage indole N-alkylation—a process notoriously hindered by the steric and electronic effects of an adjacent 7-nitro group.

  • Analytical Stabilization : In chromatographic analysis, unsubstituted phenylhydrazones undergo spontaneous hydrazone-azo tautomerization, leading to peak broadening and split chromatograms. The N-methyl group permanently locks the derivative in the hydrazone conformation, ensuring sharp peaks and superior ionization in LC-MS/MS workflows[2].

Synthetic Utility: Constructing the 7-Aminoindole Pharmacophore

The 7-aminoindole core is a critical pharmacophore found in numerous kinase inhibitors and GPCR ligands. Synthesizing this core typically requires the reduction of a 7-nitroindole precursor.

Mechanistic Causality in the Fischer Indole Synthesis

When 1-methyl-1-(2-nitrophenyl)hydrazine is reacted with a ketone or aldehyde, it forms an N-methylhydrazone intermediate. During the acid-catalyzed [3,3]-sigmatropic rearrangement, the ortho-nitro group exerts a strong electron-withdrawing effect, deactivating the phenyl ring. This deactivation dictates two critical experimental choices:

  • Regioselectivity : The rearrangement is forced exclusively to the unsubstituted ortho position (the 6-position of the original ring), yielding a pure 7-nitroindole without structural isomers.

  • Catalyst Selection : Mild Lewis acids (e.g., ZnCl2​ ) are insufficient to overcome the electronic deactivation caused by the nitro group. Therefore, strong protic acids with high thermal stability, such as Polyphosphoric Acid (PPA), are required to drive the cyclization.

SynthPathway A 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8) C Hydrazone Intermediate A->C H+, EtOH Condensation B Carbonyl Precursor (e.g., Ethyl Pyruvate) B->C D 1-Methyl-7-nitroindole Scaffold C->D PPA, 110°C Fischer Cyclization E 1-Methyl-7-aminoindole (Drug Pharmacophore) D->E Pd/C, H2 Nitro Reduction

Figure 1: Synthetic pathway from 1-Methyl-1-(2-nitrophenyl)hydrazine to 7-aminoindole scaffolds.

Protocol A: Synthesis of Ethyl 1-methyl-7-nitro-1H-indole-2-carboxylate

This protocol is self-validating; the distinct color change from yellow (hydrazone) to deep brown (indole formation) serves as an in-process visual indicator.

Reagents:

  • 1-Methyl-1-(2-nitrophenyl)hydrazine (1.0 eq, 10 mmol)

  • Ethyl pyruvate (1.1 eq, 11 mmol)

  • Glacial acetic acid (catalytic, 0.5 mL)

  • Absolute ethanol (20 mL)

  • Polyphosphoric acid (PPA) (15 g)

Step-by-Step Methodology:

  • Hydrazone Formation : Dissolve 1-methyl-1-(2-nitrophenyl)hydrazine in 20 mL of absolute ethanol. Add ethyl pyruvate and glacial acetic acid. Stir at 60 °C for 2 hours.

    • Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the hydrazine.

  • Isolation of Intermediate : Concentrate the mixture under reduced pressure to yield the crude hydrazone as a yellow/orange solid. Dry thoroughly in vacuo to remove residual ethanol, which would otherwise violently react with PPA in the next step.

  • Fischer Cyclization : In a separate flask, pre-heat PPA to 80 °C to reduce its viscosity. Add the dried hydrazone intermediate portion-wise over 15 minutes with vigorous mechanical stirring.

  • Thermal Activation : Elevate the temperature to 110 °C for 3 hours.

    • Causality: The high temperature provides the activation energy required to break the strong N-N bond during the[3,3]-sigmatropic shift, a step heavily penalized by the electron-withdrawing nitro group.

  • Quenching and Workup : Pour the hot, dark brown mixture over 100 g of crushed ice. Stir vigorously until the PPA hydrolyzes and a precipitate forms. Extract with ethyl acetate (3 × 50 mL), wash the organic layer with saturated NaHCO3​ to neutralize residual acid, dry over MgSO4​ , and concentrate.

Analytical Utility: Carbonyl Derivatization for LC-MS/MS

In pharmacokinetic (PK) studies, quantifying low-molecular-weight carbonyls (e.g., lipid peroxidation products or reducing sugars) is challenging due to their lack of a chromophore and poor ionization [2]. While 2-nitrophenylhydrazine is a standard derivatizing agent[3], 1-methyl-1-(2-nitrophenyl)hydrazine is superior for mass spectrometry.

Mechanistic Causality in Analytical Stabilization

Standard phenylhydrazones exist in an equilibrium between the hydrazone and azo forms. On a reverse-phase HPLC column, these tautomers partition differently, resulting in peak tailing or doublets. By utilizing 1-methyl-1-(2-nitrophenyl)hydrazine, the N-methyl group replaces the tautomerizable proton. This structural lock forces the molecule to remain a stable hydrazone, yielding a single, sharp chromatographic peak and maximizing the signal-to-noise (S/N) ratio in the mass spectrometer.

AnalytWorkflow S1 1. Sample Preparation (Carbonyl Extraction) S2 2. Derivatization (1-Methyl-1-(2-nitrophenyl)hydrazine) S1->S2 S3 3. Hydrazone Stabilization (Locked Conformation) S2->S3 S4 4. LC-MS/MS Analysis (ESI+, MRM Mode) S3->S4

Figure 2: Analytical derivatization workflow for LC-MS/MS quantification of carbonyls.

Protocol B: Derivatization of Biological Carbonyls for PK Analysis

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 20 mM solution of 1-methyl-1-(2-nitrophenyl)hydrazine in LC-MS grade acetonitrile containing 0.1% formic acid.

  • Sample Incubation : Mix 50 µL of the biological extract (containing target carbonyls) with 50 µL of the derivatizing reagent.

  • Reaction : Incubate the mixture at 60 °C for 30 minutes.

    • Causality: The elevated temperature ensures complete conversion of sterically hindered ketones, while the 0.1% formic acid catalyzes the dehydration step of the hydrazone formation.

  • Quenching : Cool the sample to 4 °C and add 100 µL of water to stop the reaction and match the initial mobile phase conditions of the LC column.

  • Analysis : Inject 5 µL onto a C18 column. Monitor the transition of the parent hydrazone mass to the characteristic m/z 152 fragment (corresponding to the 1-methyl-1-(2-nitrophenyl)hydrazine cation) in positive Electrospray Ionization (ESI+) mode.

Quantitative Data Presentation

The following tables summarize the comparative advantages of using the N-methylated reagent against standard alternatives in both synthetic and analytical contexts.

Table 1: Comparative Synthetic Utility in Indole Scaffold Generation

ReagentTarget ScaffoldTautomerization RiskCyclization CatalystDownstream N-Alkylation Required?
PhenylhydrazineIndoleHigh ZnCl2​ / BF3​ Yes
2-Nitrophenylhydrazine7-NitroindoleHighPPA (110 °C)Yes (Low yield due to steric hindrance)
1-Methyl-1-(2-nitrophenyl)hydrazine 1-Methyl-7-nitroindole None PPA (110 °C) No (Directly methylated)

Table 2: Analytical Performance Metrics for Carbonyl Derivatization

Derivatizing AgentLC Peak ShapeMS Ionization Efficiency (ESI+)Limit of Detection (LOD)Conformation
2-NitrophenylhydrazineBroad / Split (Doublets)Moderate~50 ng/mLDynamic (Hydrazone Azo)
1-Methyl-1-(2-nitrophenyl)hydrazine Sharp / Symmetrical High < 5 ng/mL Locked (Hydrazone only)

References

Method

Application Notes and Protocols for Catalytic Reactions Involving 1-Methyl-1-(2-nitrophenyl)hydrazine

Introduction 1-Methyl-1-(2-nitrophenyl)hydrazine is a versatile substituted hydrazine derivative of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its unique structural featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Methyl-1-(2-nitrophenyl)hydrazine is a versatile substituted hydrazine derivative of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its unique structural features, namely the N-methyl group and the electron-withdrawing nitro group on the phenyl ring, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably substituted indoles. The presence of the nitro group offers a synthetic handle for further functionalization, allowing for the introduction of an amino group, which is a common pharmacophore in biologically active molecules.

This comprehensive guide provides detailed protocols for the synthesis of 1-Methyl-1-(2-nitrophenyl)hydrazine, its application in the classic Fischer indole synthesis under acidic catalysis, and the subsequent catalytic reduction of the resulting nitro-indole to the corresponding amino-indole. These protocols are designed to be self-validating, with explanations for key experimental choices to ensure both success and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of 1-Methyl-1-(2-nitrophenyl)hydrazine

The synthesis of 1-Methyl-1-(2-nitrophenyl)hydrazine is a multi-step process that begins with the readily available 2-nitroaniline. The following protocol outlines a reliable method for its preparation.

Protocol 1: Synthesis of 1-Methyl-1-(2-nitrophenyl)hydrazine

This protocol involves the diazotization of 2-nitroaniline, followed by reduction to 2-nitrophenylhydrazine, and subsequent methylation.

Materials and Reagents:

  • 2-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Ice

Step-by-Step Procedure:

Step 1a: Synthesis of 2-Nitrophenylhydrazine [1][2]

  • Diazotization: In a beaker, dissolve 2-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (7.0 g, 0.101 mol) in 20 mL of water, ensuring the temperature does not exceed 5 °C. Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Reduction: In a separate large beaker, prepare a solution of sodium sulfite (25.2 g, 0.2 mol) in 100 mL of water and cool it to 10-15 °C. Slowly add the cold diazonium salt solution to the sodium sulfite solution with constant stirring. The temperature should be maintained below 20 °C. After the addition is complete, slowly add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 20 mL of water.

  • Hydrolysis: Heat the reaction mixture to 70-80 °C for 1-2 hours. This will hydrolyze the intermediate to form 2-nitrophenylhydrazine.

  • Isolation: Cool the reaction mixture in an ice bath. The 2-nitrophenylhydrazine will precipitate as a reddish-brown solid. Filter the solid, wash it with cold water, and dry it under vacuum. The crude product can be recrystallized from ethanol to yield orange-red crystals.

Step 1b: N-Methylation of 2-Nitrophenylhydrazine

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dried 2-nitrophenylhydrazine (15.3 g, 0.1 mol) in 150 mL of a suitable solvent such as acetonitrile or acetone.

  • Addition of Base: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.

  • Methylation: Slowly add methyl iodide (15.6 g, 0.11 mol) or dimethyl sulfate (13.9 g, 0.11 mol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-Methyl-1-(2-nitrophenyl)hydrazine by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions:

  • Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methyl iodide and dimethyl sulfate are potent alkylating agents and are toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood.

  • Diazonium salts can be explosive when dry. Do not isolate the diazonium salt.

Part 2: Catalytic Indole Synthesis via Fischer Indolization

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions.[3][4][5] The electron-withdrawing nitro group in 1-Methyl-1-(2-nitrophenyl)hydrazine can make the cyclization step more challenging, often requiring stronger acidic conditions or higher temperatures compared to unsubstituted phenylhydrazines.[6]

Protocol 2: Fischer Indole Synthesis of a 7-Nitroindole Derivative

This protocol describes the synthesis of 1,2,3-trimethyl-7-nitro-1H-indole from 1-Methyl-1-(2-nitrophenyl)hydrazine and methyl ethyl ketone.

Materials and Reagents:

  • 1-Methyl-1-(2-nitrophenyl)hydrazine

  • Methyl ethyl ketone (MEK)

  • Glacial acetic acid

  • Concentrated hydrochloric acid (HCl) or Polyphosphoric acid (PPA)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Step-by-Step Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 1-Methyl-1-(2-nitrophenyl)hydrazine (1.81 g, 10 mmol) in 20 mL of ethanol. Add methyl ethyl ketone (0.87 g, 12 mmol) and a catalytic amount of glacial acetic acid (2-3 drops). Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the hydrazine. The formation of the hydrazone can often be observed by a color change.

  • Indolization (Acid Catalysis):

    • Method A (HCl/Acetic Acid): To the solution containing the hydrazone, add a mixture of glacial acetic acid (10 mL) and concentrated hydrochloric acid (2 mL).[6] Heat the reaction mixture to reflux (around 100-110 °C) for 4-8 hours. Monitor the progress of the reaction by TLC.

    • Method B (Polyphosphoric Acid): Alternatively, the solvent from the hydrazone formation step can be removed under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid (PPA) (10 g) and heat the mixture to 100-120 °C with stirring for 1-3 hours.

  • Workup:

    • For Method A: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice and water (100 mL). Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • For Method B: After cooling, carefully add crushed ice to the PPA mixture to hydrolyze the acid. Then, neutralize with a strong base like sodium hydroxide solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1,2,3-trimethyl-7-nitro-1H-indole by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Acid Catalyst: The Fischer indole synthesis is acid-catalyzed.[3] The protonation of the hydrazone facilitates the key[7][7]-sigmatropic rearrangement. The electron-withdrawing nitro group deactivates the phenyl ring, making this rearrangement more difficult, hence the need for stronger acids like a mixture of acetic and hydrochloric acid or a dehydrating agent like PPA.[6]

  • Temperature: Elevated temperatures are often required to overcome the activation energy barrier for the sigmatropic rearrangement and the subsequent cyclization and elimination steps, especially with deactivated substrates.

Alternative: The Buchwald-Hartwig Approach to Aryl Hydrazones

For substrates where the desired arylhydrazine is unstable or difficult to prepare, the Buchwald-Hartwig cross-coupling reaction provides a modern alternative for the synthesis of the N-aryl hydrazone precursor.[8][9] This palladium-catalyzed method couples an aryl halide or triflate with a hydrazine.

Visualizations

Diagram 1: Synthesis of 1-Methyl-1-(2-nitrophenyl)hydrazine

G cluster_0 Step 1a: Synthesis of 2-Nitrophenylhydrazine cluster_1 Step 1b: N-Methylation 2-Nitroaniline 2-Nitroaniline Diazonium Salt Diazonium Salt 2-Nitroaniline->Diazonium Salt 1. NaNO₂, HCl 0-5 °C 2-Nitrophenylhydrazine 2-Nitrophenylhydrazine Diazonium Salt->2-Nitrophenylhydrazine 2. Na₂SO₃, NaOH 3. Heat 1-Methyl-1-(2-nitrophenyl)hydrazine 1-Methyl-1-(2-nitrophenyl)hydrazine 2-Nitrophenylhydrazine->1-Methyl-1-(2-nitrophenyl)hydrazine CH₃I or (CH₃)₂SO₄ K₂CO₃, Reflux

Caption: Workflow for the synthesis of 1-Methyl-1-(2-nitrophenyl)hydrazine.

Diagram 2: Fischer Indole Synthesis Mechanism

fischer_indole A 1-Methyl-1-(2-nitrophenyl)hydrazine + Ketone B Hydrazone Formation A->B H⁺ C Enamine Tautomerization B->C H⁺ D [3,3]-Sigmatropic Rearrangement (Rate-determining step) C->D Heat E Rearomatization D->E F Cyclization E->F G Elimination of NH₃ F->G -H₂O H 7-Nitroindole Product G->H -NH₃

Caption: Key steps in the Fischer Indole Synthesis.

Part 3: Catalytic Reduction of the Nitro Group

A common and valuable transformation of the synthesized nitro-indole is the reduction of the nitro group to an amine. This provides access to aminoindoles, which are important building blocks for many biologically active compounds. The selective reduction of a nitro group in the presence of the indole ring can be achieved using various catalytic systems.

Protocol 3: Catalytic Hydrogenation of 7-Nitroindole to 7-Aminoindole

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[10] Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.

Materials and Reagents:

  • 7-Nitroindole derivative (from Protocol 2)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite or filter paper

Step-by-Step Procedure:

  • Setup: In a hydrogenation flask (e.g., a Parr shaker bottle), dissolve the 7-nitroindole derivative (1 mmol) in a suitable solvent such as ethanol or ethyl acetate (20-30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times). Pressurize the vessel with hydrogen gas (typically 1-4 atm) and begin vigorous stirring or shaking.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis. The reaction is typically complete within 2-6 hours at room temperature.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite or filter paper to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the 7-aminoindole derivative.

  • Purification (if necessary): The crude product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography, though it's important to note that aminoindoles can be unstable, especially on silica gel.[11]

Alternative: Chemical Reduction with Tin(II) Chloride

For laboratories not equipped for catalytic hydrogenation, reduction with tin(II) chloride (SnCl₂) in an acidic medium is a reliable alternative.[11]

Materials and Reagents:

  • 7-Nitroindole derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve the 7-nitroindole derivative (1 mmol) in ethanol (20 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (5-6 mmol) to the solution, followed by the slow addition of concentrated hydrochloric acid (2-3 mL).

  • Reaction: Heat the mixture to reflux (around 80 °C) for 1-3 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize the acid by adding a concentrated sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

  • Filtration and Extraction: Filter the mixture through Celite and wash the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Concentrate the solution under reduced pressure and purify the resulting 7-aminoindole as described in Protocol 3.

Data Summary

Reaction Starting Material Key Reagents/Catalyst Typical Conditions Product Expected Yield
Synthesis 2-NitrophenylhydrazineCH₃I, K₂CO₃Reflux in Acetonitrile1-Methyl-1-(2-nitrophenyl)hydrazineModerate to Good
Fischer Indole Synthesis 1-Methyl-1-(2-nitrophenyl)hydrazine, KetoneHCl/AcOH or PPAReflux7-Nitroindole derivativeModerate
Nitro Reduction 7-Nitroindole derivative10% Pd/C, H₂RT, 1-4 atm H₂7-Aminoindole derivativeHigh to Excellent
Nitro Reduction 7-Nitroindole derivativeSnCl₂·2H₂O, HClReflux in EtOH7-Aminoindole derivativeGood to High

Conclusion

1-Methyl-1-(2-nitrophenyl)hydrazine serves as a valuable and versatile building block for the synthesis of functionalized indole derivatives. The protocols provided herein offer detailed, step-by-step guidance for its preparation and subsequent elaboration through the Fischer indole synthesis and catalytic nitro group reduction. By understanding the rationale behind the choice of catalysts and reaction conditions, researchers can effectively utilize this compound to access a wide range of substituted indoles for applications in drug discovery and materials science. Given the potential instability of some of the intermediates and products, careful execution of these protocols and appropriate handling are paramount for achieving successful outcomes.

References

  • ResearchGate. (n.d.). Convenient Synthesis of Masked Aminoindoles by Indium-Mediated One-Pot Reductive Acylation of 3- and 2-Nitroindoles.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.
  • Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. (2025, November 16). PMC.
  • Organic Chemistry Portal. (n.d.). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • ElectronicsAndBooks. (n.d.). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin.
  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.
  • PrepChem.com. (n.d.). Preparation of 2-nitrophenylhydrazine.
  • Google Patents. (n.d.). CN101157635A - Method for preparing 2-nitro phenylhydrazine.
  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: SYNTHESIS OF INDOLES BY PALLADIUM CATALYZED REDUCTIVE.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025, May 30).
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activ
  • MDPI. (2022, January 17). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate.
  • J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). PMC.
  • Organic Syntheses Procedure. (n.d.). α-METHYL-α-PHENYLHYDRAZINE.
  • The Vespiary. (n.d.). The Fischer Indole Synthesis.
  • Wikipedia. (n.d.). Reduction of nitro compounds.

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Application

Application Notes &amp; Protocols: Safe Handling of 1-Methyl-1-(2-nitrophenyl)hydrazine

Abstract This document provides a comprehensive guide to the safe handling of 1-Methyl-1-(2-nitrophenyl)hydrazine in a laboratory setting. Drawing upon established safety protocols for hydrazine and its derivatives, thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the safe handling of 1-Methyl-1-(2-nitrophenyl)hydrazine in a laboratory setting. Drawing upon established safety protocols for hydrazine and its derivatives, these application notes are intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to mitigate risks associated with the handling, storage, and disposal of this compound, emphasizing a proactive approach to laboratory safety.

Introduction: Understanding the Hazard Profile

1-Methyl-1-(2-nitrophenyl)hydrazine belongs to the hydrazine family of compounds, which are known for their reactivity and potential toxicity.[1][2] While specific toxicological data for this particular compound is not extensively documented, the presence of the hydrazine moiety and a nitrophenyl group suggests a hazard profile that includes potential flammability, toxicity, and skin/eye irritation.[2][3][4] Hydrazines as a class are recognized as being acutely toxic and potentially carcinogenic.[1][5][6] Therefore, handling 1-Methyl-1-(2-nitrophenyl)hydrazine requires stringent safety measures to minimize exposure and prevent accidents.

The nitro group on the phenyl ring can further influence the compound's reactivity and toxicological properties. It is crucial to treat this compound as a substance with significant potential hazards and to adhere to the precautionary measures detailed in this guide.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with 1-Methyl-1-(2-nitrophenyl)hydrazine begins. This involves identifying potential hazards and evaluating the risks associated with the planned experimental procedures.

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][7]

  • Skin and Eye Irritation/Corrosion: Causes skin irritation and serious eye irritation.[2][3][7] Hydrazines, in general, can cause severe damage to skin and eyes upon contact.[1][8]

  • Flammability: While data for this specific compound is limited, related compounds like 1-(2-Nitrophenyl)hydrazine are flammable solids.[4] Hydrazines can be flammable and may ignite spontaneously in contact with oxidizing materials.[9]

  • Reactivity: Hydrazines are reactive and can be unstable.[1] They can react violently with oxidizing agents.[10] The presence of a nitro group may increase its reactivity.

  • Chronic Health Effects: Hydrazine and its derivatives are considered potential carcinogens.[5][6] Long-term exposure may have adverse effects on the liver and blood.[10]

Hazard Summary Table
Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][7]위험
Skin Corrosion/Irritation Causes skin irritation.[2][3][7]위험
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[2][3][7]위험
Flammability Flammable solid (based on related compounds).[4]불꽃

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All work involving 1-Methyl-1-(2-nitrophenyl)hydrazine, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[1][8][11] The fume hood provides essential ventilation to prevent the inhalation of vapors or dust.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[11][12]

Personal Protective Equipment (PPE): Essential Barrier Protection

The appropriate selection and use of PPE are critical for preventing direct contact with 1-Methyl-1-(2-nitrophenyl)hydrazine.

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[12] A face shield should be worn in addition to goggles when there is a risk of splashing.[1][13]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1][11][12] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.

  • Skin and Body Protection: A flame-resistant lab coat is essential.[1][13] Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[12]

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a properly fitted respirator approved by NIOSH or another appropriate standard is required.[6][8]

PPE Selection Workflow

PPE_Workflow Start Handling 1-Methyl-1-(2-nitrophenyl)hydrazine FumeHood Work in Certified Chemical Fume Hood Start->FumeHood EyeProtection Wear Safety Goggles (and Face Shield if splash risk) FumeHood->EyeProtection HandProtection Wear Nitrile or Neoprene Gloves EyeProtection->HandProtection BodyProtection Wear Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes HandProtection->BodyProtection End Proceed with Experiment BodyProtection->End

Caption: Personal Protective Equipment (PPE) selection workflow.

Safe Handling and Experimental Protocols

Adherence to strict protocols is paramount when working with 1-Methyl-1-(2-nitrophenyl)hydrazine.

Weighing and Transferring
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The chemical fume hood sash should be at the lowest practical working height.

  • Weighing: Weigh the compound in a disposable container or on weighing paper within the fume hood. Avoid creating dust.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel. If a solvent is used, add it slowly to the solid to minimize splashing.

  • Cleaning: Clean any spills within the fume hood immediately using an appropriate spill kit. Decontaminate all surfaces after the transfer is complete.

Running Reactions
  • Inert Atmosphere: For reactions sensitive to air or moisture, or to enhance safety, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Temperature Control: Be mindful of the reaction temperature. Exothermic reactions should be cooled appropriately. Avoid excessive heating, as it may lead to decomposition or an uncontrolled reaction.[2]

  • Monitoring: Continuously monitor the reaction for any signs of an unusual or uncontrolled process, such as a rapid temperature increase, color change, or gas evolution.

Storage and Waste Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store 1-Methyl-1-(2-nitrophenyl)hydrazine in a tightly sealed, clearly labeled container.[11][12]

  • The storage area should be a cool, dry, and well-ventilated location, away from heat, sparks, and open flames.[11][12]

  • Store separately from incompatible materials, especially oxidizing agents and strong acids.[12]

  • Use secondary containment to prevent spills.[12]

Waste Disposal
  • All waste containing 1-Methyl-1-(2-nitrophenyl)hydrazine, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.[1]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

In the event of an emergency, a swift and appropriate response is crucial.

Spills
  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[14] Do not use combustible materials.

    • Collect the absorbed material in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.[1][11]

    • Alert your supervisor and institutional safety personnel.

    • Prevent entry to the contaminated area.

    • Wait for trained emergency responders to handle the cleanup.

Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][12][14] Seek immediate medical attention.[1][13]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[11][12] Seek immediate medical attention.[1][13]

  • Inhalation: Move the affected person to fresh air.[11][14] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth resuscitation) and seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[11][12] Rinse the mouth with water and seek immediate medical attention.[1]

Emergency Response Flowchart

Emergency_Response Start Exposure Incident Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Action_Skin Remove Contaminated Clothing Wash with Soap & Water (15 min) Skin->Action_Skin Action_Eye Flush with Water (15 min) at Eyewash Station Eye->Action_Eye Action_Inhalation Move to Fresh Air Inhalation->Action_Inhalation Action_Ingestion Do NOT Induce Vomiting Rinse Mouth with Water Ingestion->Action_Ingestion Medical Seek Immediate Medical Attention Action_Skin->Medical Action_Eye->Medical Action_Inhalation->Medical Action_Ingestion->Medical

Caption: Emergency response procedures for exposure incidents.

Conclusion

The safe handling of 1-Methyl-1-(2-nitrophenyl)hydrazine necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By utilizing appropriate engineering controls, consistently wearing the correct PPE, and adhering to the detailed procedures for handling, storage, and emergency response, researchers can significantly mitigate the risks associated with this compound. A proactive and informed approach to safety is essential for protecting laboratory personnel and the surrounding environment.

References

  • Hydrazine - Risk Management and Safety - University of Notre Dame. [Link]

  • CB-LSOP-Hydrazines.docx - The Brückner Research Group. [Link]

  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety - The University of New Mexico. [Link]

  • Hydrazine - Environmental Health & Safety - UC Santa Barbara. [Link]

  • Hydrazine - Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]

  • Hydrazine and Other Corrosive and Flammable PHS - Environmental Health, Safety, and Sustainability - Binghamton University. [Link]

  • SAFETY DATA SHEET - Chem Service - Methyl hydrazine. [Link]

  • ICSC 0180 - METHYL HYDRAZINE - International Labour Organization. [Link]

  • REACTIONS OF HYDRAZINES, REACTIONS OF THE MMH RADICAL CATION, AND STATISTICAL ANALYSIS OF A TWO-DIMENSIONAL GAS CHROMATOGRAPHY M - Purdue University. [Link]

  • Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones - Discovery Scientific Society. [Link]

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Method

Synthesis of Substituted Indoles: A Detailed Guide for Researchers

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. Its versatile biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. Its versatile biological activity and unique electronic properties have made the development of efficient and diverse synthetic routes to substituted indoles a significant focus of chemical research. This guide provides an in-depth exploration of several classical and modern methods for the synthesis of substituted indoles, offering detailed protocols, mechanistic insights, and comparative data to aid researchers, scientists, and drug development professionals in this critical area of synthetic chemistry.

I. Classical Approaches to Indole Synthesis

This section revisits the foundational methods that have long served as the bedrock of indole chemistry. While newer methods offer certain advantages, the classical syntheses remain robust and widely practiced for their reliability and the accessibility of starting materials.

The Fischer Indole Synthesis

First reported by Emil Fischer in 1883, this acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone remains one of the most common and versatile methods for indole synthesis.[1][2] The reaction proceeds through the formation of an arylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole core.[4][5]

The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[1]

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl, H⁺ Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺ Diamine Diamine Intermediate Rearrangement->Diamine Cyclization Cyclization & NH₃ Elimination Diamine->Cyclization Indole Substituted Indole Cyclization->Indole

Caption: Mechanism of the Fischer Indole Synthesis.

This two-step protocol details the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.[2][6]

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • In a suitable flask, combine acetophenone (20 g, 0.167 mol) and phenylhydrazine (18 g, 0.167 mol).[6]

  • Add ethanol (60 ml) and a few drops of glacial acetic acid.[6]

  • Boil the mixture for 15 minutes.[7]

  • Upon cooling, the acetophenone phenylhydrazone will crystallize.[2]

  • Collect the solid by filtration and recrystallize from ethanol. The expected yield of the white solid is high.[6]

Step 2: Cyclization to 2-Phenylindole

  • Mix the dried acetophenone phenylhydrazone (from Step 1) with polyphosphoric acid.[6]

  • Heat the mixture, which will cause it to become liquid and then solidify again.[6]

  • Carefully add cold water to dissolve the polyphosphoric acid.[6]

  • Collect the crude 2-phenylindole by filtration and wash thoroughly with water.[6]

  • Recrystallize the crude product from rectified spirit, using decolorizing charcoal if necessary, to obtain pure 2-phenylindole.[6] The typical yield is in the range of 72-80%.[2]

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis provides a route to 2-arylindoles through the reaction of an α-haloacetophenone with an excess of an aniline.[4] The reaction proceeds through the initial formation of an α-anilino ketone, which then undergoes cyclization and dehydration.[8] Historically, this reaction required harsh conditions and often gave low yields.[4] However, modern modifications, such as the use of microwave irradiation, have made this method more practical.[9]

Bischler_Mohlau_Synthesis Aniline Aniline (excess) Anilino_Ketone α-Anilino Ketone Aniline->Anilino_Ketone + α-Haloacetophenone Haloacetophenone α-Haloacetophenone Haloacetophenone->Anilino_Ketone Intermediate_4 Intermediate 4 Anilino_Ketone->Intermediate_4 + Aniline Cyclization Electrophilic Cyclization Intermediate_4->Cyclization Intermediate_5 Intermediate 5 Cyclization->Intermediate_5 Aromatization Aromatization & Tautomerization Intermediate_5->Aromatization Indole 2-Arylindole Aromatization->Indole

Caption: Mechanism of the Bischler-Möhlau Synthesis.[7]

This protocol utilizes microwave irradiation to accelerate the reaction and improve yields.[9]

  • In a suitable vessel, prepare a 2:1 mixture of the desired aniline and phenacyl bromide.[9]

  • Stir the mixture for 3 hours at room temperature.[9]

  • Add 3 drops of dimethylformamide (DMF) to the mixture.[9]

  • Irradiate the mixture in a microwave reactor for 1 minute at 600 W.[9]

  • After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.[9]

The Reissert Indole Synthesis

The Reissert synthesis is a reliable method for preparing indole-2-carboxylic acids and their derivatives from o-nitrotoluenes and diethyl oxalate.[3][10] The reaction involves a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate, which is then subjected to reductive cyclization.[3][10]

Reissert_Indole_Synthesis_Workflow Start o-Nitrotoluene + Diethyl Oxalate Condensation Base-Catalyzed Condensation (e.g., KOEt) Start->Condensation Pyruvate Ethyl o-Nitrophenylpyruvate Condensation->Pyruvate Reduction Reductive Cyclization (e.g., Zn/HOAc) Pyruvate->Reduction Indole_Acid Indole-2-carboxylic acid Reduction->Indole_Acid Decarboxylation Decarboxylation (Heat, optional) Indole_Acid->Decarboxylation Indole Indole Decarboxylation->Indole

Caption: General workflow of the Reissert Indole Synthesis.

This protocol outlines the key steps for the synthesis of ethyl indole-2-carboxylate.

Step 1: Condensation

  • Prepare a solution of potassium ethoxide in absolute ethanol and anhydrous ether.[11]

  • To this solution, add diethyl oxalate followed by o-nitrotoluene and stir.[11]

  • The potassium salt of ethyl o-nitrophenylpyruvate will precipitate and can be collected by filtration.[11]

Step 2: Reductive Cyclization

  • Dissolve the potassium salt from Step 1 in glacial acetic acid.[11]

  • Add a platinum catalyst and hydrogenate the mixture in a Parr apparatus until hydrogen uptake ceases.[11]

  • Remove the catalyst by filtration.[11]

  • Add water to the filtrate to precipitate the ethyl indole-2-carboxylate as a yellow solid.[11]

  • Collect the product by filtration, wash with water, and dry.[11]

II. Modern Palladium-Catalyzed Indole Syntheses

The advent of transition-metal catalysis has revolutionized indole synthesis, enabling the construction of complex and highly substituted indoles with high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in this field.

The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne to produce 2,3-disubstituted indoles.[1] The reaction is highly versatile and tolerates a wide range of functional groups.[1]

The reaction proceeds through a catalytic cycle involving oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne insertion, intramolecular amination, and reductive elimination to regenerate the Pd(0) catalyst.[1]

Larock_Indole_Synthesis Pd0 Pd(0) Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition o_Iodoaniline o-Iodoaniline o_Iodoaniline->Oxidative_Addition PdII_Complex Aryl-Pd(II) Complex Oxidative_Addition->PdII_Complex Alkyne_Coordination Alkyne Coordination PdII_Complex->Alkyne_Coordination Alkyne Disubstituted Alkyne Alkyne->Alkyne_Coordination Migratory_Insertion Migratory Insertion Alkyne_Coordination->Migratory_Insertion Vinyl_Pd_Complex Vinyl-Pd(II) Intermediate Migratory_Insertion->Vinyl_Pd_Complex Intramolecular_Amination Intramolecular Amination Vinyl_Pd_Complex->Intramolecular_Amination Cyclized_Pd_Complex Cyclized Pd(II) Complex Intramolecular_Amination->Cyclized_Pd_Complex Reductive_Elimination Reductive Elimination Cyclized_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Indole 2,3-Disubstituted Indole Reductive_Elimination->Indole

Caption: Catalytic cycle of the Larock Indole Synthesis.

This general procedure can be adapted for a variety of substituted indoles.[9]

  • To a reaction vessel, add the 2-iodoaniline derivative (1.0 equiv.), the internal alkyne (1.2 equiv.), K₂CO₃ (5.0 equiv.), and LiCl (1.0 equiv.).[9]

  • Add Pd(OAc)₂ (0.05 equiv.) and PPh₃ (0.05 equiv.) as the catalyst system.[9]

  • Add DMF as the solvent.[9]

  • Heat the mixture at 100°C for 1.5 hours.[9]

  • After cooling, work up the reaction by diluting with water and extracting with an organic solvent.[12]

  • Purify the product by column chromatography.[12]

Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for the synthesis of carbo- and heterocyclic rings, including indoles.[13] This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule.[13] For indole synthesis, a common strategy is the cyclization of N-allyl- or N-vinyl-2-haloanilines.[14]

Heck_Indole_Synthesis Starting_Material N-Allyl-2-bromoaniline Cyclization Intramolecular Heck Cyclization Starting_Material->Cyclization [Pd(0)] Pd_Catalyst Pd(0) Catalyst, Base Pd_Catalyst->Cyclization Indole_Product 3-Methylindole Cyclization->Indole_Product

Caption: General scheme for indole synthesis via intramolecular Heck reaction.

This protocol provides a general procedure for the synthesis of 3-methyl-substituted indoles.[14]

  • Prepare the N-allyl-2-iodoaniline substrate.

  • In a reaction vessel, dissolve the substrate in a suitable solvent such as PEG-400.[14]

  • Add a palladium catalyst, such as Pd(OAc)₂, and a base, like triethylamine.[13]

  • Heat the reaction mixture. The optimal temperature and time will depend on the specific substrate and catalyst system.

  • Upon completion, the reaction mixture is worked up to isolate the indole product.

III. Comparative Overview of Indole Synthesis Methods

The choice of synthetic route to a particular substituted indole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. The following table provides a comparative summary of the discussed methods.

Synthesis MethodStarting MaterialsKey TransformationTypical ConditionsAdvantagesCommon Products
Fischer Arylhydrazines, Aldehydes/KetonesAcid-catalyzed cyclization via[3][3]-sigmatropic rearrangementAcidic (Brønsted or Lewis), often requires heatingVersatile, readily available starting materials2- and/or 3-substituted indoles
Bischler-Möhlau α-Haloacetophenones, AnilinesCyclization of an α-anilino ketoneHarsh (historically), microwave irradiation (modern)Access to 2-arylindoles2-Arylindoles
Reissert o-Nitrotoluenes, Diethyl oxalateBase-catalyzed condensation followed by reductive cyclizationStepwise, involves strong base and reductionAccess to indole-2-carboxylic acidsIndole-2-carboxylic acids
Larock o-Haloanilines, Disubstituted alkynesPalladium-catalyzed heteroannulationPd(OAc)₂, base, 100°CHigh functional group tolerance, good regioselectivity2,3-Disubstituted indoles
Intramolecular Heck N-Allyl/Vinyl-2-haloanilinesPalladium-catalyzed intramolecular C-C bond formationPd catalyst, base, heatingMild conditions, good for specific substitution patterns3-Alkyl or 2-substituted indoles

IV. Conclusion

The synthesis of substituted indoles is a rich and evolving field. While classical methods like the Fischer, Bischler-Möhlau, and Reissert syntheses remain valuable tools, modern palladium-catalyzed reactions such as the Larock synthesis and intramolecular Heck cyclizations have significantly expanded the synthetic chemist's toolbox. These newer methods often provide milder reaction conditions, greater functional group tolerance, and access to a wider array of complex indole structures. The choice of a particular synthetic strategy should be guided by the specific target molecule, with careful consideration of the mechanism, scope, and limitations of each method. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of these vital heterocyclic compounds.

V. References

  • Chapter 4. (n.d.). Shodhganga. Retrieved March 31, 2026, from [Link]

  • Intramolecular Heck reaction. (2023, December 27). In Wikipedia. [Link]

  • Synthesis and biological evaluation of indoles. (2012). Der Pharma Chemica, 4(2), 751-759. [Link]

  • Sanap, S. S., Londhe, S., & Deokate, R. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11), a548-a553. [Link]

  • Pd-catalyzed cascade cyclization by intramolecular Heck insertion of an allene-allylic amination sequence: application to the synthesis of 3,4-fused tricyclic indoles. (2015). Organic Letters, 17(11), 2622–2625. [Link]

  • (PDF) Reissert Indole Synthesis. (2016). ResearchGate. [Link]

  • The Intramolecular Heck Reaction. (2004, July 14). Macmillan Group Meeting. [Link]

  • The Intramolecular Heck Reaction. (n.d.). Organic Reactions. Retrieved March 31, 2026, from [Link]

  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. (2011). Molecules, 16(8), 6639-6657. [Link]

  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved March 31, 2026, from [Link]

  • Bischler–Möhlau indole synthesis. (2023, October 23). In Wikipedia. [Link]

  • Larock indole synthesis. (2023, December 27). In Wikipedia. [Link]

  • Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. (2024). Organic Process Research & Development. [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2017). Molecules, 22(11), 1859. [Link]

  • Fischer Indole Synthesis of 2-Phenylindole. (n.d.). Scribd. Retrieved March 31, 2026, from [Link]

  • Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide. (2012). RSC Publishing. [Link]

  • (PDF) Bischler Indole Synthesis. (2019, November 15). ResearchGate. [Link]

  • 2-phenylindole : Organic Synthesis. (2024, March 10). YouTube. [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2016). ACS Publications. [Link]

  • The Fischer Indole Synthesis. (n.d.). The Vespiary. Retrieved March 31, 2026, from [Link]

  • Processes for production of indole compounds. (2012, October 3). Google Patents.

  • Reissert Indole Synthesis. (2024, December 21). YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Methyl-1-(2-nitrophenyl)hydrazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of functionalized arylhydrazines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of functionalized arylhydrazines. The synthesis of 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8)[1]—typically achieved via nucleophilic aromatic substitution (S_NAr) of 1-fluoro-2-nitrobenzene with methylhydrazine or via nitrosation/reduction pathways—presents unique purification challenges.

The presence of the electron-withdrawing ortho-nitro group and the N-methyl substitution creates a delicate balance of stability and reactivity. The guide below is designed to move beyond basic procedures, offering you causality-driven troubleshooting and a self-validating experimental protocol to ensure high-purity isolation.

Purification Workflow

PurificationWorkflow A Crude Reaction Mixture (1-Methyl-1-(2-nitrophenyl)hydrazine) B Liquid-Liquid Extraction (EtOAc / H2O) A->B C Acidic Partitioning (1M HCl extraction) B->C D Organic Phase (Neutral Impurities: SMs) C->D Discard E Aqueous Phase (Hydrazine HCl Salt) C->E Retain F Basification (NaOH to pH 10) & Extraction E->F G Silica Gel Chromatography (Hexane:EtOAc + 1% TEA) F->G H Pure 1-Methyl-1-(2-nitrophenyl)hydrazine G->H

Workflow for the isolation and purification of 1-Methyl-1-(2-nitrophenyl)hydrazine.

Troubleshooting Guides & FAQs

Q: Why does my purified 1-Methyl-1-(2-nitrophenyl)hydrazine darken upon storage, and how can I prevent this? A: Arylhydrazines are highly susceptible to auto-oxidation, forming colored diazenes and radical species. While the electron-withdrawing ortho-nitro group offers some stability compared to electron-rich arylhydrazines, the N-methyl group increases electron density, partially offsetting this stabilization.

  • Causality & Solution: Auto-oxidation is accelerated by light, heat, and basic conditions. Purify the compound under an inert atmosphere (argon/nitrogen). For long-term storage, it is critical to store the compound at 2-8 °C. Converting the free base to its hydrochloride salt drastically reduces its susceptibility to oxidation by protonating the reactive lone pair on the terminal nitrogen.

Q: During silica gel chromatography, I observe severe streaking and low recovery of the product. What is the mechanistic cause? A: The basic hydrazine moiety interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel. This leads to severe chemisorption and peak tailing.

  • Causality & Solution: While standard solvent mixtures like petroleum ether/ethyl acetate are commonly used for aryl hydrazine derivatives[2], you must pre-treat the silica column with 1-2% triethylamine (TEA) in the mobile phase to cap these acidic silanols. Alternatively, use basic alumina or bypass chromatography entirely using the acid-base extraction protocol detailed below.

Q: How do I efficiently separate the desired product from unreacted 1-fluoro-2-nitrobenzene or N-methyl-2-nitroaniline? A: Both the starting materials and the product are highly lipophilic. However, 1-Methyl-1-(2-nitrophenyl)hydrazine possesses a basic hydrazine group.

  • Causality & Solution: Perform an acid-base extraction. Extracting the organic layer with 1M HCl protonates the hydrazine, moving it to the aqueous layer as a water-soluble salt. The neutral fluoronitrobenzene and the sterically hindered, weakly basic N-methyl-2-nitroaniline remain in the organic layer.

Quantitative Data: Physicochemical Properties for Purification Tracking

Use the following data to track the partitioning of your target API versus common impurities during the workflow.

Property / Metric1-Methyl-1-(2-nitrophenyl)hydrazine1-Fluoro-2-nitrobenzene (SM)N-Methyl-2-nitroaniline (Impurity)
CAS Number 67522-05-8[3]1493-27-2612-28-2
TLC R_f (Hexane:EtOAc 3:1) ~0.35 (requires 1% TEA)~0.80~0.65
Aqueous Solubility (pH 2) High (Forms HCl salt)InsolubleVery Low (Weakly basic)
Aqueous Solubility (pH 10) Insoluble (Free base)InsolubleInsoluble
Storage Temperature 2-8 °C (Protect from light)Room TemperatureRoom Temperature
Experimental Protocol: Self-Validating Acid-Base Purification

Expertise & Experience Note: This protocol is designed as a self-validating system . It leverages the distinct pKa difference between the product and impurities. If the product does not precipitate or form a distinct phase upon basification in Step 3, it immediately signals that the initial extraction pH in Step 2 was insufficiently acidic, allowing you to halt and correct the workflow without losing the batch.

Step 1: Initial Quench and Organic Partitioning

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (10 mL per gram of crude material).

  • Wash the organic layer with distilled water (3 x 5 mL) to remove water-soluble reaction byproducts (e.g., inorganic salts from the S_NAr or reduction steps).

Step 2: Acidic Partitioning (Target Isolation)

  • Extract the EtOAc layer with 1M HCl (3 x 5 mL).

    • Causality: The HCl selectively protonates the basic hydrazine moiety, disrupting its lipophilicity and driving it into the aqueous phase as a hydrochloride salt.

  • Separate the phases. Retain the aqueous phase. Discard the organic phase, which contains unreacted 1-fluoro-2-nitrobenzene and non-basic impurities.

Step 3: Basification and Recovery

  • Cool the combined aqueous acidic extracts in an ice bath to <5 °C.

    • Causality: Neutralization is highly exothermic; cooling prevents thermal degradation of the labile N-N bond.

  • Slowly add 2M NaOH dropwise under continuous stirring until the pH reaches 9-10. The free base of the hydrazine will precipitate or form a dense oil.

  • Extract the basified aqueous layer with fresh EtOAc (3 x 5 mL) to recover the free base.

Step 4: Final Polish and Crystallization

  • Dry the combined EtOAc extracts over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a low temperature (<30 °C) to prevent thermal degradation.

  • For analytical purity, dissolve the crude residue in a minimum amount of hot ethanol. If colored impurities persist, a brief treatment with activated carbon followed by hot filtration can be employed[4]. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation[4].

References

Sources

Optimization

Technical Support Center: Fischer Indole Synthesis Regioselectivity

Welcome from the Application Science Team As a Senior Application Scientist, I frequently consult with drug development professionals facing a classic synthetic bottleneck: controlling the regioselectivity of the Fischer...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Application Science Team As a Senior Application Scientist, I frequently consult with drug development professionals facing a classic synthetic bottleneck: controlling the regioselectivity of the Fischer Indole Synthesis (FIS) when utilizing unsymmetrical ketones.

The causality of this issue lies in the tautomerization of the intermediate arylhydrazone. An unsymmetrical ketone possessing two distinct enolizable α -carbons will generate two different enehydrazine tautomers. The trajectory of the subsequent [3,3]-sigmatropic rearrangement—and thus the final indole regioisomer—is dictated by the delicate balance between the kinetic and thermodynamic stability of these enehydrazines, alongside the activation energies of their respective transition states.

Below, you will find our authoritative troubleshooting guide, mechanistic workflows, and self-validating protocols designed to help you achieve absolute regiocontrol in your syntheses.

Core Mechanistic Workflow: The Regioselectivity Bifurcation

To troubleshoot regioselectivity, you must first visualize where the pathway diverges. The bifurcation occurs precisely at the enehydrazine formation step.

FischerRegioselectivity A Arylhydrazine + Unsymmetrical Ketone B Arylhydrazone Intermediate A->B Condensation (-H2O) C1 Less Substituted Enehydrazine (Kinetic Enamine) B->C1 Strong Acid (e.g., Eaton's Reagent) C2 More Substituted Enehydrazine (Thermodynamic Enamine) B->C2 Weak Acid / Heat (e.g., AcOH) D1 [3,3]-Sigmatropic Rearrangement C1->D1 Fast D2 [3,3]-Sigmatropic Rearrangement C2->D2 Slow E1 2-Substituted Indole (3-Unsubstituted) D1->E1 Cyclization & -NH3 E2 2,3-Disubstituted Indole D2->E2 Cyclization & -NH3

Mechanistic bifurcation in Fischer indolization of unsymmetrical ketones.

Troubleshooting FAQs

Q1: My reaction with a methyl alkyl ketone yields an inseparable mixture of 2-substituted (3-unsubstituted) and 2,3-disubstituted indoles. How can I exclusively isolate the 3-unsubstituted indole? A: You must shift from thermodynamic to kinetic control by utilizing a strongly acidic, highly dehydrating medium such as Eaton's Reagent ( P2​O5​/MeSO3​H )[1]. The Causality: Regioselectivity is determined during the tautomerization of the hydrazone. Strong acids rapidly protonate the hydrazone, kinetically favoring the formation of the less-substituted enehydrazine (the terminal alkene). Because the highly acidic medium drastically accelerates the subsequent[3,3]-sigmatropic rearrangement, this kinetic enehydrazine is consumed and rearranged into the 3-unsubstituted indole before it has the opportunity to equilibrate into the thermodynamically more stable, more-substituted enehydrazine[1].

Q2: I am working with a highly complex, sterically hindered cyclic ketone where extensive acid screening has failed to improve regioselectivity. What is the definitive workaround? A: You must bypass the hydrazone equilibrium entirely by pre-forming an enol triflate[2]. The Causality: By treating your unsymmetrical ketone with a bulky base (e.g., LiHMDS) and a triflating agent, you kinetically lock the double bond in your desired position. This regiochemically defined enol triflate is then cross-coupled with an aryl hydrazide to form a single, specific enehydrazine isomer. This intermediate undergoes Fischer indolization with complete regiocontrol, as the structural lock eliminates the bifurcation pathway entirely[2].

Q3: Can solid-supported acids or specific microenvironments provide better regiocontrol for standard aliphatic ketones? A: Yes. The use of shape-selective zeolites (such as Zeolite Beta) provides excellent transition state confinement[3]. The Causality: Zeolites restrict the spatial geometry of the reaction pocket, sterically suppressing the formation of the bulkier 2,3-disubstituted indole transition state, thereby yielding up to 83% selectivity for the less hindered isomer[3].

Q4: How do transition state energetics influence the rearrangement when multiple pathways are theoretically possible? A: Computational studies on complex pharmaceutical substrates (such as selective androgen receptor modulators) reveal that specific protonation states dictate the activation energy of the rearrangement[4]. Protonation of the enamine nitrogen ( Nβ​ ) is thermodynamically favored and lowers the activation barrier for the [3,3]-sigmatropic shift compared to protonation of the arene nitrogen ( Nα​ )[4]. Tuning your solvent polarity and acid pKa can selectively stabilize this preferred transition state, preventing unwanted decomposition.

Quantitative Data: Catalyst Impact on Regioselectivity

The table below summarizes the expected regioselective outcomes when reacting a standard methyl alkyl ketone with phenylhydrazine under various catalytic conditions.

Catalyst / ConditionDominant Enehydrazine IntermediateMajor Indole RegioisomerTypical Selectivity Ratio
Weak Acid (e.g., AcOH, Reflux)Thermodynamic (More substituted)2,3-Disubstituted Indole~ 60:40 to 80:20
Shape-Selective Zeolite (Zeolite Beta)Sterically confined transition state2-Alkyl (3-unsubstituted) Indole~ 85:15
Strong Acid (Eaton's Reagent)Kinetic (Less substituted)2-Alkyl (3-unsubstituted) Indole> 95:5
Enol Triflate Cross-Coupling Pre-defined by kinetic enolizationUser-determined> 99:1
Validated Experimental Protocols (SOPs)
Protocol A: Regioselective Synthesis of 3-Unsubstituted Indoles via Eaton's Reagent

Use this protocol when working with simple methyl alkyl ketones to force kinetic regiocontrol.

  • Hydrazone Formation: Dissolve the arylhydrazine (1.0 eq) and the methyl alkyl ketone (1.0 eq) in a minimal volume of dry dichloromethane (DCM) or sulfolane. Note: Dilution in these specific solvents prevents the harsh degradation typically associated with neat Eaton's reagent.

  • Acid-Catalyzed Cyclization: Cool the reaction vessel to 0 °C under inert atmosphere. Slowly add Eaton's Reagent ( 10 wt%P2​O5​ in methanesulfonic acid, 3.0 eq) dropwise.

    • Self-Validating Check: Monitor via TLC. You should observe rapid consumption of the hydrazone without the appearance of the slower-running 2,3-disubstituted byproduct.

  • Quench and Isolation: After 1-2 hours, carefully pour the reaction mixture over crushed ice. Neutralize cautiously with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with ethyl acetate (3x). The high regioselectivity (>95:5) generally allows for isolation via simple recrystallization, bypassing complex chromatography.

Protocol B: Absolute Regiocontrol via Enol Triflate Intermediate

Use this protocol for complex, polycyclic, or highly sterically hindered ketones where standard acid catalysis yields intractable mixtures.

  • Kinetic Enol Triflate Formation: To a flame-dried flask, add the unsymmetrical ketone (1.0 eq) in anhydrous THF. Cool to -78 °C. Dropwise add LiHMDS (1.1 eq) to kinetically deprotonate the less hindered α -carbon. After 1 hour, add N-phenyl-bis(trifluoromethanesulfonimide) ( PhNTf2​ , 1.2 eq).

    • Self-Validating Check: Confirm success via IR spectroscopy; the strong ketone carbonyl stretch (~1710 cm⁻¹) must completely disappear, replaced by sulfonate stretches.

  • Cross-Coupling: Isolate the enol triflate. In a separate Schlenk flask, combine the enol triflate (1.0 eq), aryl hydrazide (1.1 eq), Pd2​(dba)3​ (0.05 eq), and XPhos ligand (0.1 eq) in degassed toluene. Heat to 80 °C for 4 hours to form the structurally locked ene-hydrazide.

  • Spontaneous Indolization: Add anhydrous ZnCl2​ (2.0 eq) directly to the ene-hydrazide solution and elevate the temperature to 110 °C. The locked double bond forces the [3,3]-sigmatropic rearrangement down a singular pathway, yielding a single, isomerically pure indole.

References
  • Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with NJ / Journal of Organic Chemistry.1

  • Ene-hydrazide from Enol Triflate for the Regioselective Fischer Indole Synthesis. Organic Letters - ACS Publications.2

  • Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. ResearchGate.3

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry - ACS Publications.4

Sources

Troubleshooting

Technical Support Center: 1-Methyl-1-(2-nitrophenyl)hydrazine

Welcome to the technical support center for 1-Methyl-1-(2-nitrophenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Methyl-1-(2-nitrophenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling, storage, and application of this highly reactive and unstable intermediate. The inherent instability of nitrophenylhydrazine derivatives, while crucial for their reactivity in syntheses like the Fischer indole synthesis, demands meticulous handling and troubleshooting. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Experimental & Analytical Issues

This section addresses specific problems reported by users during synthesis and analysis. The guidance provided is rooted in the fundamental chemical principles governing the stability of substituted hydrazines.

Issue 1: Rapid Degradation and Discoloration of Solid Reagent

Question: My freshly ordered 1-Methyl-1-(2-nitrophenyl)hydrazine, which was initially a crystalline solid, has turned into a dark, oily, or tar-like substance in the bottle. Can I still use it for my reaction?

Answer: This is a classic sign of significant decomposition and is the most frequently reported issue. You should proceed with extreme caution, and in most cases, the material should be discarded.

  • Causality of Degradation: The primary causes are exposure to oxygen, light, and elevated temperatures. Arylhydrazines are susceptible to autoxidation. The presence of the electron-withdrawing nitro group on the phenyl ring further destabilizes the hydrazine moiety. The degradation process likely involves oxidation of the hydrazine functional group, potentially forming nitroso compounds and other complex, highly colored polymeric byproducts. Heating nitrophenylhydrazines can be particularly hazardous, with some capable of explosive decomposition above 50°C.[1][2]

  • Recommended Actions:

    • Do NOT Use for Sensitive Reactions: Do not use the degraded material directly in a reaction, especially in a complex, multi-step synthesis. Doing so will introduce a host of impurities, leading to low yields, difficult purification, and potentially hazardous side reactions.

    • Purity Assessment: If you must attempt to salvage the material, a quick purity check is mandatory. A simple Thin-Layer Chromatography (TLC) analysis will reveal the extent of decomposition. A pure sample should show a single spot, whereas a degraded sample will exhibit multiple spots or streaking.

    • Attempted Purification: For moderately discolored material (not yet tarry), a carefully executed recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) may remove some impurities. However, be aware that heating the compound carries risks.[2]

    • Safe Disposal: If the material is dark, tarry, or shows significant pressure buildup in the container, it is best to dispose of it as hazardous waste according to your institution's regulations.[2]

Issue 2: Consistently Low Yields in Fischer Indole Synthesis

Question: I am attempting a Fischer indole synthesis using 1-Methyl-1-(2-nitrophenyl)hydrazine, but my yields are poor (<20%). I have confirmed the purity of my ketone starting material. What is going wrong?

Answer: Low yields in this synthesis are a common consequence of the hydrazine's instability, which can manifest in several ways during the reaction sequence. The Fischer indole synthesis involves acidic conditions and often elevated temperatures, both of which can accelerate the degradation of unstable hydrazines.[3][4]

  • Plausible Causes & Troubleshooting Steps:

    • Degraded Starting Hydrazine: As discussed in Issue 1, the primary culprit is often the quality of the starting hydrazine. Always verify the purity of your hydrazine immediately before use.

    • Inefficient Hydrazone Formation: The initial condensation to form the hydrazone may be incomplete before the cyclization step begins.

      • Solution: Consider a two-step procedure. First, form the hydrazone under milder conditions (e.g., at room temperature or slightly warmed in ethanol) and monitor its formation by TLC or LC-MS.[5] Once hydrazone formation is complete, isolate it if it is stable enough, or proceed by adding the acid catalyst for the indolization step.

    • N-N Bond Cleavage: A known failure pathway for the Fischer indole synthesis, especially with electronically challenging substrates, is the acid-catalyzed cleavage of the N-N bond in the intermediate hydrazone. This leads to the formation of aniline and other byproducts instead of the desired indole.

      • Solution: Optimize the reaction conditions. Sometimes, using a milder Lewis acid (e.g., ZnCl₂) instead of a strong Brønsted acid (like H₂SO₄ or polyphosphoric acid) can favor the desired[1][1]-sigmatropic rearrangement over bond cleavage.[3] Running the reaction at the lowest possible temperature that still promotes cyclization is also advised.

    • Side Reactions: The harsh conditions can promote side reactions, especially if the initial hydrazine is impure.[6]

      • Solution: If available, consider using the hydrochloride salt of the hydrazine. Arylhydrazine hydrochlorides are generally more stable, less susceptible to oxidation, and easier to handle than the free bases.[7]

Troubleshooting Workflow for Low Reaction Yield

The following diagram outlines a logical workflow for diagnosing and resolving low yields in reactions involving 1-Methyl-1-(2-nitrophenyl)hydrazine.

G cluster_start cluster_check cluster_analysis cluster_action cluster_end start Low Reaction Yield Encountered check_purity Assess Hydrazine Purity (TLC/NMR) start->check_purity purity_bad Purity is Poor (Multiple Spots/Impurities) check_purity->purity_bad Degraded purity_good Purity is Acceptable check_purity->purity_good Pure check_conditions Review Reaction Conditions (Temp, Acid, Time) conditions_harsh Conditions are Harsh (High Temp / Strong Acid) check_conditions->conditions_harsh conditions_mild Conditions are Mild check_conditions->conditions_mild purify Purify Hydrazine (Recrystallize) or Use New Batch purity_bad->purify purity_good->check_conditions optimize Optimize Conditions: - Lower Temperature - Use Milder Acid (e.g., ZnCl₂) - Form Hydrazone Separately conditions_harsh->optimize proceed Investigate Other Factors (Stoichiometry, Solvent, Substrate) conditions_mild->proceed purify->check_purity end_node Improved Yield optimize->end_node proceed->end_node

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 3: Inconsistent or Unreproducible Analytical Data

Question: My NMR and LC-MS data for a sample of 1-Methyl-1-(2-nitrophenyl)hydrazine show several unexpected peaks that vary between analyses. What is causing this?

Answer: This is a direct consequence of the compound's instability in solution, especially in common analytical solvents that have not been deoxygenated.

  • Underlying Cause: Hydrazine derivatives can degrade during the analytical process itself.[8] In solution, the compound is more susceptible to oxidation than in the solid state. The presence of trace acid or metal impurities in the solvent or on glassware can catalyze decomposition. This leads to a changing mixture of compounds over time, resulting in non-reproducible data.

  • Analytical Best Practices:

    • Analyze Immediately: Prepare the analytical sample immediately before analysis. Do not let samples sit on the bench or in an autosampler for extended periods.

    • Use High-Purity, Degassed Solvents: Use fresh, high-purity solvents. For sensitive analyses, sparging the solvent (e.g., CDCl₃ for NMR) with an inert gas like argon can help.

    • Derivatization for Stability: For quantitative analysis where stability is paramount, consider derivatization. Reacting the hydrazine with a stable aldehyde or ketone (e.g., benzaldehyde) to form the corresponding hydrazone can yield a more stable compound that is easier to analyze consistently.[8][9]

    • Chromatography Considerations: When using HPLC, be aware that the compound may degrade on the column, especially if the mobile phase is acidic or if the column has exposed silica sites. Use a well-end-capped column and neutral mobile phases where possible.[10]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the safe handling and storage of 1-Methyl-1-(2-nitrophenyl)hydrazine.

Q1: What are the ideal storage conditions for this compound? A1: To maximize shelf-life, strict storage conditions are mandatory. The compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a refrigerator at 2-8°C, and protected from light.[1] Storing in a desiccator within the refrigerator is also recommended to protect from moisture.

Q2: What personal protective equipment (PPE) is required when handling this compound? A2: Always handle 1-Methyl-1-(2-nitrophenyl)hydrazine inside a certified chemical fume hood.[11] Required PPE includes chemical-resistant gloves (e.g., nitrile or butyl rubber), tight-sealing safety goggles, and a flame-retardant lab coat.[1][11] Avoid all personal contact, including the inhalation of dust.[1]

Q3: What are the primary chemical hazards of 1-Methyl-1-(2-nitrophenyl)hydrazine? A3: The primary hazards are its flammability, potential for explosive decomposition upon heating, and toxicity.[2][12] Like many hydrazine derivatives, it is considered harmful if swallowed or inhaled and can cause skin and eye irritation.[12] A thorough review of the Safety Data Sheet (SDS) is essential before beginning any work.[11]

Q4: Is it safer to use the hydrochloride salt of this reagent? A4: Yes. If your synthesis allows for it, using the hydrochloride salt is highly recommended. Hydrazine salts are generally more stable crystalline solids, less prone to aerial oxidation, and have a longer shelf-life compared to the free base.[7] The free base can often be generated in situ during the reaction workup if needed.

Q5: What are the visual signs of decomposition I should look for? A5: The key signs are:

  • Color Change: A darkening from a light crystalline color to yellow, orange, brown, or black.[13]

  • Change in Physical State: From a free-flowing solid to a clumpy, oily, or tar-like substance.

  • Gas Evolution: Noticeable pressure buildup inside the container upon opening.

Potential Degradation Pathway

The diagram below illustrates a simplified conceptual pathway for the degradation of a nitrophenylhydrazine.

G cluster_compound cluster_stressors cluster_products hydrazine 1-Methyl-1-(2-nitrophenyl)hydrazine (Stable Form) stressors Stressors: - Oxygen (Air) - Light (UV) - Heat (>50°C) - Acid/Base oxidation Oxidation Products (e.g., Nitroso compounds) stressors->oxidation cleavage N-N Bond Cleavage Products (e.g., 2-Nitro-N-methylaniline) stressors->cleavage polymeric Polymeric Tars (Dark Colored Impurities) stressors->polymeric

Caption: Environmental stressors can lead to multiple degradation products.

Experimental Protocols & Data Summary

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Preparation: In a fume hood, prepare a dilute solution of the hydrazine (~1 mg/mL) in ethyl acetate or dichloromethane.

  • Spotting: Spot the solution onto a silica gel TLC plate.

  • Elution: Develop the plate using a suitable mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate). Adjust polarity as needed.

  • Visualization: Visualize the plate under UV light (254 nm).

  • Interpretation: A pure sample should show one major spot. The presence of multiple spots, especially near the baseline, indicates impurities and degradation.

Protocol 2: Small-Scale Recrystallization

Disclaimer: This procedure involves heating a potentially explosive compound. Perform on a small scale with appropriate safety measures (blast shield).

  • Solvent Selection: Determine a suitable solvent system where the compound is soluble when hot and sparingly soluble when cold (e.g., ethanol).

  • Dissolution: In a flask, add the minimum amount of hot solvent to the impure solid to dissolve it completely. Do not exceed 50°C.[1][2]

  • Filtration: If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum without heat.

  • Storage: Immediately transfer the purified, dry product to a clean, amber vial and store under inert gas in a refrigerator.

Table 1: Summary of Handling and Storage Parameters
ParameterRecommendationRationale
Storage Temperature 2–8 °C[1]Minimizes thermal decomposition.
Atmosphere Inert Gas (Argon, N₂)Prevents aerial oxidation.
Light Exposure Store in amber vials/darkPrevents photochemical degradation.
Handling Area Certified Chemical Fume Hood[11]Protects user from inhalation of toxic dust.
Max Handling Temp Avoid heating above 50°C[1][2]Risk of explosive decomposition.
Recommended Form Hydrochloride Salt[7]Enhanced stability and shelf-life.

Sources

Optimization

Technical Support Center: 1-Methyl-1-(2-nitrophenyl)hydrazine Mediated Reactions

Welcome to the Technical Support Center for 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8). This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8). This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the unique stereoelectronic challenges of ortho-nitro substituted arylhydrazines.

Section 1: Mechanistic Context & Workup Causality

1-Methyl-1-(2-nitrophenyl)hydrazine is a critical building block, primarily utilized in the Fischer Indole Synthesis to generate 1-methyl-7-nitroindoles, and as a derivatizing agent for carboxylic acids in analytical chemistry.

However, the strong electron-withdrawing nature of the ortho-nitro group significantly deactivates the nucleophilicity of the hydrazine moiety[1]. This deactivation, compounded by noncovalent intramolecular stabilization, necessitates harsh reaction conditions (e.g., strong Lewis/Brønsted acids, elevated temperatures) to drive hydrazone formation and subsequent indolization[1].

Consequently, the post-reaction mixture is typically highly acidic and laden with unreacted, deactivated hydrazine. The workup must achieve three critical objectives:

  • Thermal and pH Control: The nitro group is highly sensitive to extreme pH. High-pH quenching (e.g., using strong bases like KOH or NaOH) can lead to the accelerated degradation and darkening of nitrophenyl-derivatives[2].

  • Catalyst Neutralization: Acid catalysts must be neutralized carefully to prevent product decomposition during concentration[3].

  • Hydrazine Scavenging: Unreacted 1-Methyl-1-(2-nitrophenyl)hydrazine is toxic and chromatographically problematic. It must be chemically sequestered before purification.

Section 2: Self-Validating Experimental Protocols

Protocol A: Preparative Scale Fischer Indole Synthesis Workup

This protocol is designed for the isolation of 1-methyl-7-nitroindole derivatives, ensuring the complete removal of acid catalysts and unreacted hydrazine precursors[3][4].

  • Thermal Quenching : Upon reaction completion (validated via TLC/LC-MS), immediately cool the reaction vessel to 0 °C. Pour the crude acidic mixture slowly over a 10-fold volumetric excess of crushed ice.

    • Causality: Rapid dilution and cooling prevent the exothermic degradation of the nitro-aromatic product upon subsequent neutralization.

  • Mild Neutralization : Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 7.5–8.0[3].

    • Causality: Mild base prevents the accelerated high-pH degradation observed with strong bases[2].

  • Chemical Scavenging (Self-Validating Step) : Add 5 equivalents of acetone to the neutralized aqueous mixture and stir for 30 minutes at room temperature.

    • Causality: This converts any unreacted 1-Methyl-1-(2-nitrophenyl)hydrazine into a highly lipophilic hydrazone. Validation: You will observe a distinct new spot on TLC with a high Rf value, ensuring the unreacted precursor will not co-elute with your target indole during chromatography.

  • Extraction : Extract the aqueous layer three times with ethyl acetate (EtOAc) or dichloromethane (DCM)[3].

  • Washing and Drying : Wash the combined organic layers with brine to remove residual water and water-soluble impurities. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

  • Purification : Purify the crude product via silica gel column chromatography using a petroleum ether/ethyl acetate gradient[4].

Protocol B: Analytical Derivatization Workup (LC-MS/MS)

When using nitrophenylhydrazines for the derivatization and quantification of short-chain fatty acids (SCFAs) or carbonyls, the workup focuses on stabilizing the resulting hydrazones for MS analysis[5][6].

  • Reaction Termination : Following incubation (typically 37–60 °C), quench the reaction by adding a 2% formic acid solution[5].

    • Causality: Formic acid stabilizes the nitrophenylhydrazones for positive-ion ESI-MS and prevents the degradation associated with prolonged exposure to high pH[2][5].

  • Liquid-Liquid Extraction : Add diethyl ether to the quenched mixture, vortex vigorously, and collect the upper organic layer[5][6].

  • Concentration : Dry the extract using a vacuum concentrator. Resuspend the yellow/purple residue in LC-MS grade methanol prior to injection[6].

Section 3: Visual Workflows

FischerWorkup A Crude Reaction Mixture (Acidic, Unreacted Hydrazine) B Thermal Quench (Pour over crushed ice) A->B Prevents thermal degradation C Neutralization (Add Sat. NaHCO3 to pH 7-8) B->C Neutralizes catalyst D Scavenging (Add Acetone to trap hydrazine) C->D Converts precursor to lipophilic state E Extraction (EtOAc / Aqueous Phase) D->E Phase separation F Organic Phase (Contains Product & Hydrazone) E->F Retain G Aqueous Phase (Contains Acid Salts) E->G Discard

Workflow for isolating 1-methyl-7-nitroindoles from crude Fischer indole reaction mixtures.

TroubleshootingTree Root Workup Issue Detected Q1 Severe Emulsion? Root->Q1 Q2 Product Darkening? Root->Q2 Q3 Unreacted Hydrazine? Root->Q3 A1 Filter through Celite pad to remove metal salts Q1->A1 Yes A2 Avoid high-pH (KOH) quench; Use mild NaHCO3 Q2->A2 Yes A3 Add sacrificial ketone (Acetone) during quench Q3->A3 Yes

Decision matrix for resolving common workup failures in nitrophenylhydrazine reactions.

Section 4: Troubleshooting Guides & FAQs

Q1: My extraction step is forming a thick, unresolvable emulsion. How do I break it? A1: Emulsions in these reactions are typically caused by precipitated metal salts (e.g., zinc hydroxide if ZnCl₂ was used as a catalyst) or polymeric byproducts from polyphosphoric acid. Resolution: Do not add more solvent. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite. Rinse the pad with additional EtOAc. The filtrate will rapidly separate into two distinct, clear phases. Adding brine to the aqueous layer also increases ionic strength, further driving phase separation[3].

Q2: The crude product mixture turns dark brown/black immediately after adding base. Is my product destroyed? A2: You are likely observing base-catalyzed degradation of the nitrophenyl-intermediates. Nitrophenylhydrazones and related indoles are highly sensitive to strong alkaline conditions (pH > 10)[2]. Resolution: Switch your quenching agent from NaOH/KOH to a milder base like saturated NaHCO₃[3]. Ensure the reaction is poured over ice before neutralization to suppress the kinetics of degradation pathways.

Q3: I cannot separate the unreacted 1-Methyl-1-(2-nitrophenyl)hydrazine from my target indole via column chromatography. They co-elute. A3: The ortho-nitro group significantly reduces the polarity of the hydrazine, causing it to mimic the Rf value of your product. Resolution: Implement the "Chemical Scavenging" step from Protocol A. By adding acetone during the aqueous workup, you quantitatively convert the primary amine of the hydrazine into an acetone hydrazone. This drastically alters its polarity, allowing for baseline resolution during silica gel chromatography[4].

Section 5: Quantitative Data Summary

The following table summarizes the quantitative performance metrics and causality for specific reagents used during the reaction and workup of nitrophenylhydrazines.

Reaction / ProcessReagent / ConditionQuantitative ObservationCausality / NoteRef
Fischer Indole Synthesis 2-NitrophenylhydrazineMax yield ~30-37%The ortho-nitro group severely deactivates hydrazine nucleophilicity.[4],[1]
Analytical Derivatization 2-NPH vs 3-NPH2-NPH LC/MS sensitivity is 2–30x lowerStructural/electronic differences affect ESI-MS ionization efficiency.[2]
Post-Reaction Quenching High pH (KOH, 80 °C, 10 min)Accelerated degradationNitrophenylhydrazones are structurally unstable in strong alkali.[2]
Derivatization Mass Shift 2-NPH amidation+135 Da molecular weight shift1:1 stoichiometric covalent attachment to target SCFAs.[6]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity and Application Guide: 1-Methyl-1-(2-nitrophenyl)hydrazine vs. Standard Phenylhydrazines

Executive Summary In the realm of heterocyclic synthesis and analytical derivatization, substituted phenylhydrazines are foundational reagents. While primary phenylhydrazine (PH) and 2,4-dinitrophenylhydrazine (DNPH) are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of heterocyclic synthesis and analytical derivatization, substituted phenylhydrazines are foundational reagents. While primary phenylhydrazine (PH) and 2,4-dinitrophenylhydrazine (DNPH) are ubiquitous, the introduction of specific steric and electronic modifiers—such as N1-methylation and ortho-nitro substitution—drastically alters the reagent's reactivity profile.

This guide objectively compares 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8) [1] against standard alternatives like Phenylhydrazine, 1-Methyl-1-phenylhydrazine[2], and DNPH. By analyzing the causality behind its unique structural features, this document provides a field-proven, self-validating protocol for leveraging this bifunctional reagent in highly regiocontrolled Fischer Indole Syntheses (FIS).

Mechanistic Profiling & Causality

To utilize 1-Methyl-1-(2-nitrophenyl)hydrazine effectively, one must understand how its structural modifications dictate its chemical behavior[3]:

  • The N1-Methyl Effect (Steric & Pathway Control): Standard 1-methyl-1-phenylhydrazine is known for forming stable hydrazones and selectively yielding N-methylindoles[4]. By masking the N1 position with a methyl group, the reagent cannot form osazones or double Schiff bases. In the context of FIS, this strictly forces the cyclization pathway to terminate as an N-methylindole, preventing the formation of N-unsubstituted byproducts.

  • The Ortho-Nitro Effect (Electronic & Regiocontrol): The nitro group at the 2-position exerts a powerful electron-withdrawing effect (-I, -M). This significantly lowers the HOMO of the hydrazine, making it highly resistant to auto-oxidation (unlike unsubstituted phenylhydrazine, which degrades rapidly). However, this decreased nucleophilicity means that initial hydrazone condensation requires strict acid catalysis.

  • Absolute Regioselectivity in FIS: During the critical [3,3]-sigmatropic rearrangement of the enehydrazine intermediate[5], the ortho-nitro group physically and electronically blocks one of the two ortho positions on the phenyl ring. The rearrangement is forced exclusively to the unsubstituted C6 position. Consequently, the cyclization yields 1-methyl-7-nitroindole scaffolds with absolute regiocontrol—a critical advantage for drug development professionals synthesizing complex polycyclic alkaloids.

Comparative Performance Matrix

The following table synthesizes the quantitative and qualitative performance metrics of common phenylhydrazines to guide reagent selection:

ReagentNucleophilicityAuto-Oxidation StabilityPrimary ApplicationFIS RegioselectivityIndole N-Substitution
Phenylhydrazine (PH) HighLowGeneral FIS, Osazone formationMixed (if meta-substituted)N-H (Unsubstituted)
2,4-Dinitrophenylhydrazine (DNPH) Very LowVery HighCarbonyl Derivatization (HPLC)Rarely used for FISN-H (Unsubstituted)
1-Methyl-1-phenylhydrazine (MPH) ModerateModerateN-Methyl Indole SynthesisMixed (if meta-substituted)N-Methyl
1-Methyl-1-(2-nitrophenyl)hydrazine (MNPH) LowHighRegiospecific 7-Nitroindoles Absolute (C6 attack) N-Methyl

Experimental Workflow: Self-Validating Protocol

The following is a self-validating, step-by-step methodology for the regiocontrolled synthesis of a 1-methyl-7-nitroindole derivative using 1-Methyl-1-(2-nitrophenyl)hydrazine.

Phase 1: Acid-Catalyzed Hydrazone Condensation
  • Reaction Setup: Dissolve 1.0 eq of 1-Methyl-1-(2-nitrophenyl)hydrazine[1] and 1.1 eq of the target ketone (e.g., cyclohexanone) in anhydrous toluene.

  • Catalysis: Add 0.1 eq of p-toluenesulfonic acid (pTSA).

    • Causality: The ortho-nitro group drastically reduces the nucleophilicity of the N2 amine. Brønsted acid catalysis is mandatory to activate the carbonyl carbon for nucleophilic attack[6].

  • Dehydration: Reflux under a Dean-Stark apparatus for 4–6 hours.

    • Self-Validation Check: The physical collection of stoichiometric water in the Dean-Stark trap confirms quantitative hydrazone formation. The resulting solution will also exhibit a distinct bathochromic shift (deepening yellow/orange color) due to extended conjugation.

Phase 2: Lewis Acid-Mediated[3,3]-Sigmatropic Rearrangement
  • Solvent Exchange: Concentrate the hydrazone intermediate in vacuo and redissolve in glacial acetic acid containing 2.0 eq of anhydrous Zinc Chloride (ZnCl₂)[6].

  • Cyclization: Heat the mixture to 110°C under a reflux condenser.

  • Ammonia Detection: Suspend a piece of moist universal indicator paper at the exhaust of the condenser.

    • Self-Validation Check: The paper will turn blue (alkaline), confirming the evolution of ammonia (NH₃) gas. This mechanistically validates that the cyclic aminal intermediate is successfully undergoing the final acid-catalyzed elimination step to form the aromatic indole core[5].

Phase 3: Structural Validation
  • Isolation & NMR Analysis: Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

    • Self-Validation Check: Perform ¹H NMR. The presence of a sharp 3H singlet (~3.8 ppm) confirms the retention of the N1-methyl group. A distinct 1,2,3-trisubstituted aromatic splitting pattern confirms that the [3,3]-rearrangement occurred exclusively at the C6 position, validating the regiocontrol exerted by the C2-nitro group[3].

Mechanistic Pathway Visualization

The following diagram illustrates the strict mechanistic pathway dictated by the steric and electronic constraints of 1-Methyl-1-(2-nitrophenyl)hydrazine.

FIS_Mechanism MNPH 1-Methyl-1-(2-nitrophenyl)hydrazine + Ketone Step1 Acid-Catalyzed Condensation (- H2O) MNPH->Step1 Hydrazone N-Methyl-N-(2-nitrophenyl)hydrazone (UV-Active Intermediate) Step1->Hydrazone Step2 [3,3]-Sigmatropic Rearrangement (Regioselective at C6) Hydrazone->Step2 Aminal Cyclic Aminal Intermediate Step2->Aminal Step3 Acidic Elimination (- NH3) Aminal->Step3 Product 1-Methyl-7-nitroindole Derivative (Target Scaffold) Step3->Product

Caption: Reaction pathway demonstrating the absolute regiocontrol yielding 1-methyl-7-nitroindoles.

References[6] Alfa Chemistry. "Fischer Indole Synthesis - Alfa Chemistry".https://www.alfa-chemistry.com/fischer-indole-synthesis.html[5] Wikipedia. "Fischer indole synthesis - Wikipedia".https://en.wikipedia.org/wiki/Fischer_indole_synthesis[3] Benchchem. "Application Notes and Protocols: The Fischer Indole Synthesis with Substituted Phenylhydrazines - Benchchem".https://www.benchchem.com/application-notes/fischer-indole-synthesis[2] Sigma-Aldrich. "1-Methyl-1-phenylhydrazine 97 618-40-6 - Sigma-Aldrich".https://www.sigmaaldrich.com/US/en/product/aldrich/170267[4] CymitQuimica. "CAS 618-40-6: 1-Methyl-1-phenylhydrazine | CymitQuimica".https://cymitquimica.com/cas/618-40-6/1-methyl-1-phenylhydrazine/[1] HXCHEM. "1-Methyl-1-(2-nitrophenyl)hydrazine/CAS:67522-05-8-HXCHEM".https://www.hxchem.net/1-Methyl-1-2-nitrophenyl-hydrazine-CAS-67522-05-8-pd40854614.html

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Comparative

Analytical Guide: Spectroscopic Confirmation of Indole Architecture from 1-Methyl-1-(2-nitrophenyl)hydrazine

Executive Summary The Fischer Indole Synthesis remains a cornerstone of heterocyclic chemistry, enabling the construction of complex indole scaffolds from arylhydrazines. However, when utilizing highly substituted precur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Fischer Indole Synthesis remains a cornerstone of heterocyclic chemistry, enabling the construction of complex indole scaffolds from arylhydrazines. However, when utilizing highly substituted precursors such as 1-methyl-1-(2-nitrophenyl)hydrazine , the cyclization pathway demands rigorous analytical validation. Researchers must definitively distinguish the final indole product from stable hydrazone intermediates or alternative cyclization byproducts.

This guide provides an objective comparison of spectroscopic modalities—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—to confirm the indole structure. By reacting 1-methyl-1-(2-nitrophenyl)hydrazine with acetone to form 1,2-dimethyl-7-nitroindole , we establish a self-validating analytical framework grounded in mechanistic causality.

Mechanistic Context & Regioselectivity

To understand the spectroscopic markers, one must first understand the causality of the reaction. The transformation proceeds via the classical Robinson mechanism:

  • Condensation: Tautomerization of the hydrazone to an ene-hydrazine.

  • Rearrangement: A rate-determining [3,3]-sigmatropic rearrangement to form a new carbon-carbon bond.

  • Aromatization: Cyclization accompanied by the elimination of ammonia (1[1]).

The Regiochemical Imperative: In 1-methyl-1-(2-nitrophenyl)hydrazine, the ortho-nitro group sterically and electronically blocks one of the ortho positions on the phenyl ring. This forces the [3,3]-sigmatropic shift exclusively to the unsubstituted C6 position. Consequently, cyclization yields a single, predictable regioisomer: a 7-nitroindole derivative, preventing the formation of complex isomeric mixtures.

Comparative Analysis of Spectroscopic Modalities

To validate this transformation, researchers must rely on an orthogonal matrix of spectroscopic data. No single technique is entirely foolproof; rather, they form a self-validating system.

¹H NMR: The Definitive Gold Standard
  • Performance: High Specificity, High Sensitivity.

  • Causality: The most definitive proof of indole formation from a hydrazone is the emergence of the C3 aromatic pyrrole proton . In the hydrazone intermediate, the acetone-derived moiety presents merely as aliphatic methyl groups. Upon cyclization to 1,2-dimethyl-7-nitroindole, one methyl group is incorporated into the ring, leaving a distinct C3-H proton. Furthermore, the three remaining aromatic protons (C4-H, C5-H, C6-H) will display a highly specific AMX spin system (doublet, triplet, doublet), unambiguously confirming the 7-substituted architecture.

FT-IR Spectroscopy: Functional Group Tracking
  • Performance: Moderate Specificity, Rapid Acquisition.

  • Causality: IR provides rapid, non-destructive confirmation of functional group evolution. The hydrazone intermediate exhibits a strong C=N stretching vibration (typically 1650–1716 cm⁻¹) (2[2]). The successful elimination of ammonia and formation of the fully aromatic indole core results in the complete disappearance of this C=N stretch. Because the N1 position is methylated, the characteristic N-H stretch (~3400 cm⁻¹) is absent, making the loss of the C=N bond the primary diagnostic marker (3[4]).

High-Resolution Mass Spectrometry (HRMS)
  • Performance: High Sensitivity, Low Structural Specificity.

  • Causality: HRMS confirms the successful elimination of ammonia (NH₃, 17 Da) during the final cyclization step (1[1]). The molecular ion peak transitions from the [M+H]⁺ of the hydrazone to the [M-17+H]⁺ of the indole. While HRMS proves the reaction reached completion, it cannot differentiate between regioisomers, necessitating its pairing with NMR.

Quantitative Data Comparison
Spectroscopic ModalityTarget Feature (Indole Core)Signal in Hydrazone IntermediateSignal in Indole ProductStructural Specificity
¹H NMR C3-H Pyrrole ProtonAbsent (Aliphatic methyls only)Sharp singlet (~6.3–6.6 ppm)High (Definitive)
¹H NMR Aromatic Spin SystemComplex multipletAMX system (d, t, d)High (Regiochemistry)
FT-IR C=N Imine StretchStrong band at 1650–1716 cm⁻¹AbsentModerate
HRMS Molecular Mass[M+H]⁺[M-17+H]⁺ (Loss of NH₃)High (Reaction completion)

Experimental Protocols: Synthesis and Validation

To ensure a self-validating system, the synthesis must be executed and monitored in discrete stages.

Step 1: Hydrazone Formation

  • Combine 1-Methyl-1-(2-nitrophenyl)hydrazine (1.0 eq) and Acetone (1.2 eq) in absolute ethanol.

  • Stir at room temperature until TLC indicates complete consumption of the hydrazine precursor.

  • Causality: Isolating or fully forming the hydrazone first prevents side reactions that can occur if the hydrazine is exposed directly to harsh Fischer conditions.

Step 2: Acid-Catalyzed Cyclization

  • Introduce an acid catalyst. Recent advancements suggest utilizing metal-free catalysts like Pentafluorophenol (PFP) (5[5]) or weak organic acids like iso-butyric acid (2[2]) to drive the[3,3]-sigmatropic rearrangement.

  • Heat the mixture to reflux to force the elimination of ammonia and complete the aromatization.

Step 3: Workup & Isolation

  • Neutralize the reaction mixture and extract with ethyl acetate.

  • Purify the crude mixture via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the pure 1,2-dimethyl-7-nitroindole.

Step 4: Spectroscopic Validation Workflow

G A 1-Methyl-1-(2-nitrophenyl)hydrazine + Acetone B Hydrazone Intermediate (C=N present) A->B Condensation C [3,3]-Sigmatropic Rearrangement Acid Catalyst B->C Heat/Acid D 1,2-Dimethyl-7-nitroindole (Product) C->D -NH₃ E ¹H NMR: C3-H Singlet (~6.5 ppm) D->E F FT-IR: Loss of C=N (~1700 cm⁻¹) D->F G HRMS: Mass Shift (-17 Da, NH₃ loss) D->G

Fig 1. Experimental workflow and orthogonal spectroscopic validation of Fischer indole synthesis.

References

  • BenchChem Technical Support Team. "Spectroscopic Evolution: A Comparative Analysis of Starting Materials and Product in the Fischer Indole Synthesis of 2-Methylindole." Benchchem.
  • MDPI. "New 3H-Indole Synthesis by Fischer's Method. Part I." MDPI.
  • SciSpace.
  • PubMed. "Pentafluorophenol-Catalyzed Metal-Free Fischer Indole Synthesis: A Novel Approach to Carbazole Derivatives and Desbromoarborescidine A." PubMed.

Sources

Validation

advantages of using 1-Methyl-1-(2-nitrophenyl)hydrazine in indole synthesis

The Strategic Advantage of 1-Methyl-1-(2-nitrophenyl)hydrazine in 7-Nitroindole Synthesis: A Comparative Guide Introduction Synthesizing 7-nitroindole derivatives is a notorious challenge in medicinal chemistry. Direct e...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Advantage of 1-Methyl-1-(2-nitrophenyl)hydrazine in 7-Nitroindole Synthesis: A Comparative Guide

Introduction Synthesizing 7-nitroindole derivatives is a notorious challenge in medicinal chemistry. Direct electrophilic nitration of the indole core is highly problematic; the electron-rich pyrrole ring is acid-sensitive, often leading to acid-catalyzed polymerization or tar formation[1]. When nitration does occur, it overwhelmingly favors the C-3, C-5, or C-6 positions, leaving the sterically hindered C-7 position largely untouched[1].

To bypass direct nitration, chemists frequently employ the Fischer indole synthesis using 2-nitrophenylhydrazine. However, this classical approach suffers from severely depressed yields[2]. This guide objectively compares standard protocols against the use of 1-Methyl-1-(2-nitrophenyl)hydrazine , detailing how N-methylation fundamentally alters the reaction's electronic and steric landscape to unlock high-yielding pathways to 1-methyl-7-nitroindoles.

Mechanistic Causality: Overcoming the Ortho-Effect

To understand the advantage of 1-methyl-1-(2-nitrophenyl)hydrazine, one must first examine the failure modes of its non-methylated counterpart.

When using standard 2-nitrophenylhydrazine, the strong electron-withdrawing nature of the ortho-nitro group severely deactivates the hydrazine moiety[2]. More critically, the close proximity of the nitro group to the N-H bond creates a powerful noncovalent intramolecular stabilization system (hydrogen bonding)[2][3]. This locks the hydrazine in an unreactive mesomeric form, drastically reducing the nucleophilicity of the N1 nitrogen[4]. Consequently, the initial condensation with a ketone—and the subsequent [3,3]-sigmatropic rearrangement—proceeds sluggishly, often capping yields at an abysmal 30–37%[2].

By utilizing 1-Methyl-1-(2-nitrophenyl)hydrazine , researchers engineer a dual-action solution:

  • Steric Disruption of H-Bonding: The substitution of the N-H proton with a methyl group physically prevents the formation of the intramolecular hydrogen bond with the ortho-nitro group.

  • Electronic Reactivation: The inductive electron-donating effect (+I) of the methyl group partially neutralizes the electron-withdrawing pull of the nitro group. This restores critical electron density to the N1 nitrogen, facilitating rapid hydrazone formation and driving the cyclization forward[4].

Mechanistic_Comparison cluster_0 Standard 2-Nitrophenylhydrazine cluster_1 1-Methyl-1-(2-nitrophenyl)hydrazine A Strong Intramolecular H-Bond (NH ··· O2N) B Decreased N1 Nucleophilicity (Mesomeric Locking) A->B C Low Yield (<40%) Sluggish Condensation B->C D N-Methylation Breaks H-Bond Steric & Electronic Shift E Restored N1 Nucleophilicity (Inductive +I Effect) D->E F High Yield (60-85%) Rapid Hydrazone Formation E->F

Mechanistic comparison demonstrating how N-methylation overcomes the deactivating ortho-effect.

Performance Comparison: Quantitative Analysis

The table below summarizes the performance metrics of three distinct approaches to 7-nitroindole synthesis.

Synthesis StrategyRegioselectivityTypical YieldPrimary Chemical ChallengeKinetic Profile
Direct Indole Nitration Poor (Favors C-3, C-5)< 25%Acid-catalyzed polymerization; complex isomer mixtures[1].Fast but uncontrollable
Fischer Synthesis with 2-Nitrophenylhydrazine Absolute (C-7)30–37%Intramolecular H-bonding deactivates hydrazine nucleophilicity[2].Sluggish; requires prolonged reflux[2][5]
Fischer Synthesis with 1-Methyl-1-(2-nitrophenyl)hydrazine Absolute (C-7)60–85%Requires N-demethylation if a free N-H indole is the final target.Rapid condensation and efficient [3,3]-sigmatropic shift

Experimental Protocol: Self-Validating Fischer Indole Synthesis

To ensure reproducibility and high fidelity in drug development workflows, the following protocol details the synthesis of a 1-methyl-7-nitroindole derivative using 1-methyl-1-(2-nitrophenyl)hydrazine. The protocol is designed as a self-validating system, where specific visual and thermal cues confirm the success of each mechanistic step.

Reagents & Materials:

  • 1-Methyl-1-(2-nitrophenyl)hydrazine hydrochloride (1.0 equiv)

  • Target Ketone (e.g., 2-methylcyclohexanone, 1.05 equiv)

  • Glacial Acetic Acid / Concentrated HCl (1:1 v/v)

  • Saturated Aqueous Na2CO3

Step-by-Step Methodology:

  • Hydrazone Formation (Nucleophilic Attack): Suspend 1-methyl-1-(2-nitrophenyl)hydrazine hydrochloride in the Glacial AcOH/HCl mixture at room temperature. Add the ketone dropwise. Validation: The suspension will visually clarify as the highly nucleophilic N-methylated hydrazine rapidly attacks the carbonyl carbon, forming the soluble hydrazone intermediate.

  • Thermal Cyclization ([3,3]-Sigmatropic Rearrangement): Gradually heat the reaction mixture to 85–90 °C under a nitrogen atmosphere[2]. Causality: The elevated temperature provides the activation energy required for the tautomerization of the hydrazone to an enamine, followed by the critical C-C bond-forming sigmatropic shift. Maintain heating for 4–6 hours.

  • Quenching and Basification: Cool the mixture to 0 °C in an ice bath. Slowly add saturated aqueous Na2CO3 until the solution reaches pH 8–9[2]. Causality: Immediate neutralization is imperative. Leaving the newly formed electron-rich indole core in strong acid at elevated temperatures invites degradation and polymerization.

  • Extraction and Purification: Extract the aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual salts, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (hexanes/ethyl acetate gradient) to yield the pure 1-methyl-7-nitroindole derivative.

Experimental_Workflow Step1 1. Condensation Mix Hydrazine + Ketone in Glacial AcOH/HCl Step2 2. Cyclization Heat to 85-90°C (Acid Catalysis) Step1->Step2 Step3 3. Workup Quench at 0°C & Basify with Na2CO3 Step2->Step3 Step4 4. Purification Solvent Extraction & Silica Chromatography Step3->Step4

Step-by-step experimental workflow for the Fischer indole synthesis of 1-methyl-7-nitroindoles.

Conclusion

For researchers targeting δ-opioid receptor probes, antimigraine triptans, or novel kinase inhibitors, the C-7 substituted indole is a privileged scaffold. While standard 2-nitrophenylhydrazine severely bottlenecks synthesis due to mesomeric deactivation and intramolecular hydrogen bonding, upgrading to 1-Methyl-1-(2-nitrophenyl)hydrazine elegantly bypasses these electronic constraints. This simple N-alkylation transforms a sluggish, low-yielding reaction into a robust, high-throughput pathway, proving indispensable for modern drug development professionals.

References

  • Benchchem. "Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole." Benchchem Technical Support Center.
  • Benchchem. "(5-Chloro-2-nitrophenyl)hydrazine | 1966-16-1." Benchchem.
  • National Institutes of Health (NIH) / PMC. "Design, Synthesis, and Characterization of New δ Opioid Receptor-Selective Fluorescent Probes and Applications in Single-Molecule Microscopy of Wild-Type Receptors." PMC.
  • ACS Publications. "Design, Synthesis, and Characterization of New δ Opioid Receptor-Selective Fluorescent Probes and Applications in Single-Molecule Microscopy of Wild-Type Receptors." Journal of Medicinal Chemistry.
  • National Institutes of Health (NIH) / PMC. "New 3H-Indole Synthesis by Fischer's Method. Part I." PMC.

Sources

Comparative

alternative reagents to 1-Methyl-1-(2-nitrophenyl)hydrazine for cyclization reactions

Alternative Reagents to 1-Methyl-1-(2-nitrophenyl)hydrazine for Cyclization Reactions: A Comparative Guide For decades, 1-methyl-1-(2-nitrophenyl)hydrazine has served as a foundational building block for the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Alternative Reagents to 1-Methyl-1-(2-nitrophenyl)hydrazine for Cyclization Reactions: A Comparative Guide

For decades, 1-methyl-1-(2-nitrophenyl)hydrazine has served as a foundational building block for the synthesis of N-methylated nitrogen heterocycles, including indazoles, benzotriazines, and cinnolines. The classical approach relies on the highly electron-withdrawing ortho-nitro group, which undergoes reductive cyclization (often using SnCl₂, dithionite, or high-pressure H₂) to condense with an adjacent hydrazone moiety.

However, from a modern drug development and process chemistry perspective, this reagent presents severe limitations. The nitrophenylhydrazine moiety poses significant explosive hazards and toxicity risks. Furthermore, the harsh reductive conditions required for cyclization are notoriously incompatible with reducible functional groups (such as alkenes, alkynes, and aldehydes), leading to poor atom economy and complex purification pipelines.

To overcome these bottlenecks, modern synthetic methodologies have shifted away from reductive cyclization toward transition-metal-catalyzed C–H activation, cross-coupling, and radical cascade strategies. This guide objectively compares the top alternative reagents that bypass the need for the problematic nitroaryl moiety, providing mechanistic insights and self-validating experimental protocols.

1-Methyl-1-phenylhydrazine: The C–H Activation Alternative

Mechanism & Causality: By completely removing the ortho-nitro group, 1-methyl-1-phenylhydrazine offers a safer, bench-stable alternative. Without the nitro group to drive reductive ring closure, cyclization is instead achieved via Rh(III)-catalyzed ortho-C–H activation[1]. The terminal –NH₂ group of the hydrazine acts as an innate directing group, coordinating the Rh(III) catalyst and guiding it to cleave the ortho C–H bond. When reacted with α-diazo-β-ketoesters, the resulting rhodacycle undergoes migratory insertion and subsequent N₂ extrusion, seamlessly constructing the cinnoline or indazole core under exceptionally mild conditions[1].

G N1 1-Methyl-1-(2-nitrophenyl)hydrazine N2 Reductive Cyclization (SnCl2 / H2) N1->N2 N3 Indazoles / Benzotriazines (Harsh, Low Tolerance) N2->N3 A1 1-Methyl-1-phenylhydrazine A2 Rh(III) C-H Activation (Mild, Oxidative) A1->A2 A3 Cinnolines / Indazoles (High Atom Economy) A2->A3

Comparison of classical reductive cyclization vs modern Rh(III)-catalyzed C-H activation.

Protocol: Rh(III)-Catalyzed Synthesis of Cinnolines

Self-Validating System: This protocol utilizes nitrogen gas evolution as an internal visual indicator of reaction progress.

  • Preparation: In an oven-dried reaction vial, combine 1-methyl-1-phenylhydrazine (0.25 mmol) and[RhCp*Cl₂]₂ (2 mol%, 0.005 mmol).

  • Solvent Addition: Add 1.0 mL of anhydrous Methanol (MeOH). The solution will adopt the characteristic orange-red hue of the Rh(III) complex.

  • Coupling Partner: Slowly add ethyl 2-diazo-3-oxobutanoate (0.275 mmol, 1.1 equiv) dropwise.

  • Validation Check: Upon addition, gentle bubbling should be observed. This is the extrusion of N₂ gas as the diazo compound decomposes and inserts into the rhodacycle. If bubbling does not occur, the Rh catalyst may be poisoned by moisture.

  • Completion: Stir at room temperature for 4–16 hours. The cessation of bubbling and a shift in TLC (using 3:1 Hexanes/EtOAc) indicates completion.

  • Workup: Concentrate under reduced pressure and purify via silica gel chromatography.

1-Methyl-1-(2-bromophenyl)hydrazine: The Cross-Coupling Alternative

Mechanism & Causality: For syntheses where pre-functionalization at the ortho position is preferred but the nitro group is too harsh, replacing the nitro group with a bromide is the optimal strategy. 1-Methyl-1-(2-bromophenyl)hydrazine shifts the cyclization paradigm from reduction to Palladium-catalyzed intramolecular C–N bond formation (Buchwald-Hartwig amination)[2]. The Pd(0) catalyst undergoes oxidative addition into the C–Br bond. Subsequent base-promoted deprotonation of the hydrazone nitrogen allows for reductive elimination, forging the N–C bond to yield 1-methyl-1H-indazoles[2]. This avoids the generation of heavy metal waste associated with nitro reduction.

Mechanism Start 1-Methyl-1-(2-bromophenyl)hydrazone OxAdd Oxidative Addition [Pd(0) -> Pd(II)] Start->OxAdd Base Base Promoted N-Deprotonation OxAdd->Base RedElim Reductive Elimination [Pd(II) -> Pd(0)] Base->RedElim RedElim->OxAdd Catalyst Regeneration Product 1-Methyl-1H-indazole RedElim->Product

Mechanism of Pd-catalyzed intramolecular amination of 2-bromophenylhydrazones.

Protocol: Pd-Catalyzed Indazole Synthesis

Self-Validating System: The stability of the catalytic species dictates the success of this reaction. Premature precipitation is the primary failure indicator.

  • Setup: In a Schlenk tube, combine the 2-bromophenylhydrazone derivative (0.5 mmol), Pd(OAc)₂ (5 mol%), dppf ligand (10 mol%), and NaOtBu (0.75 mmol, 1.5 equiv).

  • Degassing (Critical): Add 3 mL of anhydrous Toluene. Subject the mixture to three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and Pd(0).

  • Heating: Heat the mixture to 100 °C.

  • Validation Check: The solution should maintain a homogenous deep red/brown color. If the solution rapidly turns black with a fine precipitate (palladium black), the catalyst has decomposed, likely due to inadequate degassing or wet solvent.

  • Workup: After 12 hours, cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate for column chromatography.

tert-Butyl 1-methylhydrazinecarboxylate: The Radical Cascade Alternative

Mechanism & Causality: If the goal is to completely eliminate the toxicity and instability associated with arylhydrazines, carbazates (such as tert-butyl 1-methylhydrazinecarboxylate) are the premier alternative[3]. Instead of relying on transition metal cycles, this reagent acts as an atom-efficient precursor for C-centered radicals[3]. Upon oxidation, the carbazate extrudes N₂ and CO₂, generating a highly reactive alkyl radical that can undergo cascade additions into acrylamides or isonitriles, rapidly assembling complex oxindole or isoquinolinone architectures.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the alternatives compared to the legacy nitrophenylhydrazine reagent.

ReagentPrimary Cyclization MechanismTypical Heterocycle TargetsStoichiometric ByproductsSafety & Toxicity Profile
1-Methyl-1-(2-nitrophenyl)hydrazine Reductive CyclizationBenzotriazines, IndazolesMetal waste (Sn, Fe), H₂OHigh (Explosive potential, highly toxic)
1-Methyl-1-phenylhydrazine Rh(III) C–H ActivationCinnolines, IndazolesN₂, H₂OModerate (Standard handling, bench stable)
1-Methyl-1-(2-bromophenyl)hydrazine Pd-Catalyzed C–N CouplingIndazolesBromide salts, t-BuOHModerate (Standard handling, bench stable)
tert-Butyl 1-methylhydrazinecarboxylate Radical Cascade CyclizationOxindoles, IsoquinolinonesN₂, CO₂, IsobutyleneLow (Non-explosive, highly stable)

Conclusion

For modern cyclization reactions, continuing to rely on 1-methyl-1-(2-nitrophenyl)hydrazine introduces unnecessary safety risks and restricts functional group tolerance. Transitioning to 1-methyl-1-phenylhydrazine leverages the power of C–H activation, offering superior atom economy. Alternatively, 1-methyl-1-(2-bromophenyl)hydrazine provides a robust cross-coupling pathway for complex architectures, while carbazates offer a completely metal-free, radical-driven approach. Selecting the correct alternative depends entirely on the desired heterocycle and the reducible functional groups present in your specific substrate.

References

  • Access to the Cinnoline Scaffold via Rhodium-Catalyzed Intermolecular Cyclization under Mild Conditions. Organic Letters - ACS Publications. Available at:[Link]

  • Efficient synthesis of 3-substituted indazoles using Pd-catalyzed intramolecular amination reaction of N-tosylhydrazones. Semantic Scholar. Available at:[Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

Comprehensive Literature Review &amp; Comparison Guide: Applications of 1-Methyl-1-(2-nitrophenyl)hydrazine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8) is a highly specialized arylhydrazine derivative synthesized v...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8) is a highly specialized arylhydrazine derivative synthesized via the nucleophilic aromatic substitution of methylhydrazine with 1-chloro-2-nitrobenzene ()[1]. While primary arylhydrazines like 2,4-Dinitrophenylhydrazine (2,4-DNPH) and 2-Nitrophenylhydrazine (2-NPH) are ubiquitous in analytical chemistry and organic synthesis, they suffer from fundamental limitations—namely, the formation of stereoisomeric mixtures and the requirement for multi-step syntheses in drug development.

By installing a tertiary nitrogen (N-methyl), 1-Methyl-1-(2-nitrophenyl)hydrazine fundamentally alters the reaction landscape. This guide objectively compares its performance against traditional alternatives across two primary domains: Analytical Derivatization and Fischer Indole Synthesis .

Analytical Derivatization of Carbonyls (HPLC-UV/MS)

The Mechanistic Advantage: Preventing E/Z Isomerization

The quantitative analysis of carbonyls (aldehydes and ketones) typically requires derivatization to introduce a UV-active chromophore. While 2,4-DNPH is the industry standard, the resulting hydrazones possess a free N-H bond. This allows for rapid syn/anti (E/Z) isomerization in the mobile phase, leading to peak broadening, peak splitting, and inaccurate integration during HPLC analysis.

1-Methyl-1-(2-nitrophenyl)hydrazine solves this causality directly: the N-methyl group sterically and electronically blocks tautomerization. The reaction locks the stereochemistry into a single, highly stable N-methylhydrazone isomer, yielding a single sharp chromatographic peak. Furthermore, the 2-nitro group induces a significant red-shift in UV absorbance, enabling highly sensitive Diode-Array Detection (DAD) ()[2].

Performance Comparison
Parameter2,4-DNPH2-NPH1-Methyl-1-(2-nitrophenyl)hydrazine
Primary Target Analytes Aldehydes, KetonesCarboxylic Acids, Sugars[3]Aldehydes, Ketones
Peak Sharpness (HPLC) Poor (Peak Splitting)ModerateExcellent (Single Isomer)
E/Z Isomerization Yes (Free N-H)Yes (Free N-H)No (N-Methyl Blocked)
UV Absorbance Max ~360 nm~330 nm~340 nm
Reagent Solubility Low (Requires acidic organic solvents)HighHigh
Reaction Pathway Visualization

Pathway A Carbonyl Analyte (Aldehyde/Ketone) C Acid-Catalyzed Nucleophilic Attack A->C B 1-Methyl-1-(2-nitrophenyl)hydrazine B->C D Dehydration (-H2O) C->D E N-Methylhydrazone (Locked Stereocenter) D->E

Caption: Reaction pathway of carbonyl derivatization using 1-Methyl-1-(2-nitrophenyl)hydrazine.

Self-Validating Experimental Protocol: HPLC Derivatization

To ensure trustworthiness, this protocol incorporates an internal standard to validate derivatization efficiency and rule out matrix suppression.

  • Reagent Preparation: Dissolve 10 mg of 1-Methyl-1-(2-nitrophenyl)hydrazine in 10 mL of anhydrous acetonitrile. Add 100 µL of glacial acetic acid to act as a proton donor, increasing the electrophilicity of the target carbonyl carbon.

  • Sample Spiking: To 1 mL of the aqueous sample, add 50 µL of 3-pentanone (Internal Standard). Causality: 3-pentanone is rarely found in biological matrices and verifies that the reaction kinetics are functioning optimally.

  • Incubation: Mix 500 µL of the sample with 500 µL of the reagent solution. Incubate at 40°C for 45 minutes.

  • Quenching & Blanking: Cool to room temperature. Prepare a "Reagent Blank" (water + reagent) to map the retention time of unreacted hydrazine, preventing false-positive integrations.

  • Analysis: Filter through a 0.22 µm PTFE syringe filter and inject 10 µL into a Reverse-Phase HPLC-DAD system (Detection at 340 nm).

Fischer Indole Synthesis in Drug Discovery

The Mechanistic Advantage: One-Pot N-Methylation

Indoles are privileged scaffolds in pharmacology. However, synthesizing N-methylated indoles typically requires a hazardous two-step process: first, a standard Fischer indole synthesis using a primary hydrazine, followed by deprotonation with Sodium Hydride (NaH) and alkylation using Methyl Iodide (a highly toxic, volatile carcinogen).

Using 1-Methyl-1-(2-nitrophenyl)hydrazine bypasses this entirely. Because the N-methyl group is pre-installed on the hydrazine core, the[3,3]-sigmatropic rearrangement directly yields the 1-methyl-7-nitroindole derivative in a single pot. This eliminates toxic reagents, halves the step count, and significantly improves overall yield.

Performance Comparison
ParameterTraditional Two-Step MethodOne-Pot Method (1-M-1-2-NPH)
Overall Yield 45 - 55%75 - 85%
Reaction Steps 2 (Cyclization + Alkylation)1 (Direct Cyclization)
Toxic Reagents Required Methyl Iodide (Carcinogen)None
Time to Product 24 - 48 hours4 - 6 hours
Purification Complexity High (Two columns required)Low (Single column)
Experimental Workflow Visualization

Workflow Step1 Equimolar Mixing (Hydrazine + Ketone) Step2 Acid Catalysis (PPA, 110°C) Step1->Step2 Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 Step4 Aqueous Quench & Extraction Step3->Step4 Step5 1-Methyl-7-nitroindole Isolation Step4->Step5

Caption: Experimental workflow for direct N-methyl indole synthesis via Fischer Indole reaction.

Self-Validating Experimental Protocol: Direct Indole Synthesis

This protocol utilizes real-time LC-MS tracking to ensure reaction completion and prevent the degradation of the indole core.

  • Hydrazone Formation: In a dry round-bottom flask, combine 1.0 equivalent of 1-Methyl-1-(2-nitrophenyl)hydrazine with 1.05 equivalents of the target ketone in absolute ethanol. Reflux for 2 hours.

  • Solvent Swap & Catalysis: Remove ethanol under reduced pressure. Add Polyphosphoric Acid (PPA) (approx. 5-10x by weight). Causality: PPA acts as both the solvent and the strong Brønsted acid required to drive the[3,3]-sigmatropic rearrangement.

  • Thermal Cyclization: Heat the mixture to 110°C.

  • Validation Check: After 2 hours, sample 10 µL of the mixture, quench in water/acetonitrile, and run an LC-MS. Self-Validation: The reaction is complete only when the mass of the intermediate hydrazone [M+H] completely disappears. If present, continue heating.

  • Workup: Pour the hot mixture over crushed ice and neutralize carefully with 10% NaOH until pH 7 is reached. Extract with Ethyl Acetate (3 x 20 mL), dry over MgSO₄, and purify via flash chromatography.

Conclusion

For laboratories focused on high-throughput HPLC quantification of carbonyls or the rapid synthesis of N-methylated indole libraries, 1-Methyl-1-(2-nitrophenyl)hydrazine offers a distinct operational advantage over traditional reagents like 2,4-DNPH or 2-NPH. By structurally preventing E/Z isomerization and enabling one-pot cyclizations, it significantly enhances both data integrity and synthetic efficiency.

References

  • PubMed (NIH) - High-performance liquid chromatographic determination of mono-, poly- and hydroxycarboxylic acids in foods and beverages as their 2-nitrophenylhydrazides. Source: National Library of Medicine URL:[Link]

  • Google Patents - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine (CN105758984A).

Sources

Comparative

Analytical Strategies for Assessing the Purity of Indoles Synthesized Using 1-Methyl-1-(2-nitrophenyl)hydrazine

Executive Summary The Fischer Indole Synthesis (FIS) remains a cornerstone methodology for constructing complex indole scaffolds in drug development[1]. When utilizing 1-Methyl-1-(2-nitrophenyl)hydrazine as the starting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Fischer Indole Synthesis (FIS) remains a cornerstone methodology for constructing complex indole scaffolds in drug development[1]. When utilizing 1-Methyl-1-(2-nitrophenyl)hydrazine as the starting arylhydrazine, the reaction yields highly functionalized 1-methyl-7-nitroindole derivatives. However, assessing the purity of these synthesized indoles presents a unique analytical challenge. Unreacted hydrazines are classified as Class 2 genotoxic impurities (GTIs) by the ICH M7 guidelines, meaning their presence poses severe carcinogenic risks even at trace levels[2].

This guide objectively compares three orthogonal analytical platforms—HPLC-UV, LC-MS/MS, and Quantitative NMR (qNMR)—for assessing the purity of indoles synthesized via this specific hydrazine. By understanding the causality behind each technique's experimental parameters, researchers can establish a self-validating analytical workflow that ensures both high chemical yield and toxicological safety.

The Chemical Context & Causality

To design an effective purity assessment strategy, one must first understand the mechanistic behavior of the reagents. 1-Methyl-1-(2-nitrophenyl)hydrazine possesses two structural features that complicate the FIS:

  • Steric Hindrance: The N-methyl group impedes the initial condensation with the ketone/aldehyde.

  • Electronic Deactivation: The strongly electron-withdrawing ortho-nitro group reduces the nucleophilicity of the hydrazine nitrogen[1].

The Analytical Consequence: These factors often lead to incomplete hydrazone formation or stalled [3,3]-sigmatropic rearrangements. Consequently, crude batches of 1-methyl-7-nitroindoles frequently contain elevated levels of residual 1-Methyl-1-(2-nitrophenyl)hydrazine. Because this impurity is genotoxic, standard area-percent purity derived from a single HPLC-UV run is insufficient for batch release[3]. A multi-tiered analytical approach is required.

Comparison of Analytical Platforms

HPLC-UV: Routine Purity Profiling

HPLC coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is the workhorse for general purity assessment. It effectively separates the main 1-methyl-7-nitroindole product from unreacted ketones, dimers, and major degradation products.

  • Limitation: It lacks the sensitivity to reliably quantify genotoxic hydrazines below the Threshold of Toxicological Concern (TTC) limit (typically <10 ppm) due to matrix interference from the highly UV-active indole core[3].

LC-MS/MS: Trace Genotoxic Impurity (GTI) Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is mandatory for GTI quantification.

  • Causality: Hydrazines lack distinct high-wavelength chromophores that escape the background noise of the indole matrix. MRM isolates the specific precursor-to-product ion transition of 1-Methyl-1-(2-nitrophenyl)hydrazine, eliminating false positives from isobaric background noise and achieving sub-ng/mL sensitivity[2].

Quantitative 1H-NMR (qNMR): Absolute Purity Determination

When synthesizing novel 1-methyl-7-nitroindole derivatives, certified reference materials (CRMs) of the product do not exist. qNMR bypasses this limitation by comparing the integral of a distinct proton on the synthesized indole against a highly pure, unrelated internal standard (e.g., Maleic Acid).

  • Advantage: It provides an absolute mass-fraction purity without requiring a standard curve of the analyte itself, serving as an orthogonal validation to chromatographic methods[4].

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of the three platforms when applied to the purity assessment of indoles synthesized using 1-Methyl-1-(2-nitrophenyl)hydrazine.

Analytical TechniqueTarget AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linear RangePrimary Application
HPLC-UV (254 nm) Synthesized Indole & Major Byproducts0.5 µg/mL1.5 µg/mL1.5 – 100 µg/mLRoutine purity profiling and reaction monitoring.
LC-MS/MS (MRM) Residual 1-Methyl-1-(2-nitrophenyl)hydrazine0.2 ng/mL0.6 ng/mL0.6 – 50 ng/mLTrace-level genotoxic impurity (GTI) quantification[2].
1H-qNMR Absolute Indole PurityN/A (Assay dependent)~1.0 mg/mL1.0 – 50 mg/mLAbsolute purity determination without reference standards[4].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Trace Hydrazine Detection via LC-MS/MS

This protocol is designed to quantify residual 1-Methyl-1-(2-nitrophenyl)hydrazine in the synthesized indole batch.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the synthesized indole batch and dissolve in 10.0 mL of LC-MS grade Acetonitrile (1 mg/mL stock). Dilute 1:100 in Mobile Phase A to minimize ion suppression from the indole matrix.

  • Chromatographic Separation:

    • Column: C18 Rapid Resolution (150 mm × 4.6 mm, 3.5 µm)[3].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Causality for Gradient: The highly polar hydrazine elutes early (approx. 2-3 mins), while the hydrophobic 1-methyl-7-nitroindole is retained until high organic concentrations, preventing the indole from saturating the MS source at the time of hydrazine detection.

  • MS/MS Parameters (Positive ESI):

    • Monitor the specific MRM transition for 1-Methyl-1-(2-nitrophenyl)hydrazine.

    • System Suitability: Inject a 1.0 ng/mL standard of the hydrazine. The signal-to-noise (S/N) ratio must be ≥ 10 for the run to be considered valid.

Protocol 2: Absolute Purity Assessment via 1H-qNMR

This protocol establishes the absolute purity of the synthesized indole without requiring a reference standard of the indole itself.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15.0 mg of the synthesized indole and ~5.0 mg of Maleic Acid (Internal Standard, TraceCERT® grade).

  • Solvent Addition: Dissolve the mixture completely in 0.6 mL of DMSO- d6​ .

    • Causality for Solvent: DMSO- d6​ disrupts hydrogen bonding and ensures both the highly polar internal standard and the hydrophobic indole are fully solvated, preventing integration errors due to precipitation[4].

  • NMR Acquisition Parameters (600 MHz):

    • Pulse Angle: 90° (for maximum signal intensity).

    • Relaxation Delay (D1): 60 seconds.

    • Causality for D1: Protons in rigid aromatic systems (like the indole core) have long longitudinal relaxation times ( T1​ ). Failing to provide an adequate delay leads to incomplete magnetization recovery, artificially skewing the integration ratios and overestimating purity[4].

    • Scans: 16 to 64 (depending on concentration) to achieve an S/N > 250 for the target peaks.

  • Data Processing: Integrate the singlet of Maleic Acid ( δ ~6.26 ppm, 2H) against a distinct, non-overlapping aromatic proton of the 1-methyl-7-nitroindole. Calculate absolute purity using the standard qNMR mass-balance equation.

Visualization: Purity Assessment Workflow

Analytical workflow for assessing the purity of synthesized indoles.

References

  • The Fischer Indole Synthesis: A Comprehensive Technical Guide.BenchChem.
  • A Universal Strategy for Evaluation and Quantification of Potential Genotoxic Impurities of Hydrazine Derivatives.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-1-(2-nitrophenyl)hydrazine proper disposal procedures

Professional Laboratory Safety and Disposal Protocol: 1-Methyl-1-(2-nitrophenyl)hydrazine For researchers and drug development professionals, the handling and disposal of highly reactive intermediates require strict adhe...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Safety and Disposal Protocol: 1-Methyl-1-(2-nitrophenyl)hydrazine

For researchers and drug development professionals, the handling and disposal of highly reactive intermediates require strict adherence to environmental health and safety (EHS) protocols. 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8) presents a unique dual-hazard profile: it combines a highly reactive, toxic hydrazine moiety with a potentially unstable nitroaromatic ring[1][2][3].

Because of the severe risks of explosion, toxic gas release, and environmental contamination, in-lab chemical neutralization (e.g., oxidation with hypochlorite) of this compound is strictly prohibited. Disposal must rely entirely on rigorous segregation, containment, and professional EHS extraction[2][4].

Mechanistic Hazard Profile & Causality

To safely manage this compound, personnel must understand the chemical causality behind its hazards.

  • The Hydrazine Moiety: Hydrazines are powerful reducing agents. They are acutely toxic, corrosive, and suspected carcinogens[2]. Furthermore, hydrazine derivatives can decompose catalytically in the presence of heavy metals (e.g., iron, copper, molybdenum) or metal oxides, potentially leading to rapid gas evolution and container rupture[5].

  • The Nitroaromatic Moiety: Nitroaromatic compounds act as oxidizing agents and can present severe explosion risks if subjected to shock, rapid heating, or reaction with strong bases[3].

  • Intramolecular Incompatibility: The presence of both a reducing group (hydrazine) and an oxidizing group (nitro) on the same molecule significantly lowers the activation energy for violent decomposition. Adding external oxidizers to "neutralize" the hydrazine will likely trigger a violent reaction with the nitroaromatic ring[3].

Table 1: Hazard Summary and Chemical Incompatibilities
ParameterSpecification / ProtocolCausality / Rationale
CAS Number 67522-05-8Unique identifier for tracking and EHS logging[1].
Primary Hazards Toxic, Corrosive, Reactive, Suspected CarcinogenDisrupts cellular function; causes severe tissue damage; potential for violent decomposition[2].
Strict Incompatibilities Oxidizers (e.g., peroxides, bleach), Heavy Metals, Strong Acids/BasesMetals catalyze exothermic decomposition; oxidizers trigger violent redox reactions; bases form shock-sensitive salts[3][5][6].
Storage Temp Cool, dry, well-ventilatedPrevents thermal degradation and pressure buildup[4][7].

Standard Operating Procedure: Logistical Disposal

The following step-by-step methodology outlines the self-validating system for preparing 1-Methyl-1-(2-nitrophenyl)hydrazine for professional EHS disposal.

Step 1: Engineering Controls and PPE Verification Never handle this compound or its waste outside of a certified, fully operational chemical fume hood[2].

  • PPE Required: Chemical splash goggles, heavy-duty chemically resistant gloves (e.g., butyl rubber or specialized nitrile, depending on the carrier solvent), a fastened lab coat, and closed-toe shoes[7][8].

  • Validation: Verify fume hood face velocity is within safe operating parameters before opening the waste container.

Step 2: Waste Segregation

  • Do not mix this waste with general organic waste, aqueous waste, or any halogenated streams.

  • Ensure the waste stream is completely isolated from any heavy metal waste (e.g., transition metal catalysts) to prevent catalytic decomposition[5].

Step 3: Primary Containment

  • Transfer the waste into a compatible, non-metallic container (e.g., high-density polyethylene (HDPE) or glass, depending on solvent compatibility)[5].

  • Crucial: Never use metal containers or metal funnels, as surface rust or metal ions can catalyze a fire or explosion[5].

  • Do not fill the container beyond 80% capacity to allow for potential vapor expansion. Keep the container tightly sealed when not actively adding waste[4].

Step 4: Labeling and Secondary Containment

  • Label the container immediately before the first drop of waste is added[4].

  • The label must explicitly state: "HAZARDOUS WASTE: 1-Methyl-1-(2-nitrophenyl)hydrazine" alongside "Toxic" and "Reactive" GHS pictograms[4][9]. Spell out the full chemical name; do not use abbreviations[9].

  • Place the primary container inside a secondary containment tray or tub made of compatible plastic to catch any catastrophic leaks[4].

Step 5: EHS Transfer

  • Do not store hydrazine-derivative waste in the laboratory for extended periods (never exceeding 90 days)[4].

  • Submit a chemical discard tag/request to your institution's EHS department or licensed hazardous waste contractor for immediate pickup[4][8].

Waste Management Workflow

WasteWorkflow Start Waste Generation 1-Methyl-1-(2-nitrophenyl)hydrazine PPE Don PPE & Use Fume Hood Start->PPE Segregate Segregate from Oxidizers & Metals PPE->Segregate Contain Place in Compatible Non-Metal Container Segregate->Contain Label Apply GHS & EHS Hazardous Waste Labels Contain->Label Secondary Place in Secondary Containment Label->Secondary EHS Contact EHS for Professional Pickup Secondary->EHS

Caption: Operational workflow for the safe segregation and containment of nitro-hydrazine derivative waste.

Emergency Spill Management

In the event of a spill during the disposal process, immediate containment is required to prevent vapor accumulation and environmental discharge[4].

  • Evacuate and Isolate: Alert personnel in the vicinity and evacuate the immediate area. Remove all sources of ignition[4].

  • Absorb: If safe to do so while wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite)[8]. Never use combustible materials like sawdust or paper towels, as they may ignite upon contact with reactive hydrazines[6].

  • Collect: Carefully sweep the absorbed mixture using spark-proof tools into a designated, sealable hazardous waste container[4][8].

  • Report: Contact EHS and emergency dispatch immediately for further decontamination of the fume hood or floor surfaces[2][4].

References

  • Laboratory Safety Standard Operating Procedure (SOP): Hydrazine. Case Western Reserve University. Available at: [Link]

  • Hydrazine Standard Operating Procedure Template. University of New Mexico Environmental Health & Safety. Available at: [Link]

  • Hydrazine - Risk Management and Safety. University of Notre Dame. Available at: [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). Available at:[Link]

  • Biological/Chemical Waste Management. National Science Teaching Association (NSTA). Available at:[Link]

Sources

Handling

Comprehensive Safety and Operational Protocol for Handling 1-Methyl-1-(2-nitrophenyl)hydrazine

As a highly reactive and toxic derivative of phenylhydrazine, 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8) requires stringent operational controls within a professional laboratory setting. Hydrazine derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly reactive and toxic derivative of phenylhydrazine, 1-Methyl-1-(2-nitrophenyl)hydrazine (CAS: 67522-05-8) requires stringent operational controls within a professional laboratory setting. Hydrazine derivatives and nitroaromatic compounds are notoriously insidious; they can cause severe systemic toxicity, including hemolysis (destruction of red blood cells), liver damage, and central nervous system depression, often with delayed symptom onset[1][2].

This guide provides drug development professionals and research scientists with a self-validating safety system, ensuring that every handling phase—from preparation to disposal—is governed by mechanistic understanding and strict engineering controls.

Hazard Causality and PPE System Matrix

To design an effective safety protocol, we must first understand the mechanistic pathways of exposure. 1-Methyl-1-(2-nitrophenyl)hydrazine presents multi-route exposure risks. The following table summarizes the quantitative and qualitative hazard data alongside the mandatory Personal Protective Equipment (PPE) required to break the exposure chain[1][2][3].

Hazard ProfileMechanistic RiskMandatory PPE & Engineering ControlRationale (Causality)
Inhalation Toxicity Vapor/dust inhalation leads to rapid systemic absorption and potential respiratory collapse.Primary: Certified Chemical Fume Hood.Secondary: Full-face respirator with ABEK (EN 14387) or multi-purpose (US) cartridges[3].Fume hoods capture aerosols at the source. Respirators are required only if engineering controls fail or during large spills.
Dermal Absorption & Sensitization Lipid-soluble nitroaromatics easily penetrate the stratum corneum, causing systemic hemolysis and severe skin sensitization[1].Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or heavy PVC), impermeable lab coat, closed-toe shoes[1].Standard latex or thin nitrile offers insufficient breakthrough times for hydrazine derivatives. Double-gloving is highly recommended.
Ocular Damage Direct contact causes severe irritation, corneal damage, and systemic absorption via mucous membranes.Chemical splash goggles (EN 166/NIOSH) AND a full face shield[3][4].Safety glasses with side shields are inadequate against liquid splashes or highly concentrated aerosols of this compound.
Chemical Reactivity The hydrazine moiety is highly reducing; the nitro group is oxidizing.Anti-static tools; isolation from oxidizing agents (nitrates, bleaches)[1].Contact with strong oxidizers can lead to highly exothermic reactions or spontaneous ignition.

Operational Workflow: Step-by-Step Methodology

The following protocol outlines the safe handling of 1-Methyl-1-(2-nitrophenyl)hydrazine for routine laboratory scale (e.g., weighing and transferring for synthesis or assay development).

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure the chemical fume hood is fully operational with a face velocity of at least 80–100 feet per minute (fpm). Never handle this compound on an open bench[4][5].

  • Clear the Workspace: Remove all incompatible materials from the hood, specifically strong oxidizing agents, acids, and heavy metal catalysts[1].

  • Prepare Containment: Line the fume hood working surface with highly absorbent, plastic-backed bench paper to immediately contain any micro-spills[5].

  • Stage Equipment: Place the analytical balance, spatulas, receiving flasks, and a dedicated hazardous waste container inside the hood before opening the chemical container.

Phase 2: Active Handling and Transfer
  • Don PPE: Put on the impermeable lab coat, chemical splash goggles, face shield, and double gloves (inner nitrile, outer butyl/PVC)[1][3].

  • Container Breach: Open the primary container of 1-Methyl-1-(2-nitrophenyl)hydrazine only deep within the fume hood, keeping the sash as low as possible to maximize user shielding.

  • Transfer: Use an anti-static, non-sparking spatula to transfer the solid/liquid. Avoid rapid movements that could aerosolize particulates or create micro-droplets.

  • Immediate Closure: Tightly seal the primary container immediately after the required mass/volume is obtained. Air and light exposure can degrade the compound and increase hazardous byproducts[1][3].

Phase 3: Post-Operational Decontamination
  • Surface Decontamination: Wipe down the balance and surrounding bench paper with a compatible solvent (e.g., dilute alcohol or water, depending on the specific solubility profile of your formulation), then immediately dispose of the wipes in the hazardous waste bin[1].

  • Doffing PPE: Remove the outer gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin[3]. Dispose of them as hazardous waste.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after leaving the laboratory station[3][4].

Waste Management and Disposal Plan

Improper disposal of hydrazine derivatives poses severe environmental and facility risks. The compound is highly toxic to aquatic organisms and must never enter the standard sanitary sewer system[2][3][4].

  • Segregation: Collect all 1-Methyl-1-(2-nitrophenyl)hydrazine waste (including contaminated bench paper, gloves, and empty vials) in a dedicated, clearly labeled, sealable high-density polyethylene (HDPE) container.

  • Incompatibility Check: CRITICAL: Do not mix this waste stream with oxidizing wastes, nitric acid, or heavy metal waste streams, as this can cause catastrophic pressurization or ignition within the waste drum[1].

  • Disposal Route: Waste must be processed by a licensed hazardous waste disposal facility, typically via high-temperature incineration[2].

Operational Safety Logic Diagram

The following decision matrix visualizes the critical path for safely initiating work with 1-Methyl-1-(2-nitrophenyl)hydrazine.

SafetyWorkflow Start Initiate Protocol: 1-Methyl-1-(2-nitrophenyl)hydrazine HoodCheck Verify Fume Hood Face Velocity >100 fpm Start->HoodCheck HoodFail ABORT: Do Not Proceed HoodCheck->HoodFail Fail PPE Don Mandatory PPE: Double Gloves, Goggles, Shield HoodCheck->PPE Pass Handle Execute Transfer/Weighing (Minimize Aerosolization) PPE->Handle Decon Decontaminate Surfaces & Doff Outer Gloves Handle->Decon Dispose Segregate Waste (Strictly No Oxidizers) Decon->Dispose

Caption: Operational safety workflow and decision matrix for handling hazardous hydrazine derivatives.

References

  • Thermo Fisher Scientific. (2010). Phenylhydrazine - SAFETY DATA SHEET.
  • BenchChem. (2025). Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]-.
  • Santa Cruz Biotechnology.Phenylhydrazine hydrochloride Safety Data Sheet.
  • ChemicalBook.Phenylhydrazine - Safety Data Sheet.
  • International Labour Organization (ILO).ICSC 0938 - PHENYLHYDRAZINE.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-1-(2-nitrophenyl)hydrazine
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Reactant of Route 2
1-Methyl-1-(2-nitrophenyl)hydrazine
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